Strontium bromide
Description
Properties
CAS No. |
10476-81-0 |
|---|---|
Molecular Formula |
Br2Sr |
Molecular Weight |
247.43 g/mol |
IUPAC Name |
strontium;dibromide |
InChI |
InChI=1S/2BrH.Sr/h2*1H;/q;;+2/p-2 |
InChI Key |
YJPVTCSBVRMESK-UHFFFAOYSA-L |
SMILES |
[Br-].[Br-].[Sr+2] |
Canonical SMILES |
[Br-].[Br-].[Sr+2] |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure and Properties of Strontium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium bromide (SrBr₂) is an inorganic salt that has garnered interest in various scientific and industrial fields, including pharmaceuticals, pyrotechnics, and materials science.[1] Its utility is intrinsically linked to its fundamental crystal structure and physicochemical properties. This technical guide provides a comprehensive overview of this compound, focusing on its crystallographic forms, physical and chemical characteristics, and detailed experimental protocols for its synthesis and analysis. The information is presented to support researchers and professionals in leveraging the properties of this compound in their respective fields of study and development.
Crystallographic and Physicochemical Properties
This compound primarily exists in an anhydrous form and as various hydrates, with the hexahydrate (SrBr₂·6H₂O) being the most common.[2] The properties of these forms differ significantly, and a clear understanding of these is crucial for their application.
Data Presentation
The quantitative data for the different forms of this compound are summarized in the tables below for easy comparison.
Table 1: Crystallographic Data for this compound
| Property | α-SrBr₂ (Anhydrous) | β-SrBr₂ (Anhydrous, High Temp.) |
| Crystal System | Tetragonal | Cubic |
| Space Group | P4/n (No. 85)[1] | Fm-3m |
| Lattice Parameters (Å) | a = 11.66, c = 7.20[3] | a ≈ 7.36 |
| Formula Units (Z) | 10 | 4 |
| Coordination (Sr²⁺) | 8[3] | 8 |
| Coordination (Br⁻) | 4[3] | 4 |
Table 2: Physicochemical Properties of this compound and Its Hydrates
| Property | Anhydrous (SrBr₂) | Hexahydrate (SrBr₂·6H₂O) | Monohydrate (SrBr₂·H₂O) |
| Molar Mass ( g/mol ) | 247.43[4] | 355.53[1] | 265.44 |
| Appearance | White, odorless, crystalline powder[1] | Colorless, deliquescent crystals | White crystalline powder |
| Density (g/cm³) | 4.216[1] | 2.386[1] | - |
| Melting Point (°C) | 643[1] | 89 (decomposes)[5] | Decomposes |
| Boiling Point (°C) | 2146[1] | - | - |
| Solubility in Water ( g/100 mL) | 107[1] | Very soluble | Soluble in water |
| Solubility in Other Solvents | Soluble in ethanol, insoluble in diethyl ether[1] | Soluble in alcohol | - |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are essential for reproducible research and development.
Synthesis of this compound Hydrates
This compound hexahydrate can be synthesized through the reaction of strontium carbonate (SrCO₃) or strontium hydroxide (B78521) (Sr(OH)₂) with hydrobromic acid (HBr).[1]
Protocol using Strontium Carbonate:
-
Reaction: In a well-ventilated fume hood, slowly add a stoichiometric amount of hydrobromic acid (48% aqueous solution) to a suspension of strontium carbonate in deionized water with constant stirring. The reaction will produce carbon dioxide gas. SrCO₃(s) + 2HBr(aq) → SrBr₂(aq) + H₂O(l) + CO₂(g)
-
Crystallization: Once the effervescence ceases, gently heat the solution to ensure the reaction is complete and then filter to remove any unreacted strontium carbonate. Allow the resulting solution of aqueous this compound to cool and then slowly evaporate the solvent at room temperature to crystallize the hexahydrate form.
-
Purification: The obtained crystals can be purified by recrystallization from deionized water.
Dehydration to Anhydrous this compound
The anhydrous form of this compound can be obtained from its hydrates through controlled heating.[1]
-
Hexahydrate to Dihydrate: Heat this compound hexahydrate (SrBr₂·6H₂O) to 89 °C. At this temperature, it will lose four water molecules to form the dihydrate (SrBr₂·2H₂O).[1]
-
Dihydrate to Anhydrous: Further heating the dihydrate to 180 °C will result in the formation of anhydrous this compound (SrBr₂).[1]
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC are used to study the thermal stability and phase transitions of this compound hydrates.[6]
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound hydrate (B1144303) sample into an aluminum or platinum TGA/DSC pan.
-
Instrument Setup: Place the sample pan in the TGA/DSC instrument. Use an empty, sealed pan as a reference for DSC. Purge the system with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).[2]
-
TGA/DSC Method:
-
Equilibrate the sample at a starting temperature (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature above the expected decomposition (e.g., 300 °C).[7]
-
Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
-
-
Data Analysis: Analyze the TGA curve to determine the temperatures of dehydration and the stoichiometry of water loss. Analyze the DSC curve to identify endothermic or exothermic transitions, such as decomposition and phase changes.[7]
X-ray Diffraction (XRD)
XRD is employed to determine the crystal structure and phase purity of this compound.
-
Sample Preparation: Finely grind the this compound sample to a homogenous powder to ensure random orientation of the crystallites. Mount the powder on a sample holder.
-
Instrument Setup: Use a powder diffractometer equipped with a CuKα radiation source (λ = 1.5418 Å).[1]
-
Data Collection:
-
Data Analysis: The resulting diffraction pattern is a plot of intensity versus 2θ. The positions and intensities of the diffraction peaks are used to identify the crystalline phases by comparison with standard diffraction databases. The lattice parameters can be refined from the peak positions.
Mandatory Visualizations
The following diagrams illustrate key processes and relationships related to this compound.
References
Strontium Bromide Solubility in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of strontium bromide (SrBr₂) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require precise solubility data and an understanding of the methodologies for its determination.
Core Data: Solubility of this compound
The solubility of this compound in organic solvents is a critical parameter in various chemical processes, including synthesis, purification, and formulation. The following tables summarize the available quantitative data, offering a clear comparison of solubility across different solvents and temperatures.
Table 1: Solubility of this compound in Alcohols
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |
| Methanol | 10 | 115 |
| 20 | 119.4 | |
| 30 | 123.4 | |
| 40 | 125.5 | |
| 50 | 129.6 | |
| 60 | 136.1 | |
| 70 | 144.6 | |
| Absolute Ethanol | 10 | 63.6 |
| 20 | 63.9 | |
| 30 | 64.9 | |
| 40 | 73.5 | |
| 50 | 75.2 | |
| 60 | 75.5 | |
| 70 | 75.7 | |
| 80 | 77.8 | |
| i-Amyl Alcohol | 25 | 37.7 |
Data sourced from Seidell, A. (1940). Solubilities of inorganic and metal organic compounds. 3rd ed., vol. 1. D. Van Nostrand Company.[1]
Table 2: Solubility of this compound in Ketones
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |
| Acetone | 0 | 0.869 |
| 20 | 0.6 | |
| 50 | 0.274 |
Data sourced from Seidell, A. (1940). Solubilities of inorganic and metal organic compounds. 3rd ed., vol. 1. D. Van Nostrand Company.[1]
Qualitative Solubility Observations:
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemistry. While the precise, historical methods for the data cited above may vary, a general and robust methodology for determining the solubility of an inorganic salt like this compound in an organic solvent involves the equilibrium concentration method, often coupled with gravimetric or spectroscopic analysis.
General Experimental Protocol: Isothermal Equilibrium Method
This method relies on creating a saturated solution at a constant temperature and then determining the concentration of the solute in that solution.
Materials and Equipment:
-
Anhydrous this compound (SrBr₂)
-
High-purity organic solvent of interest
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane material)
-
Drying oven
-
Gravimetric analysis equipment (e.g., evaporating dish) or a suitable spectroscopic instrument (e.g., ICP-OES for strontium analysis).
Procedure:
-
Sample Preparation: An excess amount of anhydrous this compound is added to a known volume or mass of the organic solvent in a sealed container. This ensures that a saturated solution is formed.
-
Equilibration: The container is placed in a temperature-controlled shaker or water bath set to the desired temperature. The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: Once equilibrium is established, the agitation is stopped, and the solid phase is allowed to settle. A sample of the supernatant (the saturated solution) is carefully withdrawn using a syringe and immediately filtered to remove any undissolved solid particles. The filtration should be performed at the same temperature as the equilibration to prevent any change in solubility.
-
Concentration Determination (Gravimetric Method):
-
A known mass or volume of the clear, saturated filtrate is transferred to a pre-weighed evaporating dish.
-
The solvent is carefully evaporated at a controlled temperature. For volatile organic solvents, this can be done in a fume hood or under a gentle stream of inert gas.
-
Once the solvent is completely removed, the evaporating dish containing the solid residue (this compound) is placed in a drying oven to remove any residual solvent.
-
The dish is cooled in a desiccator and then weighed. The mass of the dissolved this compound is determined by subtracting the initial mass of the evaporating dish.
-
The solubility is then calculated as the mass of the dissolved this compound per a given mass or volume of the solvent.
-
-
Concentration Determination (Spectroscopic Method):
-
The clear, saturated filtrate is carefully diluted with a suitable solvent to a concentration range appropriate for the analytical instrument (e.g., Inductively Coupled Plasma - Optical Emission Spectrometry, ICP-OES).
-
The concentration of strontium in the diluted solution is measured using the calibrated instrument.
-
The original concentration in the saturated solution is then calculated by taking into account the dilution factor.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent using the isothermal equilibrium method.
This guide provides essential data and a foundational understanding of the experimental procedures for determining the solubility of this compound in organic solvents. For specific applications, it is recommended to consult peer-reviewed literature to obtain detailed protocols and to ensure the purity of the materials used.
References
An In-depth Technical Guide to Strontium Bromide (SrBr₂)
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of strontium bromide (SrBr₂), a compound of significant interest in various scientific and pharmaceutical domains. The document details its fundamental chemical and physical properties, provides explicit protocols for its synthesis and analysis, and explores its biological mechanism of action, particularly its role as an anticonvulsant. Quantitative data is systematically presented in tables, and key processes are visualized through workflow and pathway diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Physicochemical Properties of this compound
This compound is an inorganic salt that exists primarily in its anhydrous (SrBr₂) and hexahydrate (SrBr₂·6H₂O) forms. At room temperature, it is a white, odorless, crystalline powder.[1] Its properties are critical for its application in both chemical synthesis and pharmaceutical formulations.
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Anhydrous this compound (SrBr₂) | Hexahydrate this compound (SrBr₂·6H₂O) |
| Chemical Formula | SrBr₂ | SrBr₂·6H₂O |
| Molar Mass | 247.43 g/mol [1] | 355.53 g/mol [1] |
| Appearance | White crystalline powder[1] | White crystalline powder |
| Density | 4.216 g/cm³[1] | 2.386 g/cm³[1] |
| Melting Point | 643 °C (916 K)[1] | Decomposes at 89 °C to dihydrate[1] |
| Boiling Point | 2,146 °C (2,419 K)[1] | Not applicable |
| Solubility in Water | 107 g/100 mL[1] | Highly soluble |
| Crystal Structure | Tetragonal (α-SrBr₂) below 650 °C[1] | - |
Synthesis of this compound
The synthesis of this compound is typically achieved through the neutralization of a strontium base with hydrobromic acid. The resulting product is the hexahydrate form, which can then be dehydrated to yield anhydrous SrBr₂.[1]
Synthesis Workflow Diagram
The logical flow for the laboratory-scale synthesis of anhydrous this compound from strontium carbonate is depicted below.
Caption: Workflow for the synthesis of anhydrous this compound.
Experimental Protocol: Synthesis from Strontium Carbonate
This protocol describes the synthesis of anhydrous this compound from strontium carbonate.
-
Reaction: In a fume hood, suspend a stoichiometric amount of strontium carbonate (SrCO₃) powder in a beaker of deionized water with continuous stirring. Slowly and carefully add a 48% aqueous solution of hydrobromic acid (HBr) dropwise. The reaction will produce effervescence as carbon dioxide gas is released. Continue adding HBr until the effervescence ceases, indicating the complete consumption of the carbonate.[2]
-
Reaction Equation:SrCO₃ + 2HBr → SrBr₂ + H₂O + CO₂
-
-
Filtration: Once the reaction is complete, filter the resulting solution using vacuum filtration to remove any unreacted strontium carbonate or other solid impurities.[2]
-
Crystallization: Transfer the clear filtrate to an evaporating dish and gently heat it to reduce the volume of water, thereby concentrating the this compound solution. Allow the concentrated solution to cool slowly at room temperature. Crystals of this compound hexahydrate (SrBr₂·6H₂O) will form.[2]
-
Dehydration: Collect the hexahydrate crystals by filtration. To obtain the anhydrous form, heat the crystals in a drying oven. The hexahydrate decomposes to the dihydrate at 89 °C, and fully converts to anhydrous SrBr₂ at 180 °C.[1] Heat until a constant mass is achieved.
-
Storage: Store the final anhydrous this compound powder in a desiccator to prevent rehydration from atmospheric moisture.
Biological Activity and Mechanism of Action
Bromide salts have historically been used as sedatives and anticonvulsants.[3] The active agent is the bromide ion (Br⁻), which is effective in managing epilepsy, particularly as an add-on therapy for seizures that are refractory to other treatments.[4]
Anticonvulsant Signaling Pathway
The anticonvulsant effect of the bromide ion is primarily attributed to its interaction with GABAergic neurotransmission. Bromide ions can pass through GABAA receptor-associated chloride channels more readily than chloride ions.[5] This influx leads to hyperpolarization of the postsynaptic neuronal membrane, potentiating the inhibitory effect of GABA and raising the seizure threshold.[6]
Caption: Mechanism of bromide's anticonvulsant action at the GABAₐ receptor.
Analytical and Quality Control Protocols
Ensuring the purity and identity of this compound is crucial for its application. A combination of analytical techniques can be employed for comprehensive quality control.
Analytical Workflow Diagram
A typical workflow for the quality control analysis of a synthesized batch of this compound is outlined below. It combines techniques to confirm identity, purity, and hydration state.
Caption: Quality control workflow for this compound analysis.
Experimental Protocol: Thermogravimetric Analysis (TGA)
TGA is used to determine the water content and thermal stability of this compound hydrates.[7]
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature as per the manufacturer's instructions. Purge the system with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.[7]
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a tared TGA sample pan.[7]
-
Thermal Program: Place the sample in the TGA furnace and execute the following temperature program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 300 °C at a rate of 10 °C/min.
-
-
Data Analysis: Analyze the resulting mass vs. temperature curve. For SrBr₂·6H₂O, a significant mass loss will occur, corresponding to the loss of water molecules. The dehydration to anhydrous SrBr₂ is complete by 180 °C.[1] The percentage mass loss can be used to confirm the initial hydration state of the sample.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Bromide: The "Old" New Anticonvulsant - WSAVA2004 - VIN [vin.com]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. Bromide: the good, the bad, and the ugly of the oldest antiseizure medication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticonvulsants | Veterian Key [veteriankey.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Hydrated Forms of Strontium Bromide: Hexahydrate vs. Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the two primary hydrated forms of strontium bromide: the hexahydrate (SrBr₂·6H₂O) and the monohydrate (SrBr₂·H₂O). A thorough understanding of the distinct physicochemical properties, thermal behavior, and interconversion of these hydrates is critical for their application in pharmaceutical development, materials science, and as analytical reagents. This document outlines key quantitative data, detailed experimental protocols, and visual representations of the relationships and processes involved.
Physicochemical Properties
This compound is an inorganic salt that readily forms hydrates. The hexahydrate and monohydrate are the most common and stable forms under typical laboratory conditions. Their distinct properties are summarized for direct comparison in the tables below.
Table 1: Chemical Identifiers
| Identifier | This compound Hexahydrate | This compound Monohydrate |
| CAS Number | 7789-53-9[1] | 14519-13-2[1][2] |
| Molecular Formula | SrBr₂·6H₂O[1][3] | SrBr₂·H₂O[1][2] |
| IUPAC Name | strontium;dibromide;hexahydrate[1] | strontium;dibromide;hydrate[1][4] |
| PubChem CID | 165644[1] | 17749157[1] |
| EC Number | 629-397-4[1] | - |
| UNII | 7I32N2UD6W[1] | - |
| InChI Key | FLMJUJXBFKFYOZ-UHFFFAOYSA-L[1] | NGCOUPFTCAQKJM-UHFFFAOYSA-L[1] |
Table 2: Physical and Chemical Properties
| Property | This compound Hexahydrate | This compound Monohydrate |
| Molar Mass | 355.52 g/mol [1][5] | 265.44 g/mol [1][2][4] |
| Appearance | White, hygroscopic crystals or crystalline powder[1] | White crystalline powder |
| Density | 2.386 g/cm³[1][6] | Not explicitly available |
| Melting Point | 88.2 °C (decomposes)[1] | Decomposes[1] |
| Solubility in Water | Highly soluble[3][7] | Soluble |
| Solubility in Other Solvents | Soluble in alcohol[7][8][9] | Soluble in ethanol[1] |
| Stability | Stable, but hygroscopic[7] | - |
Thermal Decomposition and Interconversion
The transition between the hexahydrate, lower hydrates, and the anhydrous form of this compound is a critical aspect of its chemistry, particularly relevant for applications in thermochemical energy storage.[10][11] The dehydration process is endothermic and can be precisely controlled by temperature.
The general pathway for the thermal decomposition of this compound hexahydrate involves the sequential loss of water molecules. The hexahydrate can be converted to the monohydrate, which upon further heating, yields the anhydrous salt.[6][12]
Table 3: Dehydration Temperatures and Products
| Starting Hydrate (B1144303) | Resulting Product | Transition Temperature (°C) | Conditions |
| SrBr₂·6H₂O | SrBr₂·2H₂O | 89[6][12] | Heating in air |
| SrBr₂·6H₂O | SrBr₂·H₂O | 70[10][12] | Circulating air oven |
| Hydrated SrBr₂ | Anhydrous SrBr₂ | 180[6][12] | Heating |
The relationship between the different forms of this compound can be visualized as a dehydration pathway.
Experimental Protocols
Accurate and reproducible experimental results rely on well-defined protocols. The following sections detail the methodologies for the synthesis and characterization of this compound hydrates.
Synthesis of this compound Hexahydrate (SrBr₂·6H₂O)
This compound hexahydrate can be synthesized by the reaction of a strontium base with hydrobromic acid.[1][6]
Materials:
-
Strontium carbonate (SrCO₃) or Strontium hydroxide (B78521) (Sr(OH)₂)
-
Hydrobromic acid (HBr, aqueous solution)
-
Deionized water
-
Reaction vessel (e.g., beaker)
-
Heating plate with magnetic stirrer
-
Crystallization dish
Procedure:
-
Slowly add hydrobromic acid to a stirred suspension of strontium carbonate in deionized water (or a solution of strontium hydroxide). The reaction with strontium carbonate will produce carbon dioxide gas.[1]
-
Reaction: SrCO₃(s) + 2HBr(aq) → SrBr₂(aq) + H₂O(l) + CO₂(g)[1]
-
-
Continue adding HBr until the strontium salt is completely dissolved and the solution is neutral or slightly acidic.
-
Gently heat the resulting this compound solution to concentrate it.
-
Allow the concentrated solution to cool slowly at room temperature in a crystallization dish.
-
Colorless crystals of this compound hexahydrate will form.[3]
-
Isolate the crystals by filtration and dry them under controlled, low-humidity conditions.
Preparation of this compound Monohydrate (SrBr₂·H₂O)
The monohydrate is typically prepared by the controlled dehydration of the hexahydrate.[10][11][13]
Materials:
-
This compound hexahydrate (SrBr₂·6H₂O)
-
Circulating air oven
-
Weighing balance
Procedure:
-
Place a known mass of this compound hexahydrate in a shallow dish.
-
Heat the sample in a circulating air oven at a controlled temperature, typically around 70°C.[10][11][12]
-
Maintain this temperature for several hours.
-
Periodically remove the sample (after cooling in a desiccator) and weigh it.
-
The dehydration is complete when a constant mass is achieved, corresponding to the theoretical mass loss for five water molecules.[13]
Characterization by Thermogravimetric Analysis (TGA)
TGA is used to determine the water content and thermal stability of the hydrates by measuring mass changes as a function of temperature.[13]
Instrumentation:
-
Thermogravimetric Analyzer
-
High-purity inert purge gas (e.g., nitrogen)
-
TGA sample pans (aluminum or platinum)[13]
Procedure:
-
Instrument Setup: Calibrate the TGA for mass and temperature. Set a constant flow rate for the purge gas (e.g., 20-50 mL/min).[13]
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound hydrate into a tared TGA pan.[13][14]
-
TGA Method:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a constant rate (e.g., 10°C/min) to a final temperature above the expected final dehydration (e.g., 250°C).[12]
-
-
Data Analysis: The resulting TGA curve will show distinct steps of mass loss. The temperature at the onset of each step indicates the start of a dehydration event. The percentage of mass loss in each step corresponds to the number of water molecules lost.
Characterization by Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with thermal transitions, providing information on melting points, enthalpies of dehydration, and phase changes.
Instrumentation:
-
Differential Scanning Calorimeter
-
Hermetically sealed aluminum pans[14]
-
Inert purge gas (e.g., nitrogen)
Procedure:
-
Instrument Setup: Calibrate the DSC instrument. Ensure a stable, inert atmosphere with a constant gas flow.[14]
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound hydrate into an aluminum DSC pan and hermetically seal it to prevent water vapor loss.[14] Use an empty, sealed pan as a reference.[14]
-
DSC Method:
-
Equilibrate the sample at a temperature below the expected transition (e.g., 25°C).[14]
-
Ramp the temperature at a controlled rate through the transition region.
-
-
Data Analysis: The DSC thermogram will show endothermic peaks corresponding to the energy absorbed during dehydration. The peak temperature and the integrated area of the peak provide information about the transition temperature and the enthalpy of the reaction, respectively.
Applications in Research and Development
The distinct properties of this compound hexahydrate and monohydrate make them suitable for various applications:
-
Thermochemical Energy Storage: The reversible reaction between the monohydrate and anhydrous forms, or between the hexahydrate and monohydrate, is a key area of research for storing and releasing thermal energy.[10][11][15] The high energy density of these reactions is advantageous for this application.[11][16]
-
Pharmaceuticals: this compound has historical use as a sedative and anticonvulsant.[3] Precise control over the hydration state is crucial for consistent dosing and stability of active pharmaceutical ingredients.
-
Analytical Reagent: In laboratory settings, this compound serves as an analytical reagent and a source of strontium ions for chemical synthesis.[8][9][17]
-
Materials Science: It is used in the production of optical materials, such as scintillation crystals for gamma-ray detection, and in the manufacturing of certain types of glass and ceramics.[3][18]
This guide provides foundational information for professionals working with this compound hydrates. For specific applications, further characterization and optimization of experimental conditions may be necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound monohydrate - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 3. Page loading... [guidechem.com]
- 4. This compound monohydrate | Br2H2OSr | CID 17749157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound hexahydrate | Br2H12O6Sr | CID 165644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. chembk.com [chembk.com]
- 8. This compound | 10476-81-0 [chemicalbook.com]
- 9. This compound | 10476-81-0 [amp.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. elib.dlr.de [elib.dlr.de]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. This compound anhydrous Exporter | this compound anhydrous Exporting Company | this compound anhydrous International Distributor [multichemexports.com]
- 18. chemimpex.com [chemimpex.com]
Unveiling the Structural Transformation of Strontium Bromide: A Technical Guide to the α-to-β Phase Transition
For Immediate Release
This technical guide provides a comprehensive overview of the solid-state phase transition of strontium bromide (SrBr₂) from its low-temperature tetragonal phase (α-SrBr₂) to its high-temperature cubic phase (β-SrBr₂). This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the fundamental properties and thermal behavior of alkaline earth metal halides.
Introduction
This compound is an inorganic compound with the chemical formula SrBr₂. At ambient conditions, it exists as the α-phase, which possesses a tetragonal crystal structure. Upon heating, it undergoes a reversible, first-order solid-solid phase transition to the β-phase, characterized by a cubic fluorite structure. This transition, occurring at approximately 920 K (650 °C), is of significant interest due to the dramatic change in the material's physical properties, including a notable increase in ionic conductivity in the β-phase.[1] A thorough understanding of this phase transition, including its thermodynamics and kinetics, is crucial for applications where SrBr₂ may be subjected to high temperatures.
Quantitative Data Summary
The crystallographic and thermodynamic parameters of the α-to-β phase transition of SrBr₂ are summarized in the tables below.
Table 1: Phase Transition and Crystal Structure Data for SrBr₂
| Parameter | α-SrBr₂ | β-SrBr₂ | Reference |
| Phase Transition Temperature | - | ~920 K (650 °C) | [1] |
| Crystal System | Tetragonal | Cubic | [1] |
| Space Group | P4/n | Fm-3m | [1] |
| Coordination Geometry (Sr²⁺) | Distorted square antiprism | Cubic | [2] |
Table 2: Temperature-Dependent Lattice Parameters of SrBr₂
| Temperature (K) | Phase | a (Å) | c (Å) | Reference |
| 298 | α | 11.66 | 7.20 | [3] |
| 923 | β | 7.42 | - | |
| 1023 | β | 7.44 | - | |
| 1123 | β | 7.46 | - |
Experimental Protocols
The characterization of the α-to-β phase transition of SrBr₂ primarily involves thermal analysis and diffraction techniques. Detailed experimental protocols for sample preparation, Differential Scanning Calorimetry (DSC), and High-Temperature X-ray Diffraction (XRD) are provided below.
Sample Preparation: Anhydrous SrBr₂
Accurate thermal analysis requires pure, anhydrous SrBr₂. Commercially available this compound is often in its hexahydrate form (SrBr₂·6H₂O). The following protocol describes the preparation of the anhydrous salt.
-
Starting Material: Begin with high-purity this compound hexahydrate (SrBr₂·6H₂O).
-
Dehydration to Monohydrate: Place the SrBr₂·6H₂O in a circulating air oven at a controlled temperature of approximately 70 °C for several hours. This step drives off five water molecules to form the monohydrate (SrBr₂·H₂O).[4] The completion of this step can be verified by monitoring the mass loss.
-
Dehydration to Anhydrous Form: To obtain the anhydrous form, the monohydrate is further heated. A temperature of 180 °C is sufficient to drive off the remaining water molecule.[5]
-
Storage: The resulting anhydrous SrBr₂ should be stored in a desiccator or a controlled inert atmosphere to prevent rehydration.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the temperature and enthalpy of the phase transition.
-
Instrumentation: A heat-flux or power-compensation DSC instrument capable of reaching at least 700 °C.
-
Sample Preparation: A small amount of anhydrous SrBr₂ (typically 5-10 mg) is hermetically sealed in an inert crucible (e.g., aluminum or platinum). An empty, sealed crucible is used as a reference.
-
Experimental Conditions:
-
Atmosphere: A dry, inert atmosphere is maintained by purging the DSC cell with a constant flow of nitrogen or argon gas (e.g., 50 mL/min).
-
Temperature Program:
-
Equilibrate the sample at a temperature below the expected transition, for example, 500 °C.
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the transition, for instance, 700 °C.
-
Hold the sample at the upper temperature for a few minutes to ensure complete transition.
-
Cool the sample at the same rate back to the initial temperature.
-
-
-
Data Analysis: The phase transition will be observed as an endothermic peak in the heating curve and an exothermic peak in the cooling curve. The onset temperature of the peak is taken as the transition temperature. The area under the peak is proportional to the enthalpy of the transition.
High-Temperature X-ray Diffraction (HT-XRD)
HT-XRD is used to monitor the changes in the crystal structure of SrBr₂ as a function of temperature, providing direct evidence of the phase transition.
-
Instrumentation: A powder X-ray diffractometer equipped with a high-temperature sample stage and a position-sensitive detector.
-
Sample Preparation: A thin layer of anhydrous SrBr₂ powder is placed on the sample holder of the high-temperature stage.
-
Experimental Conditions:
-
Atmosphere: The experiment is conducted under a vacuum or in an inert gas atmosphere to prevent oxidation and hydration of the sample.
-
Temperature Program: The sample is heated in a stepwise manner or with a slow, continuous ramp. XRD patterns are collected at various temperatures, with particular attention to the temperature range around the expected phase transition (e.g., from 600 °C to 700 °C in 10 °C intervals).
-
Data Collection: At each temperature, an XRD pattern is recorded over a relevant 2θ range to capture the characteristic diffraction peaks of both the α and β phases.
-
-
Data Analysis: The collected XRD patterns are analyzed to identify the crystalline phases present at each temperature. The disappearance of the tetragonal α-SrBr₂ peaks and the appearance of the cubic β-SrBr₂ peaks confirms the phase transition. Rietveld refinement of the patterns can be used to determine the lattice parameters of each phase as a function of temperature.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the phase transition.
References
An In-depth Technical Guide to the Ionic Conductivity of Beta-Phase Strontium Bromide (β-SrBr2)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Strontium bromide (SrBr₂) is a halide salt that exhibits a significant increase in ionic conductivity at elevated temperatures. This phenomenon is attributed to a phase transition from the alpha (α) phase to the beta (β) phase, a superionic conductor. This guide provides a comprehensive overview of the ionic conductivity of β-SrBr₂, including its structural properties, conduction mechanisms, and the experimental methodologies used for its characterization. The information is intended to support research and development activities where high bromide ion conductivity is of interest.
Introduction
This compound, in its high-temperature β-phase, is a noteworthy superionic conductor. At approximately 920 K (647 °C), α-SrBr₂, which has a tetragonal crystal structure, undergoes a first-order solid-solid phase transition to the cubic fluorite structure of β-SrBr₂.[1] This transition is accompanied by extensive disordering of the bromide anion sublattice, leading to a dramatic increase in ionic conductivity, reaching values comparable to that of molten SrBr₂.[1] Understanding the intricacies of this high ionic conductivity is crucial for its potential application in various solid-state electrochemical devices.
Crystal Structure and Phase Transition
The room temperature α-phase of this compound possesses a tetragonal crystal structure. Upon heating to approximately 920 K, it transforms into the β-phase, which adopts a cubic fluorite structure.[1] This structural change is fundamental to the material's superionic properties. The fluorite structure of β-SrBr₂ is characterized by a face-centered cubic lattice of Sr²⁺ cations, with the Br⁻ anions occupying the tetrahedral sites. The high ionic conductivity arises from the significant dynamic disorder within the Br⁻ sublattice.[1]
Ionic Conduction Mechanism in β-SrBr₂
The high ionic conductivity of β-SrBr₂ is a direct consequence of the extensive disorder in the bromide (Br⁻) ion sublattice within its cubic fluorite crystal structure.[1] Neutron diffraction studies have provided valuable insights into the atomic-level transport mechanisms. The primary mechanism for bromide ion diffusion is through hopping between adjacent regular lattice sites.[2]
Key characteristics of the ionic conduction mechanism include:
-
Hopping Pathway: Bromide ions predominantly hop between nearest-neighbor tetrahedral sites.[2]
-
Hopping Direction: The primary direction of these hops is along the <100> crystallographic axes.[2]
-
Curved Trajectories: The trajectories of the hopping ions are not linear but are markedly curved, passing through the periphery of the octahedral voids in the cation sublattice.[2]
This hopping mechanism, facilitated by the high degree of disorder, results in the exceptionally high ionic conductivity observed in the β-phase.
Quantitative Data on Ionic Conductivity
Detailed temperature-dependent ionic conductivity data for β-SrBr₂ is scarce in the readily available literature. However, a key reported value provides a benchmark for its high-temperature performance.
| Parameter | Value | Temperature | Reference |
| Ionic Conductivity | ~1 S/cm | Near Melting Point (930 K) | [1] |
Note: This table summarizes the most definitive quantitative data found. Further experimental studies are required to populate a more detailed temperature-dependent conductivity profile.
Experimental Protocols for Measuring Ionic Conductivity
The characterization of the ionic conductivity of solid-state materials like β-SrBr₂ at high temperatures requires specialized experimental techniques. The most common and reliable method is AC Impedance Spectroscopy .
Sample Preparation
-
Synthesis: Anhydrous SrBr₂ can be prepared by reacting strontium hydroxide (B78521) or strontium carbonate with hydrobromic acid, followed by dehydration of the resulting hydrate (B1144303) at elevated temperatures (around 180 °C).[1]
-
Pelletizing: The anhydrous SrBr₂ powder is typically pressed into a dense pellet using a hydraulic press. This ensures good contact between the grains and facilitates accurate measurement of bulk conductivity.
AC Impedance Spectroscopy
-
Cell Assembly: The prepared pellet is placed between two inert, ion-blocking electrodes (e.g., platinum or gold) in a high-temperature furnace. A controlled atmosphere is maintained to prevent any reaction with the sample.
-
Measurement: A small amplitude alternating voltage is applied across the sample over a wide range of frequencies. The resulting current and phase shift are measured to determine the complex impedance of the material.
-
Data Analysis: The impedance data is typically plotted in a Nyquist plot (imaginary part vs. real part of impedance). The bulk resistance of the electrolyte can be extracted from the intercept of the semicircle with the real axis. The ionic conductivity (σ) is then calculated using the formula:
σ = L / (R * A)
where L is the thickness of the pellet, R is the bulk resistance, and A is the electrode area.
Temperature Control and Arrhenius Plot
Conductivity measurements are performed at various temperatures within the stability range of the β-phase. The temperature-dependent conductivity data is then used to create an Arrhenius plot (ln(σT) vs. 1/T), from which the activation energy for ion migration can be determined.
Visualizations
Experimental Workflow for Ionic Conductivity Measurement
Caption: Experimental workflow for determining the ionic conductivity of β-SrBr₂.
Ionic Conduction Mechanism in β-SrBr₂
Caption: Schematic of Br⁻ ion hopping mechanism in the β-SrBr₂ lattice.
Conclusion
Beta-phase this compound stands out as a material with exceptionally high ionic conductivity at elevated temperatures, a property directly linked to its cubic fluorite crystal structure and the inherent disorder within its bromide sublattice. The primary conduction mechanism involves the hopping of bromide ions between adjacent lattice sites. While the fundamental principles are well-understood, a more detailed quantitative analysis of its conductivity over a range of temperatures would be highly beneficial for the scientific and industrial communities. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations, which are essential for unlocking the full potential of this promising superionic conductor.
References
Strontium Bromide: An In-depth Analysis of its Ionic Nature
An authoritative guide for researchers, scientists, and drug development professionals on the fundamental chemical properties of Strontium Bromide (SrBr₂), establishing its classification as an ionic compound through theoretical principles and empirical data.
Executive Summary
This compound (SrBr₂) is a chemical compound formed from the alkaline earth metal strontium and the halogen bromine. A comprehensive analysis based on electronegativity differences, physicochemical properties, and crystal structure confirms that this compound is unequivocally an ionic compound. This is characterized by the electrostatic attraction between the strontium cation (Sr²⁺) and two bromide anions (Br⁻). This document provides a detailed examination of the evidence, presents quantitative data in a structured format, and outlines the experimental protocols used to determine these properties, underscoring its relevance in pharmaceutical and chemical research.
Determination of Bond Type: Electronegativity Analysis
The nature of a chemical bond is primarily determined by the difference in electronegativity between the constituent atoms. Electronegativity is the measure of an atom's ability to attract shared electrons in a chemical bond.
-
Strontium (Sr) , an alkaline earth metal, has a low electronegativity value of approximately 0.95 on the Pauling scale.[1][2][3]
-
Bromine (Br) , a halogen, has a high electronegativity value of approximately 2.96 on the Pauling scale.[1][2]
The electronegativity difference (ΔEN) is calculated as: ΔEN = EN(Br) - EN(Sr) = 2.96 - 0.95 = 2.01
A general rule in chemistry states that if the electronegativity difference between two atoms is greater than 1.7, the bond is predominantly ionic.[4] With a ΔEN of 2.01, the bond between strontium and bromine falls squarely into the ionic category. This large difference indicates that valence electrons are not shared but are effectively transferred from the less electronegative strontium atom to the more electronegative bromine atoms.[5]
Strontium, being in Group 2 of the periodic table, readily donates its two valence electrons to achieve a stable electron configuration, forming a divalent cation (Sr²⁺).[6] Each bromine atom, a member of Group 17, has seven valence electrons and readily accepts one electron to complete its octet, forming a monovalent anion (Br⁻).[6] To maintain charge neutrality, one strontium atom reacts with two bromine atoms, resulting in the chemical formula SrBr₂.[5][6]
Figure 1. Electron transfer from Strontium to Bromine atoms.
Physicochemical Properties as Evidence of Ionic Bonding
The macroscopic properties of this compound are consistent with those of a typical ionic compound. These include a high melting point, high boiling point, and solubility in polar solvents. These characteristics arise from the strong electrostatic forces (ionic bonds) that hold the ions together in a rigid crystal lattice structure.[7][8]
| Property | Value | Unit |
| Molar Mass (Anhydrous) | 247.428 | g/mol |
| Appearance | White crystalline powder | - |
| Density (Anhydrous) | 4.216 | g/cm³ |
| Melting Point | 643 | °C |
| Boiling Point | 2,146 | °C |
| Solubility in Water | 107 | g/100 mL |
| Solubility in Ethanol | Soluble | - |
| Solubility in Diethyl Ether | Insoluble | - |
Table 1. Physicochemical Properties of Anhydrous this compound (SrBr₂).[9]
The high melting and boiling points indicate that a substantial amount of thermal energy is required to overcome the strong electrostatic attractions between the Sr²⁺ and Br⁻ ions in the crystal lattice.[7] Furthermore, its high solubility in water, a polar solvent, is due to the favorable ion-dipole interactions between the ions and water molecules, which are strong enough to break down the lattice.[10] Conversely, it is insoluble in nonpolar solvents like diethyl ether.[10][11]
Crystal Structure
At room temperature, anhydrous this compound (α-SrBr₂) adopts a tetragonal crystal structure with the space group P4/n.[9][12] This structure consists of a highly ordered, three-dimensional lattice of strontium and bromide ions.[9] The arrangement of ions is such that each Sr²⁺ ion is coordinated to eight Br⁻ ions, and each Br⁻ ion is coordinated to four Sr²⁺ ions, maximizing electrostatic attraction and creating a stable, solid structure.[12] This type of crystalline arrangement is a hallmark of ionic compounds.[13]
Experimental Protocols
Determination of Melting Point (Capillary Method)
The melting point of this compound is a key indicator of its ionic nature and can be determined using the capillary method with a melting point apparatus.[14][15]
Methodology:
-
Sample Preparation: A small amount of finely powdered, anhydrous this compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated rapidly to a temperature approximately 20°C below the expected melting point (643°C). The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[8] For a pure ionic compound like SrBr₂, this melting range (T2 - T1) is typically very narrow (0.5-1.0°C).[15]
Figure 2. Workflow for Melting Point Determination.
Determination of Solubility
The solubility of this compound in different solvents confirms its polar, ionic character.
Methodology:
-
Solvent Selection: Prepare beakers containing measured volumes (e.g., 100 mL) of deionized water (polar) and diethyl ether (nonpolar).[16][17]
-
Solute Addition: Add a known mass of this compound to each solvent incrementally while stirring continuously at a constant temperature (e.g., 20°C).[16]
-
Saturation Point: Continue adding the solute until no more dissolves, and a solid precipitate remains. This is the saturation point.[18]
-
Quantification: For the aqueous solution, the total mass of dissolved SrBr₂ is recorded to calculate the solubility in g/100 mL. For the diethyl ether, the lack of dissolution is observed and noted.[18][19]
Applications in Research and Drug Development
While the primary focus of this guide is the fundamental bonding nature of this compound, its properties have implications for specialized applications.
-
Pharmaceutical Uses: Historically, this compound has been used for its mild sedative properties.[20]
-
Medical Imaging: The high atomic number of strontium makes it a candidate for research into novel contrast agents for X-ray-based imaging modalities like Computed Tomography (CT). As a calcium analog, Sr²⁺ can be taken up by bone tissue, offering potential for targeted bone imaging.[21]
-
Analytical Chemistry: It can be used as a precipitation agent in gravimetric analysis.[20]
Conclusion
Based on a substantial electronegativity difference of 2.01, characteristic physicochemical properties such as a high melting point and solubility in polar solvents, and a defined ionic crystal lattice structure, this compound (SrBr₂) is definitively classified as an ionic compound. The bonding involves the complete transfer of two electrons from a strontium atom to two bromine atoms, resulting in the formation of Sr²⁺ and Br⁻ ions held together by strong electrostatic forces. This fundamental understanding is crucial for its application in scientific research and development.
References
- 1. byjus.com [byjus.com]
- 2. Electronegativity | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WebElements Periodic Table » Strontium » electronegativity [webelements.com]
- 4. Solved: Ionic/covalent Tỉ < 3/13 SrBr₂ pe [Chemistry] [gauthmath.com]
- 5. quora.com [quora.com]
- 6. homework.study.com [homework.study.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. This compound | 10476-81-0 [chemicalbook.com]
- 11. chembk.com [chembk.com]
- 12. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 13. Page loading... [guidechem.com]
- 14. westlab.com [westlab.com]
- 15. chem.ucalgary.ca [chem.ucalgary.ca]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. brainkart.com [brainkart.com]
- 18. webs.anokaramsey.edu [webs.anokaramsey.edu]
- 19. fountainheadpress.com [fountainheadpress.com]
- 20. chemiis.com [chemiis.com]
- 21. benchchem.com [benchchem.com]
A Technical Guide to the Natural Occurrence and Mineral Sources of Strontium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Strontium bromide (SrBr₂) is a compound with applications in medicine and as a chemical reagent. Unlike many other metallic halides, this compound does not occur naturally as a distinct mineral. Its existence in the natural world is as dissociated strontium (Sr²⁺) and bromide (Br⁻) ions, primarily in aqueous environments. The primary sources for the industrial production of this compound are the minerals from which strontium is commercially extracted and the brines and seawaters that serve as the principal sources of bromine. This technical guide provides an in-depth overview of the natural sources of the constituent elements of this compound, their quantitative distribution, and the analytical methods used for their determination.
Natural Occurrence and Sources
This compound is not found as a mineral in nature. The formation of this compound for industrial and pharmaceutical use is a synthetic process that relies on the extraction of strontium and bromine from their respective natural sources.
Mineral Sources of Strontium
The most economically significant sources of strontium are the minerals celestite and strontianite.[1] Strontium is the 15th most abundant element in the Earth's crust.[1]
-
Celestite (SrSO₄): This strontium sulfate (B86663) mineral is the most common and economically viable source of strontium.[1][2] It is typically found in sedimentary rocks, particularly in association with gypsum, anhydrite, and limestone.[3] Pure celestite contains 56.4% strontium oxide.[2]
-
Strontianite (SrCO₃): This strontium carbonate mineral is less common than celestite but is more valuable because it is easier to convert to other strontium compounds, and it contains a higher percentage of strontium.[1][4] Pure strontianite contains 70.1% strontium oxide.[2] It is often found in hydrothermal veins and as nodules in limestone.[3]
Natural Sources of Bromide
Bromine is primarily found as the bromide ion in various aqueous environments.
-
Seawater: Seawater is a major reservoir of bromide, with concentrations typically ranging from 65 to 80 mg/L.[5][6]
-
Underground Brines: Brines associated with oil and gas deposits, as well as those in deep geological formations, can have significantly higher concentrations of bromide than seawater, sometimes reaching up to 1287 mg/L.[7][8]
-
Evaporitic (Salt) Lakes: Highly saline bodies of water, such as the Dead Sea, are rich sources of bromide.[9]
Quantitative Data on Strontium and Bromide in Natural Sources
The concentration of strontium in its primary mineral sources and bromide in its principal aqueous sources are summarized below.
Table 1: Strontium Content in Primary Mineral Sources
| Mineral | Chemical Formula | Theoretical Strontium Oxide (SrO) Content (%) | Theoretical Strontium (Sr) Content (%) |
| Celestite | SrSO₄ | 56.4[2] | 47.7[4] |
| Strontianite | SrCO₃ | 70.1[2] | 59.36[4] |
Table 2: Bromide Concentration in Various Natural Water Sources
| Source | Typical Bromide (Br⁻) Concentration |
| Seawater | 65 - 80 mg/L[5][6] |
| Freshwater (Lakes and Streams) | < 0.2 mg/L[7] |
| Rainwater (away from coast) | < 0.01 mg/L[7] |
| Groundwater | Mean of 0.095 mg/L, can be up to 2.3 mg/L due to saltwater intrusion[7] |
| Oil and Gas Brine | Can exceed 1287 mg/L[7] |
Experimental Protocols for Analysis
The analysis of strontium in mineral sources and bromide in aqueous samples is crucial for assessing the economic viability of extraction and for quality control in the synthesis of this compound.
Analysis of Strontium in Minerals
Several analytical techniques are employed to determine the strontium content in minerals like celestite and strontianite.
-
X-ray Fluorescence (XRF) Spectrometry: This is a widely used non-destructive technique for the elemental analysis of rocks and minerals. The sample is irradiated with X-rays, causing the elements within to emit characteristic fluorescent X-rays, which are then detected and quantified.
-
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): These are highly sensitive techniques that can measure trace and major element concentrations.[10] The mineral sample is first dissolved in a strong acid. The resulting solution is then introduced into a plasma, which excites the atoms, causing them to emit light at characteristic wavelengths (ICP-AES) or be ionized and detected by their mass-to-charge ratio (ICP-MS).[11]
-
Atomic Absorption Spectroscopy (AAS): In this method, a solution of the dissolved mineral is aspirated into a flame or graphite (B72142) furnace. A light source emitting a wavelength specific to strontium is passed through the atomized sample. The amount of light absorbed is proportional to the concentration of strontium.[10]
Analysis of Bromide in Water
The determination of bromide concentration in seawater and brines is typically performed using the following methods:
-
Ion Chromatography (IC): This is a preferred and highly sensitive method for bromide analysis in various water types.[12][13] The water sample is injected into a system where ions are separated on a chromatographic column based on their affinity for the stationary phase. A conductivity detector is commonly used for quantification.
-
Spectrophotometric Methods: These methods are based on the reaction of bromide with a reagent to form a colored complex.[12] The intensity of the color, which is proportional to the bromide concentration, is then measured with a spectrophotometer. A notable example is the phenol (B47542) red colorimetric method.[14]
-
Potentiometric Determination with Ion-Selective Electrode (ISE): This method uses an electrode that is sensitive to bromide ions.[15] The potential difference between the bromide ISE and a reference electrode is measured and is related to the bromide concentration in the sample.
Logical Pathway from Natural Sources to this compound
The synthesis of this compound is a multi-step process that begins with the extraction and processing of its constituent elements from their natural sources.
Caption: From Natural Sources to Synthesized this compound.
Synthesis of this compound from Natural Precursors
A common method for preparing this compound involves the reaction of strontium carbonate with hydrobromic acid.[16]
Reaction: SrCO₃ + 2HBr → SrBr₂ + H₂O + CO₂
Strontium carbonate is either directly sourced from the mineral strontianite or, more commonly, produced from celestite through the "soda-ash" method (black ash process). In this process, celestite is roasted with sodium carbonate to produce strontium carbonate. Hydrobromic acid is synthesized from bromine extracted from seawater or brines.
The reaction of strontium carbonate and hydrobromic acid yields a solution of this compound, which can then be crystallized to obtain the solid product, typically as the hexahydrate (SrBr₂·6H₂O).[16] Anhydrous this compound can be obtained by heating the hexahydrate.[16]
Conclusion
This compound is not a naturally occurring mineral but is synthesized from raw materials that are abundant in the Earth's crust and oceans. The primary sources of strontium are the minerals celestite and strontianite, while bromide is predominantly extracted from seawater and underground brines. A thorough understanding of the geochemistry of these sources and the analytical methods for their quantification is essential for the efficient and economical production of high-purity this compound for various scientific and industrial applications.
References
- 1. mineralseducationcoalition.org [mineralseducationcoalition.org]
- 2. Strontium [geology.arkansas.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bromide in water | Metrohm [metrohm.com]
- 7. Bromide Bromates Drinking Water Contaminants [knowyourh2o.com]
- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 9. Bromine [pubs.usgs.gov]
- 10. ANALYTICAL METHODS - Toxicological Profile for Strontium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Method – Isobar Science [isobarscience.com]
- 12. nano-lab.com.tr [nano-lab.com.tr]
- 13. Bromate Methods & Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. epa.gov [epa.gov]
- 16. This compound - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Thermochemical Properties of Strontium Bromide for Heat Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thermochemical energy storage (TCES) is an emerging technology with the potential for high energy density and long-term storage duration with minimal heat loss.[1][2] Among the various materials being investigated, strontium bromide (SrBr₂) has garnered significant attention as a promising candidate for low-to-medium temperature applications, particularly for waste heat recovery and solar energy storage.[3][4] This technical guide provides a comprehensive overview of the thermochemical properties of this compound, focusing on its hydration and dehydration reactions for thermal energy storage.
The primary mechanism for heat storage using this compound involves the reversible chemical reaction of the salt with water vapor. The two most studied hydration states are the monohydrate (SrBr₂·H₂O) and the hexahydrate (SrBr₂·6H₂O). The transition between the anhydrous and monohydrate forms is particularly suited for applications requiring operating temperatures between 150°C and 300°C.[3][5] The hexahydrate form is often considered for lower temperature applications, typically below 100°C.[6][7]
This document details the quantitative thermochemical data, experimental protocols for material characterization, and visual representations of the key processes involved in utilizing this compound for heat storage.
Thermochemical Properties of this compound
The key performance indicators for a thermochemical heat storage material are its energy storage density, reaction enthalpy, operating temperatures, and cycling stability. The following tables summarize the reported quantitative data for both the monohydrate and hexahydrate systems of this compound.
This compound Monohydrate (SrBr₂·H₂O)
The reversible reaction for the monohydrate system is:
SrBr₂(s) + H₂O(g) ⇌ SrBr₂·H₂O(s) + ΔH
| Property | Value | Conditions/Notes |
| Energy Density | 291 kJ/kg SrBr₂ (81 kWh/t) | [3][8][9] |
| Reaction Enthalpy (ΔH) | 72.8 kJ/mol | [3] |
| Dehydration Temperature | 211°C | Onset temperature at 19 kPa water vapor pressure and a heating rate of 0.5 K/min.[3] |
| Hydration Temperature | 158°C | Onset temperature at 19 kPa water vapor pressure and a cooling rate of 0.5 K/min.[3] |
| Specific Thermal Power (Hydration) | Up to 4 kW/kg SrBr₂ | At 180°C and 69 kPa.[3][8] |
| Specific Thermal Power (Dehydration) | 2.5 kW/kg SrBr₂·H₂O | At 210°C and 5 kPa steam pressure.[3][8] |
| Cycling Stability | Stable over 100 cycles | Isothermal cycling at 170°C.[3] |
This compound Hexahydrate (SrBr₂·6H₂O)
The reversible reaction for the hexahydrate system is:
SrBr₂·H₂O(s) + 5H₂O(g) ⇌ SrBr₂·6H₂O(s) + ΔH
| Property | Value | Conditions/Notes |
| Energy Density | 798 J/g (1.95 GJ/m³ or 542 kWh/m³) | [6] |
| Reaction Enthalpy (ΔH) | 58 ± 2 kJ/mol H₂O | |
| Dehydration Temperature | 80 - 100°C | With <15 mbar H₂O pressure. |
| Hydration Temperature | 50 - 70°C | With >60% relative humidity. |
| Melting Point | 89°C | The hexahydrate form melts at this temperature.[3][10] |
| Round-trip Efficiency | 75% | Demonstrated in a 340 kg test unit. |
Experimental Protocols
Accurate characterization of thermochemical properties is crucial for designing and evaluating heat storage systems. The following are detailed methodologies for key experiments.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is used to determine the dehydration temperatures and water content of this compound hydrates.[5][11]
1. Materials and Instrumentation:
-
Sample: this compound Monohydrate (SrBr₂·H₂O) or Hexahydrate (SrBr₂·6H₂O). Note: Commercially available this compound is often in the hexahydrate form. The monohydrate can be prepared by drying the hexahydrate in a circulating air oven at 70-110°C for several hours until a constant mass is achieved.[5]
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Pans: Aluminum or platinum pans.
-
Purge Gas: High-purity nitrogen (99.99% or higher).
2. Instrument Setup and Calibration:
-
Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.
-
Set the nitrogen purge gas flow rate to a constant value, typically 20-50 mL/min.[5]
-
Perform a baseline run with an empty sample pan to ensure a stable baseline.
3. TGA Method Parameters:
-
Initial Temperature: Ambient temperature (e.g., 25°C).
-
Heating Rate: A controlled rate, typically 5-10 °C/min.[11]
-
Final Temperature: A temperature above the final dehydration step (e.g., 250°C).[10]
-
Atmosphere: Inert gas (Nitrogen) flow.
4. Procedure:
-
Tare an empty TGA sample pan.
-
Accurately weigh 5-10 mg of the this compound hydrate (B1144303) sample into the pan.[5]
-
Load the sample pan into the TGA furnace.
-
Initiate the pre-defined temperature program.
-
The instrument will record the sample mass as a function of temperature.
-
Upon completion, cool the furnace and remove the sample.
5. Data Analysis:
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the mass loss at different temperature ranges, which corresponds to the loss of water molecules.
-
The onset temperature of each mass loss step indicates the dehydration temperature.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is employed to determine the melting point and latent heat of fusion of the salt hydrates.[11]
1. Materials and Instrumentation:
-
Sample: this compound Hexahydrate (SrBr₂·6H₂O).
-
Instrument: A calibrated differential scanning calorimeter with a cooling unit.
-
Sample Pans: Aluminum DSC pans, hermetically sealed.
-
Reference: An empty, sealed aluminum pan.
-
Purge Gas: High-purity nitrogen.
2. Instrument Setup and Calibration:
-
Turn on the cooling unit and allow the system to stabilize.
-
Ensure a stable, inert atmosphere with a nitrogen gas flow, typically set to 20 psi.[11]
-
Calibrate the instrument for temperature and enthalpy using standard reference materials.
3. DSC Method Parameters:
-
Thermal Cycle:
-
Equilibrate the sample at a temperature below its expected melting point (e.g., 25°C).
-
Ramp the temperature up to a point above its melting point at a controlled heating rate (e.g., 5-10 °C/min).
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the initial temperature at a controlled rate.[11]
-
4. Procedure:
-
Accurately weigh 5-10 mg of the salt hydrate sample into an aluminum DSC pan and seal it hermetically.[11]
-
Place the sample and reference pans into the DSC cell.
-
Start the thermal program.
5. Data Analysis:
-
The melting point is determined as the onset temperature of the endothermic peak on the DSC curve.
-
The latent heat of fusion is calculated by integrating the area of the melting peak.[11]
Visualizations
Thermochemical Heat Storage Cycle
The following diagram illustrates the fundamental charging and discharging cycle of a thermochemical heat storage system using this compound.
Caption: Charging and discharging phases of the SrBr₂ thermochemical storage cycle.
Experimental Workflow for Thermogravimetric Analysis (TGA)
This diagram outlines the typical workflow for characterizing this compound using TGA.
Caption: Step-by-step workflow for TGA characterization of SrBr₂ hydrates.
Logical Relationship for Material Selection
The following diagram illustrates the key considerations in selecting a thermochemical material for heat storage.
Caption: Key criteria for selecting thermochemical heat storage materials.
Conclusion
This compound, in both its monohydrate and hexahydrate forms, presents a compelling case for thermochemical heat storage in low-to-medium temperature ranges. Its high energy density, favorable reaction kinetics, and good cycling stability make it a subject of ongoing research and development. The choice between the monohydrate and hexahydrate systems will largely depend on the specific application's operating temperature requirements. Further research into composite materials, incorporating additives like natural graphite (B72142) to enhance thermal conductivity and mitigate agglomeration, is a promising avenue for improving the practical performance of this compound-based heat storage systems.[7][12] This guide provides a foundational understanding of the thermochemical properties and characterization of this compound for researchers and scientists in the field of thermal energy storage.
References
- 1. sejong.elsevierpure.com [sejong.elsevierpure.com]
- 2. benthamopen.com [benthamopen.com]
- 3. elib.dlr.de [elib.dlr.de]
- 4. Adsorption behavior of H2O on the this compound surface: first-principles and molecular dynamics calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. electronic library - Thermodynamic and kinetic investigations of the SrBr2 hydration and dehydration reactions for thermochemical energy storage and heat transformation [elib.dlr.de]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Development of SrBr2 composite sorbents for a sorption thermal energy storage system to store low-temperature heat [ideas.repec.org]
Methodological & Application
Using Strontium bromide as a precursor for poly(phenylcarbyne) synthesis
Application Notes and Protocols: Synthesis of Poly(phenylcarbyne)
Topic: A Review of Synthetic Pathways for Poly(phenylcarbyne) and a Protocol for Reductive Coupling
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial investigations into the use of strontium bromide as a precursor for poly(phenylcarbyne) synthesis found the claim to be unsubstantiated in peer-reviewed scientific literature. While one commercial supplier notes this application, the broader scientific consensus does not support the use of this compound as a direct precursor.[1] This document instead provides a detailed protocol for a chemically established method for synthesizing poly(phenylcarbyne), which is a precursor to diamond-like carbon.[2][3]
Introduction to Poly(phenylcarbyne)
Poly(phenylcarbyne) is a fascinating carbon-based random network polymer. Its structure consists of a three-dimensional network of tetrahedrally hybridized carbon atoms.[2] Each carbon atom in the backbone is bonded to three other carbons and bears one phenyl substituent. This unique structure of fused rings confers unusual properties, most notably its ability to undergo thermal decomposition to yield diamond or diamond-like carbon phases at atmospheric pressure.[2] Established synthesis methods often rely on reductive coupling or electrochemical polymerization of suitable precursors.[4]
Proposed Synthesis Method: Reductive Coupling
The following protocol details the synthesis of poly(phenylcarbyne) via a Wurtz-type reductive coupling of a trichloromethyl-substituted benzene (B151609) precursor using an alkali metal dispersion. This method is based on established principles of forming carbon-carbon bonds from organohalide precursors. The Wurtz-Fittig reaction, a related process, couples aryl and alkyl halides using sodium metal to form substituted aromatic compounds.[5][6][7]
Materials and Reagents
A comprehensive list of materials and their relevant properties are summarized below.
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Role | Key Properties |
| (Trichloromethyl)benzene | C₆H₅CCl₃ | 195.48 | Monomer Precursor | Liquid, reactant |
| Sodium Metal | Na | 22.99 | Reducing Agent | Solid, highly reactive with water and alcohols |
| Toluene (B28343) | C₇H₈ | 92.14 | Solvent | Anhydrous, high purity required |
| Methanol (B129727) | CH₃OH | 32.04 | Quenching Agent | Used to neutralize unreacted sodium metal |
| Hydrochloric Acid (1M) | HCl | 36.46 | Work-up Reagent | Aqueous solution for washing |
| Dichloromethane | CH₂Cl₂ | 84.93 | Purification | Solvent for dissolving and precipitating the polymer |
| Hexane (B92381) | C₆H₁₄ | 86.18 | Purification | Anti-solvent for precipitating the polymer |
| Argon Gas | Ar | 39.95 | Inert Atmosphere | Prevents reaction with air and moisture |
Experimental Protocol
Safety First: This procedure involves highly reactive sodium metal and flammable solvents. All steps must be performed in a certified fume hood, under an inert argon atmosphere, and with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reactor Setup: Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet for argon. Ensure all glassware is thoroughly dried in an oven and cooled under an argon stream.
-
Reagent Preparation:
-
In the reaction flask, add 200 mL of anhydrous toluene.
-
Carefully add 10 grams of sodium metal, cut into small pieces, to the toluene.
-
Heat the mixture to the boiling point of toluene (~110°C) with vigorous stirring to create a fine dispersion of molten sodium. Caution: Handle sodium metal with extreme care.
-
-
Monomer Addition:
-
Prepare a solution of 25 grams of (trichloromethyl)benzene in 50 mL of anhydrous toluene.
-
Once the sodium dispersion is stable, slowly add the monomer solution to the flask dropwise over a period of 2 hours.
-
The reaction is exothermic; control the addition rate to maintain a steady reflux. The reaction mixture will turn dark brown/black, indicating polymerization.
-
-
Reaction:
-
After the addition is complete, maintain the mixture at reflux with continuous stirring for an additional 4 hours to ensure the reaction goes to completion.
-
-
Quenching and Work-up:
-
Cool the reaction flask to room temperature.
-
CAUTION: This step is hazardous. Slowly and carefully add 50 mL of methanol dropwise to quench any unreacted sodium metal. This will produce hydrogen gas. Ensure adequate ventilation and no ignition sources are present.
-
Once the sodium has been fully quenched, slowly add 100 mL of 1M hydrochloric acid to the mixture and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel. Wash the organic layer twice with 100 mL of deionized water.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Polymer Isolation and Purification:
-
Filter off the drying agent and reduce the volume of the toluene solution by approximately 75% using a rotary evaporator.
-
Pour the concentrated solution into a beaker containing 500 mL of vigorously stirring hexane. Poly(phenylcarbyne) will precipitate as a brown powder.
-
Allow the suspension to stir for 1 hour, then collect the solid product by vacuum filtration.
-
Wash the collected polymer with fresh hexane and dry under vacuum at 60°C for 24 hours.
-
Diagrams and Workflows
Experimental Workflow
The following diagram outlines the major steps in the synthesis and purification of poly(phenylcarbyne).
Logical Polymerization Pathway
This diagram illustrates the conceptual transformation from monomer to the cross-linked polymer network.
References
- 1. This compound anhydrous Exporter | this compound anhydrous Exporting Company | this compound anhydrous International Distributor [multichemexports.com]
- 2. Poly(phenylcarbyne): A Polymer Precursor to Diamond-Like Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. SATHEE: Chemistry Wurtz Fittig Reaction [sathee.iitk.ac.in]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Wurtz–Fittig reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Use of Strontium Bromide in Pyrotechnics to Achieve Red Flame Color
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium and its compounds are integral to the field of pyrotechnics for producing vibrant red colors in applications ranging from fireworks to emergency flares.[1][2][3] The characteristic red emission is a result of the electronic transitions of strontium-containing species within a flame.[4] While various strontium salts can be employed, the presence of a halogen, such as bromine from strontium bromide, is crucial for achieving a deep and saturated red hue. This is because the diatomic species strontium monochloride (SrCl), and by extension strontium monobromide (SrBr), are more effective emitters in the red region of the visible spectrum compared to strontium oxide (SrO) or strontium monohydroxide (SrOH).[2][5]
These application notes provide a detailed overview of the principles behind using this compound as a red colorant in pyrotechnics, along with experimental protocols for the preparation and characterization of red-light-emitting pyrotechnic compositions. While much of the detailed published research focuses on compositions containing strontium nitrate (B79036) in conjunction with a chlorine donor, the fundamental principles of color generation are applicable to this compound.
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical pathways leading to the generation of red light from strontium-based pyrotechnic compositions.
Caption: Chemical pathway for red light emission in pyrotechnics.
Quantitative Data Summary
The following tables summarize key performance indicators for various red-light-emitting pyrotechnic compositions. Note that these compositions primarily utilize strontium nitrate as the strontium source, but the data provides a valuable benchmark for the development of this compound-based formulations.
Table 1: Performance of a Red Flame Composition [6]
| Parameter | Value |
| Strontium Nitrate/Magnesium Ratio | 58/15 |
| Heat of Combustion (cal/g) | 921 |
| Gaseous Volume (ml/g) | 260 |
| Burning Rate (mm/s) | 2.02 |
| Color Purity (%) | 89 |
Table 2: Performance of Red Flare Compositions with Additives [7]
| Additive | Specific Luminous Intensity (cd·s·g⁻¹) | Color Purity (%) |
| Guanidinium Nitrate | Increased by 60% compared to standard | 90-97 |
| Standard (GN-free) | Baseline | High |
Experimental Protocols
Protocol 1: Preparation of a Red Flame Pyrotechnic Composition
This protocol describes the preparation of a standard red flame composition. This compound can be substituted for strontium nitrate, though adjustments to the ratios of other components may be necessary to optimize performance.
Materials:
-
Strontium Nitrate (Sr(NO₃)₂) or this compound (SrBr₂)
-
Magnesium (Mg) powder
-
Polyvinyl Chloride (PVC) powder
-
Binder (e.g., Novolac resin)
-
Sieves for particle size control
-
Mixing equipment (non-sparking)
-
Press for consolidating the composition
Procedure:
-
Drying: Dry all components thoroughly to remove any moisture, which can affect the burn characteristics.
-
Sieving: Sieve each component to ensure a consistent and fine particle size. This promotes homogeneity and consistent burning.
-
Mixing: In a safe and controlled environment, carefully mix the components in the desired ratios. A common starting point for a strontium nitrate-based composition is a Sr(NO₃)₂/Mg ratio of approximately 58/15 by weight, with PVC and a binder making up the remainder.[6]
-
Consolidation: Press the mixed composition into tubes or other desired forms at a controlled pressure. A pressure of around 1.60 g/cm³ has been used for similar compositions.[5]
Protocol 2: Measurement of Linear Burn Rate
This protocol outlines the procedure for determining the linear burn rate of a pyrotechnic composition.[8]
Equipment:
-
Strand burner (Crawford Bomb) or a similar pressure-controlled burning chamber
-
Timing apparatus
-
Video recording equipment (optional, for visual confirmation)
Procedure:
-
Sample Preparation: Prepare a "strand" of the pyrotechnic composition, which is a thin, consolidated column of the material, typically with a diameter of a few millimeters.[8]
-
Mounting: Securely mount the strand within the burn chamber.
-
Pressurization: Pressurize the chamber with an inert gas (e.g., nitrogen or argon) to the desired testing pressure.
-
Ignition: Ignite one end of the strand using a suitable ignition source.
-
Timing: Measure the time it takes for the flame front to travel a known distance along the strand.
-
Calculation: Calculate the linear burn rate by dividing the distance traveled by the time taken.
Protocol 3: Colorimetric and Spectroscopic Analysis
This protocol describes the methodology for analyzing the color and spectral characteristics of the pyrotechnic flame.
Equipment:
-
Spectrometer (calibrated for the visible range)
-
Colorimeter or a spectrophotometer with color analysis software
-
Controlled burning setup to ensure a stable flame for measurement
Procedure:
-
Flame Generation: Ignite a sample of the pyrotechnic composition in a controlled and safe manner to produce a stable flame.
-
Spectra Acquisition: Position the spectrometer's collection optics to capture the light emitted from the flame. Record the emission spectrum over the visible wavelength range.
-
Colorimetric Measurement: Use a colorimeter or the spectrometer data to calculate the CIE 1931 chromaticity coordinates (x, y) of the flame.[1]
-
Data Analysis:
Experimental Workflow
The following diagram outlines the general workflow for the development and characterization of this compound-based pyrotechnic compositions.
Caption: Workflow for pyrotechnic composition development.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. jpyro.co.uk [jpyro.co.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. Pyrotechnic Burn Rate Measurements: Strand Testing | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. jpyro.co.uk [jpyro.co.uk]
Application Notes and Protocols: The Role of Strontium Bromide in Pharmaceutical Preparations as a Sedative
For Researchers, Scientists, and Drug Development Professionals
Abstract
Historically, bromide salts were among the earliest effective treatments for neurological and psychiatric conditions, valued for their sedative and anticonvulsant properties.[1][2][3] While potassium bromide was the most prominently used, strontium bromide also found a place in the pharmaceutical armamentarium of the 19th and early 20th centuries.[1][4] These application notes provide a detailed overview of the historical use, mechanism of action, and available data on this compound as a sedative. Due to the limited specific research on this compound for this indication, information is contextualized within the broader understanding of bromide salts. Protocols for the preclinical evaluation of sedative-hypnotic drugs are also presented to guide future research in this area.
Introduction
The therapeutic use of bromides dates back to the mid-19th century, following the discovery of their effects on the central nervous system (CNS).[2][5] Initially employed for epilepsy, their calming effects led to widespread use as sedatives for anxiety, insomnia, and other nervous disorders.[6] this compound (SrBr₂), a salt of the alkaline earth metal strontium, was used as both an anticonvulsant and a sedative.[1] Although largely replaced by modern pharmaceuticals with more favorable safety profiles, the study of historical compounds like this compound can offer insights into neuropharmacology and potential therapeutic niches.
Data Presentation
The available quantitative data for this compound is limited. The following tables summarize the known physical and toxicological properties. For comparative context, data on modern sedatives are also provided, though it is important to note they belong to different chemical classes and have different mechanisms of action.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | SrBr₂ | [7] |
| Molar Mass | 247.43 g/mol | [1] |
| Appearance | White, odorless, crystalline powder | [7] |
| Solubility | Soluble in water and alcohol | [7] |
Table 2: Toxicological Data for this compound
| Parameter | Value | Species | Route | Reference |
| LD50 | 1,000 mg/kg | Rat | Intraperitoneal | [1] |
| Health Hazards | Causes skin and serious eye irritation. Heavy exposure may cause CNS depression. | N/A | N/A | [1] |
Table 3: Dosage and Pharmacokinetic Parameters of Modern Sedative Agents (for comparative purposes)
| Drug | Initial Dose (IV) | Onset of Action | Peak Effect | Duration of Effect |
| Midazolam | 0.5 - 2.5 mg | 1 - 5 minutes | 5 - 10 minutes | Up to 60 minutes |
| Fentanyl | 0.5 - 1 mcg/kg | 1 - 2 minutes | N/A | 30 - 60 minutes |
| Etomidate | 0.1 - 0.2 mg/kg | 30 - 60 seconds | N/A | 2 - 5 minutes |
| Ketamine | 1 - 2 mg/kg | < 5 minutes | N/A | 45 - 120 minutes |
Note: The data in Table 3 is for modern intravenous sedatives and is provided for general context on the parameters used to evaluate such agents. Direct comparison with the historical, orally administered this compound is not appropriate.
Mechanism of Action
The sedative effects of this compound are attributed to the bromide anion (Br⁻). The proposed mechanism of action for bromide ions involves their interaction with the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
The bromide ion is believed to substitute for the chloride ion at the GABA-A receptor's chloride channel. When GABA binds to its receptor, the channel opens, allowing negatively charged ions to enter the neuron. Bromide ions, being similar in charge and size to chloride ions, can also pass through this channel. This influx of negative ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential. The potentiation of this inhibitory neurotransmission results in the central nervous system depression observed as sedation.
Experimental Protocols
The following are generalized protocols for the preclinical evaluation of the sedative-hypnotic effects of a compound like this compound in an animal model, such as mice.
Acute Toxicity Study (LD50 Determination)
Objective: To determine the median lethal dose (LD50) of this compound.
Materials:
-
This compound
-
Swiss albino mice (20-25 g)
-
Vehicle (e.g., distilled water)
-
Oral gavage needles
-
Animal cages
Procedure:
-
Fast the mice overnight with free access to water.
-
Prepare different concentrations of this compound in the vehicle.
-
Divide the animals into groups (n=6 per group).
-
Administer a single oral dose of this compound to each group at varying concentrations. A control group should receive only the vehicle.
-
Observe the animals continuously for the first 4 hours for any signs of toxicity and mortality, and then periodically for up to 14 days.
-
Record the number of mortalities in each group.
-
Calculate the LD50 using a suitable statistical method (e.g., probit analysis).
Evaluation of Sedative Activity: Open Field Test
Objective: To assess the effect of this compound on spontaneous locomotor activity.
Materials:
-
Open field apparatus (a square arena with walls)
-
This compound
-
Standard sedative drug (e.g., diazepam)
-
Vehicle
-
Swiss albino mice
Procedure:
-
Divide the animals into control, standard, and test groups (n=6 per group).
-
Administer the vehicle to the control group, diazepam to the standard group, and this compound (at various doses) to the test groups orally.
-
After a specific absorption period (e.g., 30-60 minutes), place each mouse individually in the center of the open field apparatus.
-
Record the following parameters for a set period (e.g., 5-10 minutes):
-
Number of squares crossed (ambulation)
-
Rearing frequency (number of times the mouse stands on its hind legs)
-
Grooming frequency
-
-
A significant decrease in these parameters compared to the control group indicates a sedative effect.
Evaluation of Hypnotic Activity: Thiopental-Induced Sleeping Time
Objective: To determine if this compound potentiates the hypnotic effect of a barbiturate.
Materials:
-
Thiopental (B1682321) sodium
-
This compound
-
Standard sedative drug (e.g., diazepam)
-
Vehicle
-
Swiss albino mice
Procedure:
-
Divide the animals into control, standard, and test groups (n=6 per group).
-
Administer the vehicle, diazepam, or this compound orally.
-
After a defined pretreatment time (e.g., 30-60 minutes), administer a sub-hypnotic or hypnotic dose of thiopental sodium intraperitoneally to all animals.
-
Record the following:
-
Onset of sleep: The time taken to lose the righting reflex (the ability to return to an upright position when placed on its back).
-
Duration of sleep: The time from the loss to the recovery of the righting reflex.
-
-
A significant increase in the duration of sleep compared to the control group suggests a hypnotic or sedative effect.
Conclusion
This compound was historically recognized for its sedative properties, acting through the modulation of the GABA-A receptor by the bromide ion. While its use has been superseded by modern drugs with better safety and efficacy profiles, the foundational understanding of its mechanism contributes to the broader knowledge of neuropharmacology. The provided protocols offer a framework for any future preclinical investigations into the sedative effects of this compound or other inorganic salts, allowing for a systematic evaluation of their potential CNS depressant activities. Further research would be necessary to establish a definitive dose-response relationship and a comprehensive safety profile for this compound as a sedative agent.
References
- 1. This compound | Br2Sr | CID 25302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Early clinical neurochemistry of CNS-active drugs. Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacotherapy of mental illness--a historical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (Not) A Bromide Story: | History of Pharmacy and Pharmaceuticals [hopp.uwpress.org]
- 6. Bromism - Wikipedia [en.wikipedia.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
Strontium Bromide: A Versatile Source of Strontium Ions for Chemical Synthesis
Abstract
Strontium bromide (SrBr₂) is a valuable and versatile reagent in chemical synthesis, serving as a readily available source of strontium ions (Sr²⁺). Its utility spans the synthesis of other strontium salts, the preparation of advanced materials such as doped phosphors and bioceramics, and as a catalyst in the formation of specialized polymers. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting the role of this compound in these synthetic applications. Quantitative data is summarized for clarity, and experimental workflows are visually represented.
Introduction
Strontium and its compounds have garnered significant interest due to their diverse applications, ranging from pyrotechnics and electronics to medicine. This compound, a salt of strontium and bromine, is a white, crystalline solid that is highly soluble in water, making it an excellent precursor for introducing strontium ions into a reaction mixture.[1] This document outlines several key applications of this compound as a strontium ion source in chemical synthesis.
Application Notes and Protocols
Synthesis of Other Strontium Salts
This compound is an effective starting material for the synthesis of other strontium salts, such as strontium carbonate and strontium nitrate (B79036), through precipitation reactions. These salts are important intermediates in various industrial processes.
Strontium carbonate is a key precursor in the production of other strontium compounds and is widely used in the ceramics and glass industries.
Reaction: SrBr₂(aq) + Na₂CO₃(aq) → SrCO₃(s) + 2NaBr(aq)
Experimental Protocol:
-
Reactant Preparation: Prepare a 0.5 M solution of this compound (SrBr₂) in deionized water. In a separate beaker, prepare a 0.5 M solution of sodium carbonate (Na₂CO₃).
-
Precipitation: While vigorously stirring the this compound solution at room temperature, slowly add the sodium carbonate solution dropwise. A white precipitate of strontium carbonate will form immediately.
-
Digestion: Continue stirring the mixture for 1-2 hours to allow for the complete precipitation and aging of the strontium carbonate particles.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected precipitate with deionized water to remove any soluble impurities, such as sodium bromide. Repeat the washing step three times.
-
Drying: Dry the purified strontium carbonate in an oven at 110°C to a constant weight.
Quantitative Data:
| Parameter | Value | Reference |
| Reactant Concentration | 0.5 M | [2] |
| Reaction Temperature | Room Temperature | [2] |
| Stirring Time | 1-2 hours | |
| Theoretical Yield | ~100% | [3] |
| Purity of SrCO₃ | Up to 99.34% | [2] |
Experimental Workflow:
Strontium nitrate is a critical component in pyrotechnics, imparting a brilliant red color to flames. It can be synthesized from this compound via an intermediate step of converting it to strontium carbonate, followed by reaction with nitric acid.
Reaction (from SrCO₃): SrCO₃(s) + 2HNO₃(aq) → Sr(NO₃)₂(aq) + H₂O(l) + CO₂(g)
Experimental Protocol:
-
Strontium Carbonate Preparation: Synthesize strontium carbonate from this compound as described in section 2.1.1.
-
Reaction with Nitric Acid: Suspend the synthesized strontium carbonate in a minimal amount of deionized water. Slowly add a stoichiometric amount of dilute nitric acid (e.g., 2 M) while stirring. Effervescence (release of CO₂) will be observed. Continue adding nitric acid until the fizzing ceases, indicating the complete reaction of the carbonate.[4]
-
Crystallization: Gently heat the resulting strontium nitrate solution to evaporate the water and concentrate the solution. Allow the solution to cool slowly to room temperature to form crystals of strontium nitrate.
-
Isolation and Drying: Collect the crystals by filtration and dry them in a desiccator.
Quantitative Data:
| Parameter | Value | Reference |
| Nitric Acid Concentration | 2 M | [4] |
| Reaction Temperature | Room Temperature | [4] |
| Yield from SrCO₃ | High | [5] |
Experimental Workflow:
Preparation of Advanced Materials
This compound serves as a strontium source for doping or constituting advanced materials with specific optical or biological properties.
Whitlockite (B577102) is a calcium phosphate-based bioceramic with applications in bone regeneration. Doping with strontium can enhance its biological activity.[6][7]
General Principle: Strontium ions from this compound are incorporated into the whitlockite crystal structure during its precipitation from a solution containing calcium, magnesium, and phosphate (B84403) ions.
Experimental Protocol (Wet Precipitation):
-
Precursor Solutions:
-
Prepare a solution of calcium hydroxide (B78521) (Ca(OH)₂), magnesium hydroxide (Mg(OH)₂), and this compound (SrBr₂) in deionized water. The molar ratio of Ca:Mg:Sr can be varied to achieve the desired doping level (e.g., 2.5, 5, 7.5 atomic % Sr substitution).[6]
-
Prepare a separate solution of phosphoric acid (H₃PO₄).
-
-
Precipitation: Heat the calcium/magnesium/strontium solution to a specific temperature (e.g., 80°C). Slowly add the phosphoric acid solution while stirring vigorously. A precipitate will form.[6]
-
Aging: Maintain the reaction mixture at the elevated temperature with continuous stirring for several hours to allow for the formation and crystallization of the strontium-doped whitlockite.
-
Isolation and Purification: Cool the mixture to room temperature, and collect the precipitate by filtration. Wash the product thoroughly with deionized water to remove any unreacted ions.
-
Drying: Dry the final product in an oven at a suitable temperature (e.g., 80-100°C).
Quantitative Data:
| Parameter | Value | Reference |
| Strontium Substitution | 2.5, 5, 7.5 atomic % | [6] |
| Reaction Temperature | 80°C | |
| Aging Time | Several hours |
Logical Relationship Diagram:
Strontium aluminate doped with rare-earth elements is a prominent long-persistent phosphor. This compound can be used as the strontium source in various synthesis methods.
General Principle: Strontium ions from this compound, along with an aluminum source and dopants (e.g., Eu²⁺, Dy³⁺), are reacted at high temperatures to form the crystalline strontium aluminate host lattice.
Experimental Protocol (Solution Combustion Method):
-
Precursor Solution: Dissolve stoichiometric amounts of this compound (SrBr₂), aluminum nitrate (Al(NO₃)₃·9H₂O), and the dopant nitrates (e.g., Eu(NO₃)₃, Dy(NO₃)₃) in deionized water. Add a fuel such as urea.[8]
-
Combustion: Heat the precursor solution in a furnace preheated to a high temperature (e.g., 600°C). The solution will dehydrate, decompose, and then undergo a self-sustaining combustion reaction, forming a voluminous, foamy ash.[8]
-
Calcination: Calcine the resulting ash at a higher temperature (e.g., 1100-1400°C) in a reducing atmosphere (e.g., 5% H₂/95% Ar) for several hours to promote crystallization and activate the dopants.[9]
-
Cooling and Grinding: Allow the product to cool to room temperature and then grind it into a fine powder.
Quantitative Data:
| Parameter | Value | Reference |
| Combustion Temperature | ~600°C | [8] |
| Calcination Temperature | 1100-1400°C | [9][10] |
| Calcination Atmosphere | 5% H₂/95% Ar | [9] |
| Dopant Concentration | Varies (e.g., 1% Eu, 2% Dy) | [9] |
Experimental Workflow:
Role in the Synthesis of Poly(phenylcarbyne)
This compound has been noted for its role in the facile synthesis of poly(phenylcarbyne), a precursor to diamond-like carbon. While detailed protocols are proprietary, the general principle involves the use of this compound as a catalyst or reagent to facilitate the polymerization of a phenylcarbyne monomer. Further research into specific methodologies is encouraged for interested parties.
Safety Information
This compound is a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a highly effective and versatile source of strontium ions for a range of chemical syntheses. Its high solubility in water and predictable reactivity make it an excellent starting material for the preparation of other strontium salts and for the incorporation of strontium into advanced materials. The protocols provided herein offer a foundation for researchers to explore the diverse applications of this important chemical compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. journalssystem.com [journalssystem.com]
- 3. researchgate.net [researchgate.net]
- 4. Strontium nitrate - Sciencemadness Wiki [sciencemadness.org]
- 5. EP0025237A1 - Method for producing strontium nitrate - Google Patents [patents.google.com]
- 6. Strontium-Doped Whitlockite Scaffolds for Enhanced Bone Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chalcogen.ro [chalcogen.ro]
- 9. Smart Mechanoluminescent Phosphors: A Review of Strontium‐Aluminate‐Based Materials, Properties, and Their Advanced Application Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.sabanciuniv.edu [research.sabanciuniv.edu]
Application of Strontium Bromide in Fluorescence and Spectroscopy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium bromide (SrBr₂) and its derivatives are versatile compounds with emerging applications in fluorescence and spectroscopy. While not a conventional fluorophore itself, strontium's unique properties are leveraged in several advanced materials and analytical techniques. In the realm of fluorescence, strontium is a critical component in doped phosphors, which exhibit bright and long-lasting luminescence, making them suitable for bioimaging and safety applications. In spectroscopy, the formation of strontium monobromide (SrBr) in the gas phase allows for the indirect determination of bromine content with high sensitivity. This document provides detailed application notes and experimental protocols for the use of strontium-based materials in fluorescence and molecular absorption spectroscopy.
Application 1: Strontium-Doped Phosphors in Fluorescence Bioimaging
Strontium aluminates doped with rare-earth elements like Europium (Eu²⁺) and Dysprosium (Dy³⁺) are highly efficient phosphors with applications in bioimaging. These materials can be synthesized as nanoparticles and introduced into biological systems, offering a non-invasive method for long-term fluorescence imaging. Their high quantum yield and biocompatibility make them promising alternatives to traditional fluorescent dyes.
Quantitative Data: Fluorescence Properties of Strontium-Doped Phosphors
| Phosphor Material | Dopants | Excitation Wavelength (nm) | Emission Peak (nm) | Reported Quantum Yield (%) |
| Strontium Aluminate (SrAl₂O₄) | Eu²⁺ | UV (e.g., 365) | ~500 | Not specified |
| Strontium Aluminate (SrAl₂O₄) | Eu²⁺, Dy³⁺ | UV (e.g., 365) | ~522 | Not specified |
| Europium-doped Strontium Aluminate | Eu | UV | Orange-Red Emission | 70.68 |
| Strontium Tungstate (SrWO₄) | Dy³⁺ | 253 | 572 | Not specified |
Experimental Protocols
Protocol 1: Synthesis of Europium and Dysprosium-Doped Strontium Aluminate (SrAl₂O₄:Eu²⁺, Dy³⁺) Nanophosphors via Solution Combustion
This protocol describes the synthesis of luminescent strontium aluminate nanoparticles.
Materials:
-
Strontium nitrate (B79036) (Sr(NO₃)₂)
-
Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)
-
Europium(III) oxide (Eu₂O₃)
-
Dysprosium(III) oxide (Dy₂O₃)
-
Boric acid (H₃BO₃)
-
Urea (B33335) (CO(NH₂)₂)
-
Nitric acid (HNO₃, diluted)
-
Deionized water
-
Muffle furnace
-
High-purity alumina (B75360) crucibles
-
Magnetic stirrer with hotplate
Methodology:
-
Precursor Solution Preparation:
-
Dissolve stoichiometric amounts of Sr(NO₃)₂, Al(NO₃)₃·9H₂O, and H₃BO₃ in deionized water with continuous stirring. The molar ratio of Sr:Al is typically 1:2.
-
In a separate beaker, dissolve Eu₂O₃ and Dy₂O₃ in a minimum amount of diluted nitric acid to form their respective nitrates. The dopant concentration is typically 1-2 mol% relative to strontium.
-
-
Mixing and Combustion:
-
Add the dopant solution to the strontium aluminate precursor solution.
-
Add urea to the mixed solution, which acts as a fuel for the combustion reaction.
-
Stir the final solution on a hotplate at approximately 70-80°C for 2 hours to ensure homogeneity.
-
Transfer the solution to an alumina crucible and place it in a muffle furnace preheated to 600°C. The solution will boil, dehydrate, and then undergo spontaneous combustion, resulting in a voluminous, foamy ash.
-
-
Calcination:
-
After combustion is complete, raise the furnace temperature to 900-1300°C at a rate of 10-20°C per minute.
-
Maintain the temperature for 2-3 hours to allow for crystallization and formation of the desired phosphor phases (SrAl₂O₄ and Sr₄Al₁₄O₂₅).
-
-
Post-Processing:
-
Allow the furnace to cool to room temperature.
-
Gently grind the resulting phosphor material into a fine powder using an agate mortar and pestle.
-
The synthesized nanophosphors are now ready for characterization.
-
Protocol 2: Characterization of Fluorescence Quantum Yield of Synthesized Phosphors (Absolute Method)
This protocol outlines the measurement of the fluorescence quantum yield of a powder sample using an integrating sphere.
Instrumentation:
-
Fluorometer equipped with an integrating sphere
-
Excitation and emission monochromators
-
High-sensitivity photomultiplier tube detector
Methodology:
-
Instrument Correction:
-
Generate and apply instrument-specific correction factors for both the excitation and emission monochromators to account for variations in light source intensity and detector response at different wavelengths.
-
-
Reference Measurement (Incident Light):
-
Place the empty integrating sphere (or with a suitable powder diluent like aluminum oxide for baseline) in the sample holder.
-
Scan the excitation wavelength across the desired range to measure the spectrum of the incident light (S₀). This represents the total number of photons from the excitation source.
-
-
Sample Measurement:
-
Place the synthesized phosphor powder in a sample holder within the integrating sphere.
-
Excite the sample at its absorption wavelength and measure the resulting spectrum. This will include both the scattered excitation light (S₁) and the emitted fluorescence (S₂).
-
-
Calculation:
-
The number of absorbed photons is proportional to the area of the incident light spectrum minus the area of the scattered light spectrum (S₀ - S₁).
-
The number of emitted photons is proportional to the integrated area of the fluorescence emission spectrum (S₂).
-
The fluorescence quantum yield (Φ) is calculated as: Φ = (Area of S₂) / (Area of S₀ - Area of S₁)
-
Protocol 3: Measurement of Fluorescence Lifetime of Synthesized Phosphors (Time-Correlated Single Photon Counting - TCSPC)
This protocol describes the measurement of the fluorescence decay kinetics of the synthesized phosphors.
Instrumentation:
-
TCSPC system with a pulsed light source (e.g., picosecond diode laser)
-
Sample holder
-
High-speed detector (e.g., photomultiplier tube)
-
Timing electronics (Time-to-Amplitude Converter - TAC)
Methodology:
-
Instrument Response Function (IRF) Measurement:
-
Measure the IRF of the system by using a scattering solution (e.g., a dilute suspension of non-fluorescent silica (B1680970) nanoparticles) in place of the sample. This records the temporal profile of the excitation pulse.
-
-
Sample Preparation:
-
Disperse a small amount of the phosphor powder in a suitable non-fluorescent solvent or medium.
-
-
Data Acquisition:
-
Excite the sample with the pulsed light source at a high repetition rate (e.g., 10-100 MHz).
-
The detector registers the arrival time of individual emitted photons relative to the excitation pulse.
-
The timing electronics build a histogram of photon arrival times over many excitation cycles.
-
-
Data Analysis:
-
The resulting histogram represents the fluorescence decay curve.
-
Deconvolute the measured decay curve with the IRF.
-
Fit the deconvoluted decay curve to an exponential decay model (or multi-exponential model if the decay is complex) to determine the fluorescence lifetime(s) (τ).
-
Application 2: Determination of Bromine via Molecular Absorption of Strontium Monobromide
This compound is used in a specialized analytical technique for the determination of bromine in various samples, including pharmaceuticals and wines. In this method, the sample is introduced into a high-temperature graphite (B72142) furnace along with a strontium source. The heat facilitates the formation of gaseous strontium monobromide (SrBr) molecules. The concentration of bromine can then be determined by measuring the molecular absorption of SrBr at a specific wavelength.
Quantitative Data: Molecular Absorption Spectroscopy of SrBr
| Analyte | Method | Molecule Formed | Wavelength (nm) | Limit of Detection (ng) |
| Bromine (Br) | High-Resolution Continuum Source Electrothermal Atomic Absorption Spectrometry (HR-CS ETAAS) | Strontium Monobromide (SrBr) | 651.0581 | 1.6 |
Experimental Protocol
Protocol 4: Determination of Bromine Content using HR-CS ETAAS
This protocol details the quantitative analysis of bromine through the molecular absorption of SrBr.
Instrumentation:
-
High-Resolution Continuum Source Electrothermal Atomic Absorption Spectrometer (HR-CS ETAAS)
-
Graphite furnace with zirconium-coated graphite tubes
-
Autosampler
Materials:
-
Strontium nitrate solution (as the strontium source)
-
Bromide standard solutions (e.g., from sodium bromide)
-
Sample containing unknown bromine concentration
-
Argon gas (for inert atmosphere)
Methodology:
-
Sample and Standard Preparation:
-
Prepare a series of bromide standard solutions of known concentrations.
-
Prepare the unknown sample, dissolving or diluting it as necessary.
-
-
Graphite Furnace Program Optimization:
-
Develop a multi-step temperature program for the graphite furnace, including drying, pyrolysis, atomization (molecule formation), and cleaning steps. A typical program might involve:
-
Drying: 100-120°C to gently evaporate the solvent.
-
Pyrolysis: ~700°C to remove the sample matrix without losing the analyte.
-
Molecule Formation: ~2200°C to facilitate the formation of gaseous SrBr.
-
Cleaning: >2300°C to clean the graphite tube between measurements.
-
-
-
Measurement:
-
Inject a defined volume of the sample or standard solution, along with the strontium nitrate solution, into the graphite furnace.
-
Initiate the furnace temperature program.
-
Measure the molecular absorption of SrBr at 651.0581 nm during the molecule formation step.
-
-
Quantification:
-
Construct a calibration curve by plotting the measured absorbance of the bromide standards against their concentrations.
-
Determine the concentration of bromine in the unknown sample by interpolating its absorbance on the calibration curve. The standard addition method can also be used to mitigate matrix effects.
-
Visualizations
Application Note: Thermogravimetric Analysis of Strontium Bromide Monohydrate
Abstract
This application note provides a comprehensive protocol for the thermogravimetric analysis (TGA) of strontium bromide monohydrate (SrBr₂·H₂O). Thermogravimetric analysis is a critical technique for characterizing the thermal stability and composition of hydrated salts. This document outlines the experimental procedure, instrument parameters, and data analysis for determining the water content and dehydration temperature of this compound monohydrate. The provided protocol is intended for researchers, scientists, and professionals in drug development and materials science.
Introduction
This compound (SrBr₂) is an inorganic salt that can exist in various hydrated forms, with the monohydrate (SrBr₂·H₂O) and hexahydrate (SrBr₂·6H₂O) being the most common.[1] The thermal properties of these hydrates are of significant interest for applications such as thermochemical energy storage.[2][3][4] Thermogravimetric analysis (TGA) is an essential analytical technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere.[1] This allows for the determination of the thermal stability, stoichiometry of hydration, and decomposition kinetics of materials like this compound monohydrate.[1][5] This application note details a standardized TGA protocol for the analysis of SrBr₂·H₂O.
Experimental Protocol
A detailed methodology for the thermogravimetric analysis of this compound monohydrate is provided below.
Materials and Instrumentation
-
Sample: this compound Monohydrate (SrBr₂·H₂O). Note that commercially available this compound is often in the hexahydrate form (SrBr₂·6H₂O). The monohydrate can be prepared by drying the hexahydrate in a circulating air oven at a temperature between 70°C and 110°C for several hours until a constant mass is achieved, which corresponds to the loss of five water molecules.[1][2]
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Pans: Platinum or aluminum crucibles are recommended.[6]
Instrument Setup and Calibration
-
Ensure the TGA instrument is calibrated for both mass and temperature according to the manufacturer's guidelines.
-
Set up the high-purity nitrogen purge gas with a constant flow rate. A typical flow rate is between 20 and 50 mL/min.[1][6]
-
Perform a baseline run with an empty sample pan to ensure a stable and flat baseline before analyzing the sample.
TGA Method Parameters
The following table summarizes the recommended TGA method parameters for the analysis of this compound monohydrate.
| Parameter | Value |
| Sample Mass | 5 - 10 mg |
| Sample Pan | Platinum or Alumina |
| Purge Gas | Nitrogen |
| Gas Flow Rate | 20 - 50 mL/min |
| Temperature Program | Heat from ambient to 300°C |
| Heating Rate | 10°C/min |
Sample Preparation and Analysis
-
Accurately weigh approximately 5-10 mg of the this compound monohydrate sample into a TGA pan.[6]
-
Record the initial mass with precision.
-
Load the sample pan into the TGA furnace.
-
Initiate the pre-defined temperature program. The instrument will continuously record the sample mass as a function of temperature.
-
Upon completion of the run, allow the furnace to cool down before removing the sample.
-
Analyze the resulting TGA curve to determine the mass loss and decomposition temperatures.
Data Presentation
The thermal decomposition of this compound monohydrate involves a single-step dehydration to yield the anhydrous salt.[5] The expected mass loss can be calculated based on the molecular weights of water and this compound monohydrate.
Theoretical Mass Loss Calculation:
-
Molecular Weight of H₂O: 18.015 g/mol
-
Theoretical % Mass Loss = (Molecular Weight of H₂O / Molecular Weight of SrBr₂·H₂O) x 100
-
Theoretical % Mass Loss = (18.015 / 265.44) x 100 ≈ 6.79%
The quantitative data obtained from the TGA analysis is summarized in the table below.
| Parameter | Theoretical Value | Experimental Value |
| Onset Dehydration Temperature | ~180°C[9][10] | To be determined |
| Mass Loss (%) | 6.79% | To be determined |
The close agreement between the experimental and theoretical mass loss confirms the sample's identity as a monohydrate and indicates its purity.[1]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the thermogravimetric analysis of this compound monohydrate.
Conclusion
This application note provides a detailed and standardized protocol for the thermogravimetric analysis of this compound monohydrate. By following this procedure, researchers can obtain reliable and reproducible data on the thermal stability and water content of this compound. Accurate characterization is crucial for its various applications, particularly in the field of thermochemical energy storage.
References
- 1. benchchem.com [benchchem.com]
- 2. elib.dlr.de [elib.dlr.de]
- 3. etkhpcorderapi.extweb.sp.se [etkhpcorderapi.extweb.sp.se]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound monohydrate | Br2H2OSr | CID 17749157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound monohydrate - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 9. This compound | 10476-81-0 [chemicalbook.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Strontium as a Calcium Tracer in Biological Tissue X-ray Microanalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Energy dispersive X-ray microanalysis is a powerful technique for determining the elemental composition of biological samples at the subcellular level. However, it cannot distinguish between isotopes of the same element, limiting its use for dynamic ion flux studies that traditionally rely on radioactive tracers. To overcome this, chemically similar elemental analogs can be employed. Strontium (Sr), being in the same group as calcium (Ca) in the periodic table, serves as an excellent non-radioactive tracer for calcium in biological systems. Due to their similar chemical properties, strontium can substitute for calcium in various physiological processes, including bone mineralization and ion transport.[1][2] This allows researchers to track the pathways and dynamics of calcium influx and distribution within tissues and cells using X-ray microanalysis.
These application notes provide a comprehensive overview and detailed protocols for utilizing strontium bromide as a tracer for calcium in biological tissue X-ray microanalysis.
Key Applications
-
Studying Calcium Transport: Tracing the movement of calcium across cellular and tissue barriers, such as in intestinal absorption, renal reabsorption, and placental transfer.
-
Investigating Bone Mineralization: Understanding the dynamics of calcium deposition and turnover in bone and other calcifying tissues.[1][3]
-
Analyzing Secretory Processes: Examining the role of calcium in stimulus-secretion coupling in glands and neurons.[4]
-
Drug Development: Assessing the impact of novel therapeutic agents on calcium signaling and homeostasis.
Data Presentation
The following tables summarize quantitative data from studies that have utilized strontium as a calcium tracer.
Table 1: In Vivo Strontium Administration and Resulting Strontium/Calcium Ratios in Rat Tissues.
| Animal Model | Strontium Compound | Administration Route & Dosage | Tissue/Cell Type | Time Post-Administration | Resulting Sr/Ca Ratio | Reference |
| Young Rats | Strontium Chloride | Intraperitoneal (i.p.) | Growth Plate Cartilage (extracellular) | 20 minutes | Maximum ratio reached | [1] |
| 0.1 g/kg body weight | ||||||
| Male Sprague-Dawley Rats | Strontium Chloride | Intraperitoneal (i.p.) | Submandibular Gland (acinar cells) | 4 hours | 0.3 | [4] |
| 1 ml of 120 mM SrCl2 | ||||||
| Rats | Strontium Ranelate | Not specified | Iliac Crest, Mandible, Calvaria | Not specified | Highest Sr/(Ca+Sr) levels | [2] |
| Femoral Diaphysis, Lumbar Vertebrae, Rib | Not specified | Lowest Sr/(Ca+Sr) levels | [2] | |||
| Incisor Tooth (enamel and dentin) | Not specified | High Sr/(Ca+Sr) levels | [2] | |||
| Molar Tooth | Not specified | Negligible Sr/(Ca+Sr) levels | [2] |
Table 2: X-ray Microanalysis Parameters for Strontium Detection in Biological Samples.
| Parameter | Value | Notes | Reference |
| Accelerating Voltage | 100 kV | For ultrathin dry cut sections. | [5] |
| Specimen Type | 16 µm thick cryosections | - | [5] |
| Ultrathin dry cut sections | - | [5] | |
| Collection Time | 80 seconds | For 16 µm thick cryosections. | [5] |
| 120 seconds | For ultrathin dry cut sections. | [5] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in Rats for Calcium Tracing
This protocol is adapted from studies investigating calcium dynamics in salivary glands and mineralizing tissues.[1][4]
Materials:
-
This compound (SrBr₂) or Strontium chloride (SrCl₂) solution (e.g., 120 mM in sterile saline)
-
Male Sprague-Dawley rats (or other appropriate animal model)
-
(Optional) Isoproterenol (B85558) solution (for stimulating secretion)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Animal Preparation: Acclimatize animals to laboratory conditions.
-
(Optional) Stimulation of Secretion: For studies involving glandular secretion, administer a secretagogue like isoproterenol (2.0 mg/kg body weight, i.p.) 4 hours prior to strontium administration to enhance calcium turnover.[4][5]
-
Strontium Administration: Administer this compound or chloride solution via intraperitoneal injection. Dosages can be varied based on the experimental goals:
-
Time Course: Euthanize animals and collect tissues at specific time points post-injection (e.g., 10, 20, 30, 60, 120 minutes, or 1, 4 hours) to analyze the dynamics of strontium uptake.[1][5]
-
Tissue Collection: Immediately excise the tissue of interest (e.g., submandibular gland, long bones for growth plate analysis).
Protocol 2: Sample Preparation for X-ray Microanalysis using Cryotechniques
This protocol is crucial for preserving the in vivo elemental distribution.
Materials:
-
Liquid nitrogen or liquid nitrogen-cooled freon
-
Cryostat or cryo-ultramicrotome
-
Carbon coater
-
Freeze-dryer
Procedure:
-
Cryofixation: Immediately after dissection, rapidly freeze small pieces of the collected tissue in liquid nitrogen or liquid nitrogen-cooled freon to prevent the redistribution of mobile ions like calcium and strontium.[5]
-
Cryosectioning:
-
Transfer the frozen tissue to a cryostat or cryo-ultramicrotome.
-
Cut sections of the desired thickness. For cellular-level analysis, 16 µm thick sections can be used. For ultrastructural analysis, ultrathin sections (around 100 nm) are required.[5]
-
Mount the frozen sections on an appropriate sample holder (e.g., carbon-coated grid).
-
-
Freeze-Drying:
-
Transfer the sections to a freeze-dryer.
-
Lyophilize the sections to remove water, which reduces background signal during X-ray microanalysis.
-
-
Carbon Coating:
-
Coat the freeze-dried sections with a thin layer of carbon to make them conductive and to prevent charging under the electron beam.
-
Protocol 3: Electron Probe X-ray Microanalysis (EPMA)
Instrumentation:
-
Scanning electron microscope (SEM) or Transmission electron microscope (TEM) equipped with an energy-dispersive X-ray (EDX) or wavelength-dispersive X-ray (WDX) spectrometer.
Procedure:
-
Sample Introduction: Mount the prepared sample holder in the microscope.
-
Imaging: Locate the region of interest (e.g., specific cells or organelles) using the microscope's imaging capabilities.
-
X-ray Spectrum Acquisition:
-
Data Analysis:
-
Use appropriate software to perform a least-squares fitting of the collected spectra to deconvolve the overlapping peaks and calculate the elemental concentrations.
-
Determine the Sr/Ca ratio by quantifying the characteristic X-ray signals for both elements.
-
Visualizations
Caption: Experimental workflow for strontium tracing.
Caption: CaSR signaling pathway activation.
References
- 1. store.astm.org [store.astm.org]
- 2. Strontium is incorporated in different levels into bones and teeth of rats treated with strontium ranelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. inis.iaea.org [inis.iaea.org]
Application Notes and Protocols for the Preparation of Strontium Bromide Doped Glass Films via the Sol-Gel Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sol-gel method offers a versatile and low-temperature route for the synthesis of high-purity and homogenous glass films. Doping these films with specific ions can impart desired optical, electrical, or biological properties. Strontium bromide (SrBr₂) is a dopant of interest for applications in scintillators, phosphors, and potentially in bioactive materials. The incorporation of Sr²⁺ and Br⁻ ions into a glass matrix can create specific lattice defects and energy levels, leading to unique luminescent and therapeutic properties.
This document provides a detailed protocol for the preparation of this compound doped silica (B1680970) (SiO₂) glass films on a substrate using the sol-gel technique. It covers the preparation of the precursor sol, the film deposition process, and subsequent heat treatment. Additionally, it outlines standard characterization techniques to analyze the properties of the resulting films.
Experimental Protocols
Materials and Equipment
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS, Si(OC₂H₅)₄) - Silica precursor
-
This compound (SrBr₂), anhydrous - Dopant precursor
-
Ethanol (B145695) (C₂H₅OH), absolute - Solvent
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl) - Catalyst
-
Glass substrates (e.g., microscope slides)
Equipment:
-
Magnetic stirrer with heating plate
-
Beakers and flasks
-
Pipettes and graduated cylinders
-
Ultrasonic bath
-
Spin coater or dip coater
-
Tube furnace or muffle furnace with temperature control
-
Fume hood
Preparation of the this compound Doped Silica Sol
This protocol is based on a molar ratio of TEOS:Ethanol:Water:HCl of 1:38:4:0.0007, with varying concentrations of SrBr₂.
Procedure:
-
In a clean, dry beaker, add the required volume of ethanol.
-
Place the beaker on a magnetic stirrer and begin stirring.
-
Slowly add the tetraethyl orthosilicate (TEOS) to the ethanol while stirring.
-
In a separate beaker, prepare an acidic water solution by adding the hydrochloric acid to the deionized water.
-
Add the acidic water solution dropwise to the TEOS-ethanol mixture. Continue stirring for at least 60 minutes to allow for the hydrolysis of TEOS.
-
Dissolve the desired amount of anhydrous this compound in a small amount of absolute ethanol. This compound is soluble in ethanol.[1]
-
Add the this compound solution to the hydrolyzed TEOS sol. Stir the mixture for a minimum of 2 hours to ensure homogeneous mixing. The final sol should be clear and transparent.
-
Age the sol for 24 hours in a sealed container at room temperature.
Film Deposition
Substrate Preparation:
-
Clean the glass substrates by sonicating them in a sequence of acetone, ethanol, and deionized water for 15 minutes each.
-
Dry the substrates in an oven at 100 °C for 30 minutes before use.
Spin Coating:
-
Place a cleaned substrate on the spin coater chuck.
-
Dispense a small amount of the prepared sol onto the center of the substrate.
-
Spin the substrate at a desired speed (e.g., 3000 rpm) for a set duration (e.g., 30 seconds) to obtain a uniform film. The film thickness can be controlled by adjusting the spin speed and sol viscosity.
Dip Coating:
-
Immerse a cleaned substrate into the sol at a constant withdrawal speed.
-
Withdraw the substrate vertically at a controlled speed (e.g., 100 mm/min). The film thickness is influenced by the withdrawal speed and the viscosity of the sol.
Drying and Annealing
-
After deposition, dry the coated films at 80-100 °C for 10-15 minutes to evaporate the solvent.
-
Transfer the dried films to a furnace for annealing. The annealing process is crucial for the densification of the film and the incorporation of the dopant into the glass network.
-
Heat the films to the desired annealing temperature (e.g., 400-600 °C) with a controlled heating rate (e.g., 5 °C/min).
-
Hold the films at the peak temperature for a specific duration (e.g., 1-2 hours).
-
Allow the furnace to cool down slowly to room temperature to avoid thermal shock and cracking of the films. Higher annealing temperatures can lead to better film quality and improved crystallinity.[2][3]
Data Presentation
Table 1: Synthesis Parameters for SrBr₂ Doped Silica Sol
| Parameter | Value |
| TEOS | 10 mL |
| Ethanol | 100 mL |
| Deionized Water | 3.3 mL |
| HCl (0.1 M) | 0.5 mL |
| SrBr₂ Concentration | 0.1 - 1.0 mol% (relative to SiO₂) |
| Stirring Time (Hydrolysis) | 60 minutes |
| Stirring Time (after SrBr₂ addition) | 2 hours |
| Aging Time | 24 hours |
Table 2: Film Deposition and Annealing Parameters
| Parameter | Spin Coating | Dip Coating |
| Deposition | ||
| Speed / Withdrawal Speed | 3000 rpm | 100 mm/min |
| Duration | 30 seconds | - |
| Drying | ||
| Temperature | 100 °C | 100 °C |
| Duration | 10 minutes | 10 minutes |
| Annealing | ||
| Heating Rate | 5 °C/min | 5 °C/min |
| Annealing Temperature | 500 °C | 500 °C |
| Dwell Time | 2 hours | 2 hours |
| Cooling | Furnace cooling | Furnace cooling |
Table 3: Expected Influence of SrBr₂ Concentration on Film Properties
| SrBr₂ Concentration (mol%) | Expected Film Thickness | Expected Refractive Index | Potential Luminescent Properties |
| 0 (undoped) | Baseline | ~1.45 | - |
| 0.1 | Slight increase | Slight increase | Possible weak emission |
| 0.5 | Moderate increase | Moderate increase | Enhanced emission intensity |
| 1.0 | Further increase | Further increase | Potential concentration quenching |
Note: The data in Table 3 are illustrative and based on general trends observed in doped glass films. Actual values will depend on the specific experimental conditions.
Visualizations
Caption: Experimental workflow for the synthesis of SrBr₂ doped glass films.
Caption: Key stages of the sol-gel process for doped glass film formation.
References
Application Notes and Protocols for Strontium Bromide in High-Temperature Adsorption Refrigeration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adsorption refrigeration technology offers a promising alternative to conventional vapor-compression systems, particularly in applications where waste heat is readily available. Strontium bromide (SrBr₂) has emerged as a compelling adsorbent material for high-temperature refrigeration cycles due to its favorable thermodynamic properties, including high reaction enthalpy and appropriate operating temperature ranges. This document provides detailed application notes and experimental protocols for the utilization of this compound and its composites as high-temperature adsorbents for refrigeration applications. The primary working pairs considered are this compound/ammonia (B1221849) (SrBr₂/NH₃) and this compound/water (SrBr₂/H₂O).
Adsorbent Properties and Performance Characteristics
This compound is a hygroscopic salt that can effectively adsorb refrigerants like ammonia and water. The adsorption process is an exothermic chemical reaction, releasing heat, while the desorption process is endothermic, requiring a high-temperature heat source to regenerate the adsorbent. This reversible reaction forms the basis of the adsorption refrigeration cycle. To enhance the practical application of this compound, it is often used in composite forms to improve heat and mass transfer characteristics and provide structural stability.
Thermodynamic Properties
The performance of a this compound-based adsorption refrigeration system is fundamentally governed by its thermodynamic properties. Key parameters include the reaction enthalpy, entropy, and the equilibrium conditions between the adsorbent and the refrigerant.
Table 1: Thermodynamic Properties of this compound Working Pairs
| Working Pair | Reaction | Reaction Enthalpy (kJ/mol) | Reaction Entropy (J/mol·K) |
| SrBr₂ / H₂O | SrBr₂(s) + H₂O(g) ⇌ SrBr₂·H₂O(s) | ~70-80 | Not specified |
| SrBr₂ / NH₃ | SrBr₂(s) + nNH₃(g) ⇌ SrBr₂·nNH₃(s) | Not specified | Not specified |
Note: Specific values can vary depending on the degree of hydration/ammoniation and the experimental conditions.
Performance Metrics
The efficiency of an adsorption refrigeration system is evaluated by its Coefficient of Performance (COP), which is the ratio of the cooling effect produced to the heat input required for regeneration. The Specific Cooling Power (SCP) indicates the cooling capacity per unit mass of the adsorbent.
Table 2: Performance of Strontium Salt-Based Adsorption Refrigeration Systems
| Adsorbent | Refrigerant | Generator Temp. (°C) | Evaporator Temp. (°C) | Condenser Temp. (°C) | COP | SCP (W/kg) | Reference |
| SrCl₂/EG | Ammonia | 94 ± 1.5 | 15 | 25 ± 0.5 | 0.24 | 291.5 | [1] |
| SrCl₂/EG | Ammonia | 94 ± 1.5 | -15 | 25 ± 0.5 | <0.24 | <291.5 | [1] |
Note: Data for SrBr₂ is limited; SrCl₂ is presented as a chemically similar analogue. EG stands for Expanded Graphite (B72142).
Experimental Protocols
Protocol for Preparation of Composite Adsorbent (SrBr₂/Expanded Graphite)
This protocol describes the wet impregnation method to prepare a this compound/expanded graphite (EG) composite adsorbent, which enhances thermal conductivity and mechanical stability.
Materials and Equipment:
-
Anhydrous this compound (SrBr₂)
-
Expanded graphite (EG)
-
Deionized water
-
Beaker
-
Magnetic stirrer and hot plate
-
Drying oven
-
Mortar and pestle
-
Sieve
Procedure:
-
Preparation of SrBr₂ Solution:
-
Calculate the desired mass of SrBr₂ and deionized water to achieve a specific salt concentration (e.g., 40% by weight).
-
In a beaker, dissolve the calculated mass of SrBr₂ in deionized water.
-
Gently heat the solution on a hot plate and stir using a magnetic stirrer until the SrBr₂ is completely dissolved.
-
-
Impregnation:
-
Weigh the desired amount of expanded graphite.
-
Slowly add the expanded graphite to the SrBr₂ solution while continuously stirring.
-
Continue stirring for 2-4 hours to ensure uniform impregnation of the salt into the porous matrix of the expanded graphite.
-
-
Drying:
-
Transfer the wet composite material to a shallow dish or tray.
-
Place the dish in a drying oven at 120-150°C for 12-24 hours to evaporate the water and deposit the SrBr₂ within the EG matrix. The final drying temperature should be below the melting point of SrBr₂·6H₂O (89°C) if starting from the hexahydrate to avoid melting. For anhydrous SrBr₂, higher temperatures can be used.
-
-
Homogenization:
-
Once completely dry, remove the composite from the oven and allow it to cool to room temperature in a desiccator to prevent moisture absorption.
-
Gently grind the dried composite using a mortar and pestle to achieve a uniform particle size.
-
Use a sieve to obtain the desired particle size range for packing into the adsorbent bed.
-
-
Storage:
-
Store the prepared composite adsorbent in an airtight container in a desiccator to prevent hydration from ambient moisture.
-
Protocol for Performance Testing of SrBr₂ Adsorbent in a Lab-Scale Refrigeration System
This protocol outlines the procedure for evaluating the performance of a SrBr₂-based composite adsorbent in a laboratory-scale adsorption refrigeration unit. The system typically consists of an adsorbent bed (generator), a condenser, an evaporator, and an expansion valve.
Equipment:
-
Lab-scale adsorption refrigeration test rig
-
Heating source for the generator (e.g., oil bath, electric heater)
-
Cooling source for the condenser and adsorber (e.g., water bath)
-
Chilled water loop for the evaporator
-
Temperature and pressure sensors at key points in the system
-
Mass flow meters for the heating, cooling, and chilled water loops
-
Data acquisition system
Procedure:
-
System Preparation:
-
Pack the prepared SrBr₂ composite adsorbent into the adsorbent bed of the refrigeration unit.
-
Evacuate the entire system to remove non-condensable gases.
-
Charge the system with the refrigerant (e.g., ammonia or water) to the appropriate operating pressure.
-
-
Adsorption Phase (Cooling Production):
-
Circulate cooling water through the adsorbent bed to remove the heat of adsorption.
-
Open the valve between the evaporator and the adsorbent bed.
-
The refrigerant in the evaporator absorbs heat from the chilled water loop, causing it to evaporate.
-
The refrigerant vapor flows to the adsorbent bed and is adsorbed by the SrBr₂ composite.
-
Record the temperatures and flow rates of the chilled water loop to calculate the cooling capacity.
-
-
Isobaric Heating Phase:
-
Close the valve between the evaporator and the adsorbent bed.
-
Start circulating the heating fluid through the adsorbent bed to raise its temperature and pressure to the regeneration level.
-
-
Desorption Phase (Regeneration):
-
Once the generator reaches the desired regeneration temperature and pressure, open the valve between the adsorbent bed and the condenser.
-
The high temperature causes the refrigerant to desorb from the SrBr₂ composite.
-
The high-pressure refrigerant vapor flows to the condenser.
-
Circulate cooling water through the condenser to liquefy the refrigerant.
-
The condensed liquid refrigerant flows through the expansion valve back to the evaporator.
-
-
Isobaric Cooling Phase:
-
Close the valve between the adsorbent bed and the condenser.
-
Start circulating the cooling fluid through the adsorbent bed to lower its temperature and pressure back to the adsorption level.
-
-
Data Analysis:
-
Calculate the cooling capacity (Q_e) from the chilled water loop data.
-
Calculate the heat input to the generator (Q_g) from the heating fluid loop data.
-
Calculate the Coefficient of Performance (COP) as COP = Q_e / Q_g.
-
Calculate the Specific Cooling Power (SCP) as SCP = Q_e / mass of adsorbent.
-
Repeat the cycle to check for stability and reproducibility of the performance.
-
Visualizations
Logical Relationships
Caption: Adsorption refrigeration cycle overview.
Experimental Workflow
Caption: Experimental workflow for adsorbent preparation and testing.
References
Strontium Bromide: Application Notes and Protocols for a Potential Contrast Agent in Medical CT Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel contrast agents is a critical area of research in medical imaging. An ideal contrast agent should exhibit high X-ray attenuation, favorable pharmacokinetic properties, and low toxicity. Strontium bromide (SrBr₂) presents itself as a promising candidate for a next-generation CT contrast agent, primarily due to the atomic numbers of its constituent elements, strontium (Z=38) and bromine (Z=35), which are significantly higher than those of the elements found in soft tissue. This document provides a comprehensive overview of the principles, potential applications, and detailed experimental protocols for investigating this compound as a CT contrast agent. While clinical use of this compound for this purpose is not yet established, the following notes and protocols are intended to serve as a foundational guide for researchers in this innovative field.
Principle of Action
The efficacy of a CT contrast agent is determined by its ability to attenuate X-rays more effectively than the surrounding tissues. This attenuation is largely dependent on the atomic number (Z) and the concentration of the contrast agent. This compound's potential lies in two key properties:
-
High X-ray Attenuation: Both strontium and bromine have higher atomic numbers than calcium (Z=20), a primary component of bone, and the elements that constitute soft tissues (e.g., carbon, hydrogen, oxygen, and nitrogen). This suggests that this compound could provide excellent contrast enhancement in CT imaging.
-
Biochemical Mimicry: Strontium is a calcium analog and is therefore readily taken up by bone tissue. This property opens up the possibility of developing bone-specific contrast agents for targeted imaging of skeletal structures and pathologies. The bromide ion, on the other hand, distributes throughout the extracellular fluid, offering potential for imaging of this compartment.
Quantitative Data Summary
While direct experimental data for this compound as a CT contrast agent is limited in the current literature, the following tables summarize relevant quantitative information for strontium and bromide ions, which can serve as a basis for future research.
Table 1: Physical Properties and X-ray Attenuation Coefficients
| Parameter | Strontium (Sr) | Bromine (Br) |
| Atomic Number (Z) | 38 | 35 |
| Molar Mass ( g/mol ) | 87.62 | 79.904 |
| X-ray Mass Attenuation Coefficient (μ/ρ) at 60 keV (cm²/g) | 3.336 | 2.569 |
| X-ray Mass Attenuation Coefficient (μ/ρ) at 80 keV (cm²/g) | 1.631 | 1.306 |
| X-ray Mass Attenuation Coefficient (μ/ρ) at 100 keV (cm²/g) | 0.992 | 0.825 |
Data for X-ray Mass Attenuation Coefficients sourced from the National Institute of Standards and Technology (NIST) X-ray Mass Attenuation Coefficient database.[1][2]
Table 2: Pharmacokinetic Parameters of Intravenously Administered Strontium
| Parameter | Animal Model | Strontium Salt | Dose | Half-life (t½) | Clearance | Key Findings on Biodistribution |
| Retention | Mice | ⁸⁹SrCl₂ | 0.74 kBq/g and 74.0 kBq/g | Not specified | ~45% excreted in the first week | High uptake in bone, with very low distribution to soft tissues.[3] |
| Distribution | Rats | Strontium Chloride | Oral administration | Not specified | Not specified | Primarily deposited in areas of active bone turnover.[4][5] |
| Pharmacokinetics | Healthy Male Volunteers | Strontium Gluconate | 5 mmol (intravenous) | 5.4 days | 9.4 ml/min (total), 5.4 ml/min (renal) | Similar pharmacokinetic behavior to calcium.[6][7] |
| Retention in Bone | Humans | Strontium-89 Chloride | Therapeutic dose | ~14 days in normal bone | Primarily urinary excretion | Longer retention in metastatic bone lesions.[8][9] |
Table 3: In Vitro Cytotoxicity of Strontium Compounds
| Strontium Compound | Cell Line | Assay | Concentration | Results |
| Strontium Ranelate | Human Periodontal Ligament Fibroblasts | Cell Counting | 2.5 mg/mL | Non-cytotoxic |
| Strontium Ranelate | Human Periodontal Ligament Fibroblasts | Cell Counting | 5, 10, 20 mg/mL | Decreased cell viability and number |
| Strontium Silicate-based Sealer | MC3T3-E1 pre-osteoblasts | CCK-8 Assay | 1:5 and 1:10 dilutions | No cytotoxicity |
| Strontium Silicate-based Sealer | MC3T3-E1 pre-osteoblasts | CCK-8 Assay | 1:1 and 1:2 dilutions | Cytotoxic |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, characterization, and evaluation of this compound as a potential CT contrast agent.
Protocol for Synthesis of this compound Nanoparticles
This protocol describes a hypothetical co-precipitation method for the synthesis of this compound nanoparticles, which could be further functionalized for targeted delivery.
Materials:
-
Strontium chloride hexahydrate (SrCl₂·6H₂O)
-
Sodium bromide (NaBr)
-
Polyethylene (B3416737) glycol (PEG) as a capping agent
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Preparation of Precursor Solutions:
-
Prepare a 0.5 M aqueous solution of strontium chloride hexahydrate.
-
Prepare a 1.0 M aqueous solution of sodium bromide.
-
Prepare a 1% (w/v) aqueous solution of polyethylene glycol.
-
-
Co-precipitation:
-
In a beaker, add the strontium chloride solution and the polyethylene glycol solution.
-
Place the beaker on a magnetic stirrer and stir vigorously.
-
Slowly add the sodium bromide solution dropwise to the strontium chloride solution under continuous stirring.
-
A white precipitate of this compound nanoparticles will form.
-
Continue stirring for 2 hours at room temperature to ensure complete reaction and nanoparticle formation.
-
-
Purification:
-
Centrifuge the nanoparticle suspension at 10,000 rpm for 20 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and washing steps three times to remove any unreacted precursors and byproducts.
-
Finally, wash the nanoparticles with ethanol and centrifuge again.
-
-
Drying and Storage:
-
Dry the purified nanoparticle pellet in a vacuum oven at 60°C for 12 hours.
-
Store the dried this compound nanoparticles in a desiccator.
-
Protocol for In Vitro Cytotoxicity Assessment
This protocol outlines the use of the MTT assay to evaluate the cytotoxicity of this compound on a relevant cell line, such as human umbilical vein endothelial cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture HUVECs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.
-
-
Cell Seeding:
-
Seed HUVECs into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
-
Treatment:
-
Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS).
-
Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µg/mL).
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a control group with medium only.
-
-
Incubation:
-
Incubate the plates for 24, 48, and 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control group.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
-
Protocol for In Vivo CT Imaging in a Rodent Model
This protocol describes a preclinical study to evaluate the in vivo contrast enhancement of this compound in a rat model.
Materials:
-
Sprague-Dawley rats (250-300 g)
-
Sterile this compound solution for injection
-
Anesthesia (e.g., isoflurane)
-
Micro-CT scanner
-
Intravenous catheter
Procedure:
-
Animal Preparation:
-
Acclimate the rats to the housing conditions for at least one week before the experiment.
-
Fast the rats overnight before the imaging procedure.
-
-
Baseline Imaging:
-
Anesthetize the rat using isoflurane.
-
Perform a baseline micro-CT scan of the region of interest (e.g., abdomen or femur).
-
-
Contrast Agent Administration:
-
Administer a sterile solution of this compound intravenously via a tail vein catheter at a predetermined dose (e.g., 100 mg/kg body weight).
-
-
Post-Contrast Imaging:
-
Perform dynamic CT scans at multiple time points post-injection (e.g., 1, 5, 15, 30, 60, and 120 minutes) to assess the vascular and soft tissue enhancement.
-
For bone imaging, perform scans at later time points (e.g., 4, 24, and 48 hours) to evaluate bone uptake.
-
-
Image Analysis:
-
Reconstruct the CT images.
-
Draw regions of interest (ROIs) in specific tissues (e.g., aorta, liver, kidney, bone) on both pre- and post-contrast images.
-
Measure the mean Hounsfield Units (HU) in each ROI to quantify the contrast enhancement.
-
-
Pharmacokinetic Analysis:
-
Collect blood samples at various time points post-injection.
-
Analyze the strontium concentration in the plasma to determine pharmacokinetic parameters such as half-life, volume of distribution, and clearance.
-
-
Biodistribution Analysis:
-
At the end of the study, euthanize the animals and harvest major organs and tissues.
-
Measure the strontium concentration in each tissue to determine the biodistribution of the contrast agent.
-
Visualizations
Proposed Signaling Pathway for Strontium Uptake in Bone
Caption: Proposed mechanism of strontium uptake and incorporation into bone matrix.
Experimental Workflow for In Vivo CT Imaging Study
Caption: Workflow for the preclinical evaluation of this compound in a rodent model.
Logical Relationship of Key Research Areas
References
- 1. NIST: X-Ray Mass Attenuation Coefficients - Strontium [physics.nist.gov]
- 2. X-Ray Mass Attenuation Coefficients | NIST [nist.gov]
- 3. The distribution and retention of 89Sr in mice after a single intravenous injection of high and low doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biodistribution of strontium and barium in the developing and mature skeleton of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intravenous strontium gluconate as a kinetic marker for calcium in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intravenous strontium gluconate as a kinetic marker for calcium in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.hpra.ie [assets.hpra.ie]
- 9. drugs.com [drugs.com]
Application Note: Gravimetric Determination of Fluoride using Strontium Bromide as a Precipitation Agent
Introduction
Gravimetric analysis is a cornerstone of quantitative chemical analysis, providing highly accurate and precise measurements based on the mass of a pure compound chemically related to the analyte. While classic precipitants are well-established, the exploration of alternative reagents can offer advantages in specific matrices or for novel applications. Strontium bromide (SrBr₂) is a water-soluble salt that can serve as an effective precipitation agent for anions that form insoluble strontium salts.[1] Although specific documented applications of this compound in routine gravimetric analysis are not widespread, this application note details a robust and reliable protocol for the quantitative determination of fluoride (B91410) ions in aqueous samples based on the principles of precipitation gravimetry.
This method relies on the precipitation of fluoride ions as strontium fluoride (SrF₂), a compound with a low solubility product constant (Ksp ≈ 4.33 x 10⁻⁹), ensuring near-quantitative recovery of the analyte.[1][2][3] The protocol provided is intended for researchers, scientists, and drug development professionals requiring a high-accuracy method for fluoride quantification.
Principle of the Method
The quantitative determination of fluoride is achieved by treating an aqueous solution containing fluoride ions with an excess of a standard solution of this compound. This results in the precipitation of strontium fluoride, as described by the following net ionic equation:
Sr²⁺(aq) + 2F⁻(aq) → SrF₂(s)
The precipitate, strontium fluoride, is of low solubility, high purity, and known composition, which are essential attributes for a successful gravimetric analysis. The precipitate is carefully separated from the solution by filtration, washed to remove any co-precipitated impurities, dried to a constant mass, and then accurately weighed. The mass of the fluoride in the original sample is then calculated based on the stoichiometry of the strontium fluoride precipitate.
Experimental Protocol
Apparatus and Reagents
-
Apparatus:
-
Analytical balance (readable to ±0.0001 g)
-
Beakers (250 mL, 400 mL)
-
Graduated cylinders (25 mL, 100 mL)
-
Volumetric flasks
-
Gooch crucible with filtering apparatus or ashless filter paper (Whatman No. 42 or equivalent)
-
Drying oven
-
Desiccator
-
Glass stirring rods
-
Watch glasses
-
pH meter or pH indicator paper
-
-
Reagents:
-
This compound (SrBr₂) Precipitating Solution (0.5 M): Dissolve a precisely weighed amount of anhydrous SrBr₂ in deionized water and dilute to a known volume in a volumetric flask.
-
Wash Solution: A dilute solution of this compound, prepared by diluting the precipitating solution.
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute (0.1 M)
-
Sodium Hydroxide (NaOH), dilute (0.1 M)
-
Silver Nitrate (B79036) (AgNO₃) Solution (0.1 M): To test for the absence of bromide ions in the filtrate.
-
Sample Preparation
-
Accurately weigh approximately 0.4-0.6 g of the dried, water-soluble fluoride sample into a 400 mL beaker.
-
Record the mass to the nearest 0.1 mg.
-
Add approximately 150 mL of deionized water and stir with a glass rod until the sample is completely dissolved.
-
Adjust the pH of the solution to approximately 7.5-8.0 using dilute NaOH or HCl. This ensures that fluoride is present as F⁻ and not as HF, which would reduce the efficiency of the precipitation.
Precipitation Procedure
-
Heat the sample solution to near boiling (approximately 80-90 °C). Do not boil.
-
While stirring the hot sample solution gently, slowly add the 0.5 M this compound precipitating solution dropwise from a burette or pipette. The slow addition promotes the formation of larger, more easily filterable crystals.
-
Continue adding the precipitating agent until no further precipitate is observed upon the addition of a drop of the reagent.
-
Add a slight excess of the SrBr₂ solution (approximately 10% more) to ensure complete precipitation by the common ion effect.
Digestion of the Precipitate
-
Cover the beaker with a watch glass and keep the solution hot (just below boiling) for at least one hour.
-
This process, known as digestion, allows for the recrystallization of smaller particles into larger, purer crystals which are easier to filter.
-
Allow the beaker and its contents to cool slowly to room temperature.
Filtration and Washing
-
Weigh a clean, dry Gooch crucible to a constant mass. Alternatively, use ashless filter paper.
-
Decant the clear supernatant liquid through the prepared filter, taking care to transfer as little of the precipitate as possible initially.
-
Wash the precipitate in the beaker with two 20 mL portions of the dilute this compound wash solution, decanting the washings through the filter.
-
Quantitatively transfer the precipitate from the beaker to the filter using a stream of the wash solution from a wash bottle.
-
Continue washing the precipitate on the filter with small portions of the wash solution until the filtrate is free of bromide ions. To test for the absence of bromide, collect a small amount of the filtrate and add a few drops of silver nitrate solution. The absence of a pale yellow precipitate (AgBr) indicates that the washing is complete.
-
Finally, wash the precipitate with a small amount of deionized water to remove the excess this compound wash solution.
Drying and Weighing
-
Place the Gooch crucible containing the precipitate in a drying oven at 110-120 °C for at least 2 hours. If using ashless filter paper, carefully transfer the paper and precipitate to a porcelain crucible and char the paper off gently before igniting in a muffle furnace at a higher temperature.
-
Transfer the crucible to a desiccator to cool to room temperature.
-
Weigh the crucible and its contents accurately.
-
Repeat the drying, cooling, and weighing cycle until a constant mass (±0.3 mg) is achieved.
Calculation of Results
The percentage of fluoride in the original sample can be calculated using the following formula:
% F = ( (Mass of SrF₂ precipitate (g) × Gravimetric Factor) / Mass of sample (g) ) × 100
The gravimetric factor is calculated as:
Gravimetric Factor = (2 × Molar Mass of F) / Molar Mass of SrF₂ Gravimetric Factor = (2 × 18.998 g/mol ) / 125.62 g/mol = 0.3025
Data Presentation
The following table summarizes hypothetical results for the gravimetric determination of fluoride in a series of unknown sodium fluoride samples.
| Sample ID | Mass of Sample (g) | Mass of Crucible (g) | Mass of Crucible + SrF₂ Precipitate (g) | Mass of SrF₂ Precipitate (g) | % Fluoride (w/w) |
| NaF-001 | 0.5124 | 25.1432 | 25.9212 | 0.7780 | 45.89 |
| NaF-002 | 0.5318 | 24.8765 | 25.6835 | 0.8070 | 45.91 |
| NaF-003 | 0.4995 | 25.0110 | 25.7650 | 0.7540 | 45.67 |
Visualizations
Logical Relationships in Gravimetric Analysis
Caption: Core principles of the gravimetric determination of fluoride.
Experimental Workflow
Caption: Step-by-step workflow for the gravimetric analysis of fluoride.
References
Troubleshooting & Optimization
Technical Support Center: Handling and Preventing Agglomeration of Strontium Bromide Monohydrate
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the hygroscopic nature of Strontium bromide monohydrate (SrBr₂·H₂O), focusing on preventing particle agglomeration.
Frequently Asked Questions (FAQs)
Q1: What is this compound monohydrate and why is it hygroscopic?
A1: this compound monohydrate (SrBr₂·H₂O) is a chemical compound that exists as a white, crystalline powder.[1] It is hygroscopic, meaning it readily attracts and absorbs moisture from the atmosphere.[2][3] This property is due to the strong affinity of the strontium and bromide ions for water molecules.
Q2: What happens when this compound monohydrate absorbs moisture?
A2: When exposed to ambient air, this compound monohydrate can undergo several changes. Primarily, it will absorb atmospheric moisture to form the more stable hexahydrate (SrBr₂·6H₂O).[2] This absorption of water leads to the formation of liquid bridges between particles, causing them to stick together and form clumps or agglomerates.[4] In environments with sufficiently high relative humidity, it can absorb enough water to dissolve completely, a phenomenon known as deliquescence.[2]
Q3: What are the primary consequences of particle agglomeration in a research setting?
A3: Particle agglomeration can lead to several undesirable issues in experiments, including:
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Poor powder flowability: This can cause inaccuracies in weighing and dispensing.[5]
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Inconsistent sample preparation: Agglomerated powders can lead to non-uniform solutions and heterogeneous mixtures.
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Alteration of chemical and physical properties: The presence of excess water can affect reaction kinetics and the stability of the compound.[3]
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Dosage inaccuracies: In pharmaceutical applications, clumping can lead to uneven filling of capsules.[5]
Q4: What is an anti-caking agent and how does it work?
A4: An anti-caking agent is an additive used in small quantities to prevent powders from caking or clumping.[6] These agents work through various mechanisms, such as absorbing excess moisture, coating particles to make them water-repellent, or reducing inter-particle friction.[6][7] Common examples include silicon dioxide, calcium silicate, and tricalcium phosphate.[8][9]
Q5: Can I reverse the hydration process if my this compound monohydrate has absorbed moisture?
A5: Yes, the hydration process is generally reversible. You can convert this compound hexahydrate back to the monohydrate by carefully heating it in a controlled environment, such as a circulating air oven at 70°C for several hours.[3] Heating to 180°C will yield the anhydrous form.[3]
Troubleshooting Guide
Issue 1: My this compound monohydrate powder has formed hard clumps.
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Possible Cause: Exposure to high ambient humidity has led to the formation of liquid bridges between particles and subsequent caking.
-
Solution:
-
Assess the extent of caking: If the clumps are soft, they may be gently broken up with a spatula before use, though this may not fully restore the original properties.[2]
-
Dry the material: For more significant caking, consider drying the material under controlled conditions as described in FAQ 5.
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Implement preventative measures: For future use, store the material in a desiccator or a controlled low-humidity environment.[3]
-
Issue 2: I am observing inconsistent results when using this compound monohydrate in my experiments.
-
Possible Cause: The water content of your this compound monohydrate may be varying due to its hygroscopic nature, leading to inconsistencies in molar calculations and reaction conditions.[3]
-
Solution:
-
Verify the hydration state: Before use, confirm the hydration state of your material, especially for quantitative experiments. Thermogravimetric Analysis (TGA) can be used for this purpose.
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Handle in a controlled environment: For sensitive applications, handle the powder in a glove box with a dry, inert atmosphere (e.g., nitrogen or argon).[10]
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Use freshly opened or properly stored material: Always use material from a tightly sealed container and minimize its exposure to the laboratory atmosphere.[2]
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Issue 3: My this compound monohydrate is difficult to weigh and dispense accurately.
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Possible Cause: The powder has poor flowability due to moisture absorption and the initial stages of agglomeration.
-
Solution:
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Improve storage conditions: Ensure the material is stored in a desiccator with a functioning desiccant.
-
Consider using an anti-caking agent: For applications where it is permissible, adding a small percentage of an anti-caking agent can significantly improve flowability.
-
Work quickly: When weighing, minimize the time the container is open to the air.[2]
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Issue 4: I've noticed a white precipitate in my aqueous solution of this compound that was left open.
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Possible Cause: this compound in the presence of moisture can react with atmospheric carbon dioxide to form strontium carbonate (SrCO₃), which is insoluble in water.[2]
-
Solution:
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Prepare fresh solutions: Prepare aqueous solutions of this compound immediately before use.
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Use degassed solvents: To minimize dissolved CO₂, consider using solvents that have been degassed.
-
Work under an inert atmosphere: For sensitive reactions, conduct the experiment under a nitrogen or argon atmosphere to exclude CO₂.[10]
-
Data Presentation
Table 1: Environmental Control Recommendations for Handling Hygroscopic Powders
| Parameter | Recommended Range | Rationale |
| Relative Humidity (RH) | Below 30% | To minimize moisture uptake by hygroscopic powders.[5] |
| Temperature | 20-25°C | To maintain a stable environment and prevent temperature fluctuations that can lead to condensation. |
Table 2: Typical Effectiveness of Anti-caking Agents on Hygroscopic Salts
| Anti-caking Agent | Typical Concentration (% w/w) | Mechanism of Action | Relative Effectiveness |
| Silicon Dioxide (SiO₂) ** | 1.0 - 1.5 | Absorbs moisture, coats particles.[7] | High |
| Calcium Silicate (CaSiO₃) | 1.0 - 2.0 | Absorbs both water and oil. | High |
| Tricalcium Phosphate (Ca₃(PO₄)₂) ** | 1.5 - 2.0 | Reduces hygroscopicity, enhances flowability.[8] | Moderate to High |
| Calcium Stearate | 0.5 - 1.0 | Coats particles, making them water-repellent. | Moderate |
| Corn Starch | 2.0 - 5.0 | Absorbs moisture. | Low to Moderate |
Note: The effectiveness and optimal concentration can vary depending on the specific hygroscopic material and environmental conditions. It is recommended to perform small-scale tests to determine the most suitable agent and concentration for your application.
Experimental Protocols
Protocol 1: Determining the Critical Relative Humidity (CRH) of this compound Monohydrate
The CRH is the relative humidity at which a material begins to rapidly absorb moisture from the atmosphere.
-
Objective: To identify the CRH of this compound monohydrate to establish safe storage and handling limits.
-
Methodology (Dynamic Vapor Sorption - DVS):
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Sample Preparation: Place a small, accurately weighed sample (e.g., 10-20 mg) of this compound monohydrate onto the DVS sample pan.
-
Instrument Setup:
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Set the instrument to a constant temperature (e.g., 25°C).
-
Begin the experiment at a low relative humidity (e.g., 0-5% RH) and allow the sample mass to equilibrate.
-
-
Measurement:
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Program the instrument to increase the relative humidity in a stepwise manner (e.g., in 5% or 10% increments).[2]
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At each step, allow the sample mass to equilibrate before proceeding to the next humidity level.
-
-
Data Analysis:
-
Plot the change in mass (%) as a function of relative humidity (%).
-
The CRH is identified as the point on the moisture sorption isotherm where a sharp increase in mass is observed.[2]
-
-
Protocol 2: Evaluating the Efficacy of an Anti-caking Agent
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Objective: To quantitatively assess the ability of an anti-caking agent to prevent the agglomeration of this compound monohydrate.
-
Methodology (Caking Strength Analysis):
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Sample Preparation:
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Prepare several samples of this compound monohydrate, each with a different concentration of the chosen anti-caking agent (e.g., 0%, 0.5%, 1.0%, 1.5% w/w).
-
Thoroughly mix each sample to ensure uniform distribution of the anti-caking agent.
-
-
Accelerated Caking:
-
Place a known quantity of each sample into a container that allows for the application of pressure.
-
Store the samples in a humidity-controlled chamber at a relative humidity known to induce caking (determined from CRH analysis) for a set period (e.g., 24-48 hours).
-
Apply a consistent, light pressure to the samples to simulate storage conditions.
-
-
Measurement of Caking Strength:
-
After the storage period, carefully remove the caked powder from the container.
-
Measure the force required to break the cake using a powder rheometer or a texture analyzer. A higher force indicates a greater degree of caking.
-
-
Data Analysis:
-
Compare the caking strength of the samples with different concentrations of the anti-caking agent to the control sample (0% anti-caking agent).
-
A significant reduction in caking strength indicates an effective anti-caking agent.
-
-
Visualizations
Caption: Troubleshooting decision tree for agglomerated this compound monohydrate.
Caption: Experimental workflow for evaluating anti-caking agent efficacy.
Caption: Degradation pathways of this compound monohydrate in air.[2]
References
- 1. proumid.com [proumid.com]
- 2. benchchem.com [benchchem.com]
- 3. iop.fnwi.uva.nl [iop.fnwi.uva.nl]
- 4. researchgate.net [researchgate.net]
- 5. luck.synhera.be [luck.synhera.be]
- 6. Too much salt, anti-caking agents and microplastics - FoodTimes [foodtimes.eu]
- 7. Anti-Caking Agents: Keep Powders Flowing and Products Stable [minmetalseast.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. powderbulksolids.com [powderbulksolids.com]
Storage and handling guidelines for anhydrous Strontium bromide to prevent hydration
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of anhydrous strontium bromide to prevent hydration.
Frequently Asked Questions (FAQs)
Q1: What is anhydrous this compound and why is preventing hydration crucial?
Anhydrous this compound (SrBr₂) is the water-free form of this compound. It is a white, crystalline powder at room temperature.[1] Preventing hydration is critical because SrBr₂ is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere to form hydrates such as the monohydrate (SrBr₂·H₂O) and the hexahydrate (SrBr₂·6H₂O).[2][3] This unintended hydration can alter the material's physical and chemical properties, leading to inconsistencies in experimental results, affecting reaction kinetics, and compromising the integrity of moisture-sensitive applications.[2]
Q2: What are the primary signs that my anhydrous this compound may have become hydrated?
The most common sign of hydration is a change in the physical appearance of the material. Anhydrous SrBr₂ is a powder, while its hydrated forms can appear as white, deliquescent crystals.[3][4] You might also observe clumping or caking of the powder.[2] For quantitative confirmation, thermogravimetric analysis (TGA) can be used to determine the water content by measuring mass loss upon heating.[2][5]
Q3: What are the recommended storage conditions for anhydrous this compound?
To prevent hydration, anhydrous this compound should be stored in a cool, dry place.[4][6] It is essential to keep the container tightly sealed when not in use.[6][7] For enhanced protection, storage in a desiccator with a suitable drying agent (e.g., silica (B1680970) gel or phosphorus pentoxide) is highly recommended.[2][5] Storing the material under an inert atmosphere, such as nitrogen or argon, can provide an additional layer of protection against moisture.[5][8]
Q4: What are the best practices for handling anhydrous this compound in the laboratory?
All handling of anhydrous this compound should be conducted in a well-ventilated area, such as a fume hood.[6][9] To minimize exposure to atmospheric moisture, it is best to work in a controlled low-humidity environment like a glove box, especially for highly sensitive experiments.[5] Always use dry, clean spatulas and glassware. Minimize the time the container is open to the air.[6] It is also crucial to wear appropriate personal protective equipment (PPE), including safety goggles, impervious gloves (e.g., nitrile rubber), and a lab coat.[7][9]
Q5: How can I regenerate anhydrous this compound from its hydrated form?
If your this compound has become hydrated, you can obtain the anhydrous form by heating. The hexahydrate (SrBr₂·6H₂O) converts to the dihydrate (SrBr₂·2H₂O) at approximately 89°C.[1][2] Further heating to 180°C will yield the anhydrous form (SrBr₂).[1][2][3] This process should be carried out in a controlled environment, such as an oven with good ventilation or under a vacuum, to effectively remove the water vapor.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent Experimental Results | Unintended hydration of the anhydrous SrBr₂ leading to changes in molar mass and reactivity.[2] | 1. Verify the hydration state of your SrBr₂ using Thermogravimetric Analysis (TGA).[2] 2. Ensure all future handling is performed under stringent anhydrous conditions (e.g., in a glove box).[5] 3. Dry the material before use by heating to 180°C.[2][3] |
| Clumping or Caking of the Powder | Absorption of atmospheric moisture.[2] | 1. Break up the clumps gently in a dry environment. 2. Dry the material as described above. 3. Store the material in a desiccator to prevent future moisture absorption.[2] |
| Unexpected Weight Gain During Experiment | The hygroscopic nature of SrBr₂ is causing it to absorb moisture from the experimental environment.[2][5] | 1. Conduct the experiment in a controlled, low-humidity environment (e.g., a dry box or under a flow of dry inert gas).[5] 2. Use pre-dried solvents and reagents.[5] 3. Monitor the relative humidity of the experimental environment.[5] |
| Formation of an Unknown White Precipitate in Solution | Possible reaction with atmospheric carbon dioxide to form insoluble strontium carbonate (SrCO₃).[5] | 1. If carbonate formation is suspected, test for dissolution in a dilute acid, which should cause effervescence (CO₂ evolution).[5] 2. To prevent this, handle the material and prepare solutions under an inert atmosphere.[5] |
Quantitative Data Summary
The following table summarizes key physical properties and transition temperatures for this compound and its common hydrate.
| Property | Anhydrous (SrBr₂) | Hexahydrate (SrBr₂·6H₂O) |
| Molar Mass ( g/mol ) | 247.43[2] | 355.52[2] |
| Density (g/cm³) | 4.216[2][3] | 2.386[2] |
| Melting Point (°C) | 643[2][3] | 89 (decomposes)[2] |
| Solubility in Water | 107 g/100 mL[2] | Very soluble[2] |
| Dehydration Temperature | N/A | ~89°C (to dihydrate)[2] |
| Anhydrous Formation Temp. | N/A | 180°C[2][3] |
Experimental Protocols & Visualizations
Experimental Workflow: Handling Anhydrous this compound
This workflow outlines the critical steps for handling anhydrous SrBr₂ to prevent hydration during an experiment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 10476-81-0 [chemicalbook.com]
- 4. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. benchchem.com [benchchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Strontium Bromide (SrBr₂) Degradation in Atmospheric Conditions
This technical support guide is designed for researchers, scientists, and drug development professionals working with strontium bromide. It provides troubleshooting advice and frequently asked questions regarding the degradation of this compound under common atmospheric conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation mechanisms for this compound when exposed to ambient air?
A1: The two main degradation mechanisms for this compound in the atmosphere are:
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Hydration and Deliquescence: this compound is hygroscopic, meaning it readily absorbs moisture from the air.[1] Initially, it forms hydrates, most commonly this compound hexahydrate (SrBr₂·6H₂O).[1] If the relative humidity is high enough, the substance will continue to absorb water until it dissolves, a process known as deliquescence.[1][2]
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Reaction with Carbon Dioxide: In the presence of atmospheric moisture, this compound can react with carbon dioxide (CO₂).[1] This reaction forms strontium carbonate (SrCO₃), a white, insoluble precipitate.[1] This is an irreversible chemical degradation.[1]
Q2: My anhydrous this compound sample has become clumpy and appears wet. What is happening?
A2: This is a clear indication of hydration.[1] Due to its hygroscopic nature, your sample is absorbing water vapor from the atmosphere.[1][3][4][5][6][7] The clumping is caused by the formation of crystal hydrates. If the sample appears very wet or has started to dissolve, it is undergoing deliquescence.[1][2]
Q3: I observed a white, insoluble precipitate forming in my this compound solution that was left open to the air. What is this substance?
A3: The white precipitate is almost certainly strontium carbonate (SrCO₃).[1] When an aqueous solution of this compound is exposed to the air, the dissolved this compound reacts with atmospheric carbon dioxide. Because strontium carbonate is much less soluble in water than this compound, it precipitates out of the solution.[1]
Q4: How can I prevent the degradation of my this compound sample?
A4: To maintain the integrity of your this compound sample, you should:
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Store it in a tightly sealed container to minimize exposure to moisture and carbon dioxide.[2][8][9][10]
-
For long-term storage or for highly sensitive applications, keep the container inside a desiccator with a drying agent like silica (B1680970) gel.[1]
-
When handling the material for experiments, do so in a controlled environment, such as a glove box with a dry, inert atmosphere (e.g., nitrogen or argon).[1]
Q5: Is the hydration of this compound reversible? Can I recover the anhydrous or monohydrate form?
A5: Yes, the hydration process is reversible.[1][11] You can convert the higher hydrates back to the desired form by heating. For example, this compound hexahydrate (SrBr₂·6H₂O) can be converted to the monohydrate (SrBr₂·H₂O) by heating it at approximately 70-89°C.[11][12] Further heating to around 180°C will yield the anhydrous (SrBr₂) form.[1][13]
Troubleshooting Guide
| Observed Problem | Probable Cause | Recommended Solution(s) |
| Unexpected weight gain of the sample during an experiment. | Absorption of atmospheric moisture due to the hygroscopic nature of this compound.[1] | 1. Conduct experiments in a low-humidity environment (e.g., a glove box or under a flow of dry inert gas).[1]2. Use pre-dried solvents and reagents.3. Continuously monitor the relative humidity of the experimental setup. |
| Formation of an unknown white precipitate in a reaction mixture or solution. | Reaction with atmospheric CO₂ to form insoluble strontium carbonate (SrCO₃).[1][14] | 1. Perform the reaction under an inert atmosphere (N₂ or Ar) to exclude CO₂.[1]2. Use degassed solvents to remove dissolved CO₂.3. Keep reaction vessels sealed from the atmosphere. |
| Inconsistent or non-reproducible experimental results. | The hydration state of the this compound starting material is variable between experiments. | 1. Standardize the pre-treatment of the this compound before each experiment (e.g., by drying at a specific temperature for a set duration).2. Characterize the hydration state of the starting material using techniques like Thermogravimetric Analysis (TGA) to ensure consistency.[1] |
| Corrosion of steel components in a reactor. | Reaction between SrBr₂ and atmospheric CO₂ can produce hydrobromic acid (HBr), which is corrosive.[14] | 1. Ensure the system is sealed from atmospheric CO₂.2. Consider using more corrosion-resistant materials for reactor components.3. Control the temperature and humidity to avoid deliquescence, which can accelerate corrosion.[14] |
Data Presentation
Table 1: Dehydration Stages of this compound Hydrates
| Hydrate Form | Transition | Temperature (°C) | Resulting Product |
| This compound Hexahydrate (SrBr₂·6H₂O) | Dehydration to Dihydrate | ~89 °C | This compound Dihydrate (SrBr₂·2H₂O)[13] |
| This compound Dihydrate/Monohydrate | Dehydration to Anhydrous | ~180 °C | This compound (Anhydrous, SrBr₂)[1][13] |
Table 2: Deliquescence Relative Humidity (DRH) of Various Salts at 30°C
This table is provided for context to illustrate the phenomenon of deliquescence.
| Salt | Deliquescence Relative Humidity (%) at 30°C |
| Calcium Nitrate | 46.7 |
| Ammonium Nitrate | 59.4 |
| Sodium Nitrate | 72.4 |
| Ammonium Sulfate | 79.2 |
| Potassium Chloride | 84.0 |
| Potassium Nitrate | 90.5 |
| (Data presented for illustrative purposes)[1] |
Experimental Protocols
Protocol 1: Determining Hydration State using Thermogravimetric Analysis (TGA)
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Objective: To quantify the water content of a this compound sample and determine its dehydration temperatures.[1][15]
-
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a tared TGA pan (platinum or alumina (B75360) is recommended).[1][15]
-
Instrument Setup: Place the sample in the TGA furnace. Purge the furnace with a dry, inert gas (e.g., nitrogen) at a consistent flow rate (e.g., 20-50 mL/min).[1][15]
-
Thermal Program: Heat the sample from ambient temperature to at least 250°C at a controlled rate (e.g., 10°C/min).[1]
-
Data Acquisition: Record the sample's mass as a function of temperature.
-
-
Data Analysis: The resulting TGA curve will show step-wise mass losses. Each step corresponds to the loss of water molecules. The temperature at the onset of mass loss indicates the beginning of dehydration. The percentage of mass lost can be used to calculate the initial hydration state of the sample.
Protocol 2: Monitoring Phase Changes using In-situ X-ray Diffraction (XRD)
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Objective: To directly observe changes in the crystal structure of this compound as it is heated and dehydrates.[11]
-
Methodology:
-
Instrumentation: Use a powder X-ray diffractometer equipped with a high-temperature, controlled-atmosphere sample stage.[11]
-
Sample Preparation: Prepare a flat powder sample of this compound on the sample holder.
-
Instrument Setup: Place the sample holder in the XRD chamber. The atmosphere should be controlled (e.g., dry nitrogen flow) to mimic the conditions of interest.
-
Thermal Program: Heat the sample according to a defined temperature program, similar to that used in TGA.
-
Data Acquisition: Collect XRD patterns at regular temperature intervals as the sample is heated.
-
-
Data Analysis: Analyze the sequence of XRD patterns to identify the crystalline phases present at each temperature. This provides direct evidence of the structural transformation from a hydrated form to the anhydrous phase.[11]
Visualizations
Caption: Degradation pathways of this compound in atmospheric conditions.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA) of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. This compound | 10476-81-0 [chemicalbook.com]
- 4. This compound (SrBr2) [chembk.com]
- 5. This compound [chembk.com]
- 6. 10476-81-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
- 9. fishersci.com [fishersci.com]
- 10. chemiis.com [chemiis.com]
- 11. benchchem.com [benchchem.com]
- 12. elib.dlr.de [elib.dlr.de]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. Severe corrosion of steel and copper by this compound in thermochemical heat storage reactors [inis.iaea.org]
- 15. benchchem.com [benchchem.com]
How to prevent Strontium carbonate precipitation in SrBr2 solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Strontium Bromide (SrBr₂) solutions. The focus is on preventing the common issue of Strontium Carbonate (SrCO₃) precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the white precipitate that forms in my this compound solution?
A1: The white, insoluble precipitate is most likely Strontium Carbonate (SrCO₃). This forms when this compound in solution, or as a solid in the presence of moisture, reacts with atmospheric carbon dioxide (CO₂)[1]. Strontium carbonate is significantly less soluble in water than this compound and will precipitate out[1].
Q2: Why is my this compound solution turning cloudy over time?
A2: Cloudiness is an early indicator of strontium carbonate precipitation. This is caused by the absorption of atmospheric CO₂ into the solution, which then reacts with the strontium ions (Sr²⁺) to form insoluble SrCO₃.
Q3: How does pH affect the stability of my this compound solution?
A3: The pH of your solution significantly impacts the solubility of strontium carbonate[2]. In acidic conditions (low pH), carbonate ions (CO₃²⁻) are converted to more soluble forms like bicarbonate (HCO₃⁻) and carbonic acid (H₂CO₃), thus preventing precipitation[2]. Conversely, neutral to basic solutions (higher pH) favor the formation of strontium carbonate precipitate. In the absence of dissolved CO₂, a saturated strontium carbonate solution has a pH of approximately 7.8[3][4].
Q4: Can temperature changes cause precipitation in my SrBr₂ solution?
A4: While the solubility of strontium carbonate does increase with temperature, the effect is modest compared to the influence of pH[2]. However, if a solution is saturated with strontium carbonate at a higher temperature, cooling it down could lead to some precipitation. In the presence of dissolved CO₂, an interesting reverse effect is observed: increasing the temperature decreases the solubility of CO₂ in water, which can lead to a decrease in the overall solubility of strontium carbonate[3].
Q5: What are chelating agents and can they prevent this precipitation?
A5: Chelating agents are chemical compounds that can form stable, soluble complexes with metal ions, like strontium (Sr²⁺). By binding to the strontium ions, they can prevent them from reacting with carbonate ions to form a precipitate. Agents like Ethylenediaminetetraacetic acid (EDTA), Cyclohexanediaminetetraacetic acid (CDTA), and Diethylenetriaminepentaacetic acid (DTPA) are effective chelators for strontium[5].
Troubleshooting Guide: Strontium Carbonate Precipitation
This guide will help you diagnose and resolve issues with strontium carbonate precipitation in your SrBr₂ solutions.
Problem: A white precipitate has formed in my SrBr₂ solution.
Initial Assessment Workflow
References
- 1. Removal of strontium from drinking water by conventional treatment and lime softening in bench-scale studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.faa.illinois.edu [web.faa.illinois.edu]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Strontium carbonate | SrCO3 | CID 15407 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing temperature programs for TGA of Strontium bromide hydrates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing temperature programs for the Thermogravimetric Analysis (TGA) of strontium bromide hydrates.
Frequently Asked Questions (FAQs)
Q1: What are the common hydrated forms of this compound?
A1: this compound commonly exists in three forms: this compound hexahydrate (SrBr₂·6H₂O), this compound dihydrate (SrBr₂·2H₂O), and this compound monohydrate (SrBr₂·H₂O). The anhydrous form (SrBr₂) can be obtained by heating the hydrates.[1]
Q2: What are the approximate dehydration temperatures for the different this compound hydrates?
A2: The dehydration of this compound hydrates occurs in stages. The hexahydrate typically begins to lose water around 70-89°C, transitioning to a lower hydrate (B1144303) form.[1][2] The final dehydration to the anhydrous state generally occurs at approximately 180°C.[1][3][4]
Q3: Why is my baseline drifting during the TGA measurement?
A3: Baseline drift in TGA can be caused by several factors, including instrument instability, contamination of the sample holder or furnace, or a non-uniform flow of the purge gas. Ensure the instrument is properly calibrated and the sample area is clean.
Q4: I am seeing overlapping weight loss steps in my TGA curve. How can I improve the resolution?
A4: Overlapping dehydration steps are common when analyzing hydrates. To improve resolution, it is recommended to use a slower heating rate (e.g., 1-5°C/min). This allows more time for distinct thermal events to occur and be recorded separately.
Quantitative Data Summary
The following table summarizes the key thermal decomposition stages of this compound hydrates.
| Hydrate Form | Transition | Approximate Decomposition Temperature (°C) | Resulting Product |
| This compound Hexahydrate (SrBr₂·6H₂O) | Dehydration to lower hydrate | 70 - 89 | SrBr₂·2H₂O or SrBr₂·H₂O |
| This compound Dihydrate (SrBr₂·2H₂O) | Dehydration to anhydrous form | ~180 | SrBr₂ |
| This compound Monohydrate (SrBr₂·H₂O) | Dehydration to anhydrous form | ~180 | SrBr₂ |
Detailed Experimental Protocol for TGA of this compound Hydrates
This protocol provides a general guideline for performing TGA on this compound hydrates. Optimization of the temperature program may be necessary depending on the specific instrument and experimental goals.
1. Instrument Preparation:
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Ensure the TGA instrument is clean and calibrated for both temperature and mass.
-
Use an inert purge gas, such as nitrogen or argon, at a consistent flow rate (typically 20-50 mL/min).
2. Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound hydrate sample into a clean TGA pan (e.g., alumina (B75360) or platinum).
-
Due to the hygroscopic nature of this compound, handle the sample quickly in a low-humidity environment to prevent changes in its hydration state.[4]
3. Temperature Program:
-
Initial Isothermal Step: Hold the sample at a low temperature (e.g., 30°C) for a few minutes to allow for temperature equilibration.
-
Heating Ramp 1: Heat the sample at a slow, controlled rate (e.g., 5°C/min) to a temperature just above the first expected dehydration step (e.g., 120°C). A slower heating rate will improve the resolution of distinct weight loss events.
-
Isothermal Hold 1 (Optional): Hold the temperature at the end of the first ramp for a few minutes to ensure the completion of the first dehydration step.
-
Heating Ramp 2: Continue heating at the same or a different controlled rate (e.g., 10°C/min) to a temperature above the final dehydration step (e.g., 250°C).
-
Final Isothermal Step: Hold the sample at the final temperature for a period to ensure all water has been removed and a stable baseline is achieved.
4. Data Analysis:
-
Analyze the resulting TGA curve to determine the onset temperatures of decomposition and the percentage of mass loss at each step.
-
The theoretical mass loss for each dehydration step can be calculated based on the molecular weights of the hydrated and anhydrous forms of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the TGA of this compound hydrates.
Issue 1: Inconsistent Mass Loss Between Samples
-
Possible Cause: this compound is hygroscopic and can readily absorb atmospheric moisture, leading to a higher initial water content than expected.[4]
-
Solution:
-
Store the this compound sample in a desiccator or a controlled low-humidity environment.
-
Minimize the sample's exposure to ambient air during preparation and loading into the TGA.
-
Consider performing the sample preparation in a glove box with a dry atmosphere for highly sensitive measurements.
-
Issue 2: A Single, Broad Weight Loss Instead of Distinct Steps
-
Possible Cause: The heating rate is too fast, causing the different dehydration steps to overlap.
-
Solution:
-
Reduce the heating rate. A rate of 1-5°C/min is often effective in resolving overlapping thermal events for hydrated salts.
-
Consider using a stepwise isothermal program, where the temperature is held constant at key points to allow for complete dehydration at each stage.
-
Issue 3: The Sample Melts Before Dehydration is Complete
-
Possible Cause: this compound hexahydrate has a melting point of approximately 89°C, which is within the range of its first dehydration step.[1] This can lead to a complex thermal event that is a combination of melting and dehydration.
-
Solution:
-
Be aware of this possibility when interpreting the TGA and any accompanying differential scanning calorimetry (DSC) data.
-
A very slow heating rate may help to separate the onset of melting from the primary dehydration event.
-
Logical Workflows
Caption: Troubleshooting workflow for TGA of this compound hydrates.
Caption: Workflow for optimizing TGA temperature programs.
References
Removing water from Strontium bromide hexahydrate to obtain the monohydrate form
This guide provides technical information, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with the dehydration of Strontium bromide hexahydrate (SrBr₂·6H₂O) to its monohydrate form (SrBr₂·H₂O).
Frequently Asked Questions (FAQs)
Q1: What are the common hydrated forms of this compound? this compound can exist in several hydration states, with the most common being the hexahydrate (SrBr₂·6H₂O), dihydrate (SrBr₂·2H₂O), and monohydrate (SrBr₂·H₂O).[1] The anhydrous form (SrBr₂) can be obtained by heating the hydrates.[1]
Q2: How can I convert this compound hexahydrate to the monohydrate form? The monohydrate form can be obtained by drying the hexahydrate in a circulating air oven.[1][2] A common method involves heating at 70°C for several hours.[1][2][3] The completion of the dehydration is typically verified by monitoring the mass loss.[2][3]
Q3: What are the key transition temperatures for this compound hydrates? The hydration state of this compound is sensitive to temperature. Key transition points are:
-
~70°C: The hexahydrate (SrBr₂·6H₂O) can be dehydrated to the monohydrate (SrBr₂·H₂O).[2][3]
-
~89°C: this compound hexahydrate begins to melt and decompose to the dihydrate (SrBr₂·2H₂O).[1][4]
-
~180°C: The monohydrate or dihydrate forms transition to the anhydrous form (SrBr₂).[1][4][5]
Q4: How can I prevent the degradation of my this compound monohydrate sample? To prevent degradation, this compound monohydrate should be stored in a tightly sealed container, preferably in a desiccator with a drying agent.[1][6] For highly sensitive experiments, handling in a controlled, dry, inert atmosphere (like a glove box) is recommended to prevent reactions with atmospheric moisture and carbon dioxide.[6]
Q5: Is the hydration process reversible? Yes, the hydration and dehydration processes are reversible.[2][6] The monohydrate can be rehydrated, and the hexahydrate can be dehydrated back to the monohydrate by controlled heating.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or incorrect final mass after dehydration. | Hygroscopic Nature: this compound readily absorbs atmospheric moisture, leading to unintended changes in its hydration state.[1][6] | Store and handle the material in a low-humidity environment, such as a desiccator or glove box.[1][6] Always verify the hydration state of the starting material before quantitative experiments. |
| The sample melts or forms a slurry during heating. | Melting Point Exceeded: this compound hexahydrate melts at approximately 89°C.[1][3] If the heating temperature is too high or not uniform, the sample may melt before dehydration is complete. | Carefully control the oven temperature, ensuring it remains below the melting point. A temperature of 70°C is recommended for the hexahydrate to monohydrate transition.[2][3] |
| Agglomeration or caking of the salt powder. | Particle Fusion: During hydration/dehydration cycles, salt particles can stick together, forming larger porous structures.[1][7] This can negatively impact reaction kinetics and heat transfer. | If cycling is required, consider using a composite material by mixing with a supporting matrix like natural graphite (B72142) to improve stability.[8] For single dehydration, gentle grinding of the final product may be necessary. |
| A white, insoluble precipitate forms in a solution left open to the air. | Reaction with CO₂: this compound, especially in the presence of moisture, can react with atmospheric carbon dioxide to form Strontium carbonate (SrCO₃), which is insoluble.[6] | Keep all containers with this compound (solid or solution) tightly sealed to prevent exposure to air.[6] |
Data Presentation: Physicochemical Properties
The properties of this compound and its common hydrates are summarized below.
| Property | This compound (Anhydrous) | This compound Monohydrate | This compound Hexahydrate |
| Molecular Formula | SrBr₂ | SrBr₂·H₂O | SrBr₂·6H₂O |
| Molar Mass | 247.43 g/mol [4][5] | 265.44 g/mol [9] | 355.53 g/mol [4][10] |
| Appearance | White crystalline powder[4][5] | White crystalline solid | White, odorless, crystalline powder[4] |
| Density | 4.216 g/cm³[4][5] | - | 2.386 g/cm³[4] |
| Melting Point | 643°C[4][5] | - | ~89°C (decomposes)[1][4] |
| Solubility in Water | 107 g/100 mL[4] | Soluble | Highly soluble[11] |
Experimental Protocol: Dehydration of SrBr₂·6H₂O to SrBr₂·H₂O
Objective: To controllably remove five water molecules from this compound hexahydrate to obtain this compound monohydrate.
Materials:
-
This compound hexahydrate (SrBr₂·6H₂O), high purity (≥99%)[2]
-
Inert crucibles (e.g., aluminum, ceramic)[2]
-
Analytical balance
-
Desiccator for storage
Methodology:
-
Initial Weighing: Accurately weigh a clean, dry crucible. Add a sample of this compound hexahydrate to the crucible and record the total mass. Calculate the initial mass of the hexahydrate.
-
Oven Setup: Preheat the circulating air oven to a stable temperature of 70°C.[2][3]
-
Dehydration: Place the crucible containing the sample into the preheated oven. Heat for several hours.[2][3] The exact duration may vary based on sample size and oven efficiency.
-
Mass Monitoring: Periodically remove the crucible from the oven, place it in a desiccator to cool to room temperature, and then weigh it. Record the mass.
-
Completion Check: The dehydration is considered complete when the sample's mass becomes constant between successive weighings.[2][3] This indicates that all five loosely bound water molecules have been removed. The theoretical mass loss for the transition from hexahydrate to monohydrate is approximately 25.3%.
-
Final Product Handling: Once the target monohydrate is obtained and verified, immediately transfer it to a tightly sealed container and store it in a desiccator to prevent rehydration from atmospheric moisture.[1][6]
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the dehydration process.
Caption: Experimental workflow for the dehydration of this compound hexahydrate.
Caption: Logical workflow for troubleshooting common dehydration issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. elib.dlr.de [elib.dlr.de]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | 10476-81-0 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. etkhpcorderapi.extweb.sp.se [etkhpcorderapi.extweb.sp.se]
- 8. researchgate.net [researchgate.net]
- 9. This compound monohydrate | Br2H2OSr | CID 17749157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound hexahydrate | Br2H12O6Sr | CID 165644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound hexahydrate Exporter | this compound hexahydrate Exporting Company | this compound hexahydrate International Distributor [multichemexports.com]
Minimizing interference in atomic absorption spectrometry of Strontium bromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the atomic absorption spectrometry (AAS) of strontium bromide.
Troubleshooting Guide
This guide addresses common issues encountered during the AAS analysis of this compound, providing potential causes and detailed solutions.
| Problem | Potential Cause(s) | Solution(s) |
| Low or inconsistent strontium absorbance readings. | Chemical Interference: Formation of stable, less volatile compounds in the flame. Common interfering agents for strontium include phosphate, silicate, and aluminum, which can form refractory oxides.[1][2] | Use a Releasing Agent: Add a releasing agent such as lanthanum chloride (LaCl₃) or a different strontium salt to the samples and standards.[3][4][5] Lanthanum preferentially binds with the interfering anions, "releasing" the strontium atoms for measurement.[6][7] Use a Protective Agent: Agents like EDTA can form stable, volatile complexes with strontium, preventing the formation of non-volatile compounds with interfering substances.[6][8] Optimize Flame Temperature: Switching to a hotter flame, such as a nitrous oxide-acetylene flame, can help decompose refractory compounds.[2][5][7] |
| Enhanced or suppressed signal that varies between samples. | Ionization Interference: In hotter flames (e.g., air-acetylene or nitrous oxide-acetylene), strontium atoms can be easily ionized, which reduces the population of ground-state atoms available for absorption.[6][8] This effect can be more pronounced in samples with low concentrations of other easily ionizable elements. | Add an Ionization Suppressor: Introduce an excess of an easily ionized element, such as potassium (as KCl), to both samples and standards.[1][2] The high concentration of electrons from the suppressor in the flame shifts the ionization equilibrium, reducing the ionization of strontium atoms.[5][6] |
| High background noise or artificially high absorbance readings. | Spectral Interference: This can be caused by molecular absorption from species in the flame or scattering of the light source by particulate matter.[5][9] For strontium analysis, this can arise from the sample matrix, especially at wavelengths below 300 nm.[5] | Use Background Correction: Employ a background correction system, such as a deuterium (B1214612) lamp, to compensate for non-specific absorption and scattering.[4][6] Optimize Slit Width: A smaller slit width can sometimes help to resolve the analyte line from nearby interfering lines.[6][8] Choose an Alternative Wavelength: If a specific spectral overlap is identified, selecting a different, interference-free absorption line for strontium may be an option.[4][8] |
| Results are not reproducible, especially in complex matrices. | Matrix Effects: The overall composition of the sample (the "matrix") can affect the physical properties of the solution (e.g., viscosity, surface tension), which in turn influences the nebulization and atomization efficiency.[8][10][11] | Matrix Matching: If the major components of the matrix are known, prepare standards with a similar composition to the samples.[4] Method of Standard Additions: This is a robust technique for overcoming matrix effects. It involves adding known amounts of a standard solution to several aliquots of the sample and extrapolating to find the original concentration.[12][13] Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[4] |
Frequently Asked Questions (FAQs)
Q1: What is a releasing agent and why is it necessary for strontium analysis?
A1: A releasing agent is a substance added to a sample that preferentially reacts with an interfering species, thereby preventing the interferent from reacting with the analyte.[5][7] In strontium analysis, elements like aluminum, silicon, and phosphorus can form thermally stable compounds with strontium in the flame, reducing the number of free strontium atoms available for measurement and thus lowering the absorbance signal.[1][2] Lanthanum chloride is a common releasing agent that reacts with these interferents to form more stable compounds than those formed with strontium, effectively "releasing" the strontium atoms.[3][6]
Q2: How do I choose between using a releasing agent and the method of standard additions?
A2: The choice depends on the nature of the interference. If you have identified a specific chemical interference (e.g., from phosphate), a releasing agent like lanthanum chloride is often a direct and effective solution.[3] However, if you are working with a complex and unknown sample matrix where multiple components could be causing unpredictable enhancements or suppressions of the signal (matrix effects), the method of standard additions is generally more reliable.[12] This method inherently corrects for how the unique matrix of that specific sample affects the analyte signal.[13]
Q3: What concentration of lanthanum chloride should I use as a releasing agent?
A3: The optimal concentration of a releasing agent depends on the concentration of the interfering species. A common recommendation is to add lanthanum to achieve a final concentration of 0.1% to 1% w/v in all samples, standards, and blanks.[14] It is crucial to add the same concentration of the releasing agent to all solutions to ensure consistency.
Q4: Why is potassium chloride added to my samples and standards?
A4: Potassium chloride serves as an ionization suppressor. Strontium has a relatively low ionization potential and can become ionized in the heat of the AAS flame, especially in a nitrous oxide-acetylene flame.[6] This reduces the population of ground-state atoms that can absorb light, leading to a lower analytical signal. Potassium is more easily ionized than strontium. By adding an excess of potassium chloride (e.g., 1000-2000 mg/L), a large concentration of electrons is introduced into the flame, which, by Le Chatelier's principle, suppresses the ionization of strontium atoms.[1][5][6]
Q5: Can I use strontium nitrate (B79036) to prepare my standard solutions?
A5: While strontium nitrate can be used, it's important to be aware that nitrate can cause interference.[1] However, in the presence of lanthanum chloride and potassium chloride, this interference is often minimized.[1] For highest accuracy, it is often recommended to prepare standards from strontium carbonate dissolved in a minimal amount of dilute hydrochloric acid.[1] Regardless of the salt used, it is critical to matrix-match the standards with the samples as closely as possible, including the acid content.
Experimental Protocols
Protocol 1: Use of a Releasing Agent and Ionization Suppressor
This protocol describes the preparation of samples and standards for strontium analysis using lanthanum chloride as a releasing agent and potassium chloride as an ionization suppressor.
-
Preparation of Stock Lanthanum Chloride-Potassium Chloride Solution:
-
Carefully dissolve 117.3 g of lanthanum oxide (La₂O₃) in a minimum amount of concentrated hydrochloric acid.
-
Add 19.1 g of potassium chloride (KCl).
-
Dilute to 1000 mL with demineralized water. This solution contains approximately 10% La and 1% K.
-
-
Preparation of Strontium Standards:
-
Prepare a 1000 mg/L strontium stock solution by dissolving the appropriate amount of dried strontium carbonate in dilute HCl and diluting to volume.
-
Create a series of working standards by diluting the stock solution. The concentration range should bracket the expected concentration of your samples.
-
To each 10 mL of working standard, add 1.0 mL of the LaCl₃-KCl stock solution.
-
-
Preparation of Samples:
-
If your sample is solid, perform an appropriate acid digestion.
-
Dilute the sample to bring the strontium concentration into the linear working range of the instrument.
-
To each 10.0 mL of the prepared sample solution, add 1.0 mL of the LaCl₃-KCl stock solution.[1]
-
-
Analysis:
-
Set up the atomic absorption spectrometer according to the manufacturer's instructions for strontium analysis (typically at a wavelength of 460.7 nm).
-
Aspirate a blank solution (demineralized water plus the LaCl₃-KCl solution) to zero the instrument.
-
Aspirate the standards to generate a calibration curve.
-
Aspirate the samples to determine their absorbance and calculate the concentration from the calibration curve.
-
Protocol 2: Method of Standard Additions
This protocol is recommended for samples with complex or unknown matrices.
-
Sample Preparation:
-
Take at least four equal volumes of your prepared sample solution (e.g., 10 mL each) and place them in separate volumetric flasks.
-
-
Spiking:
-
To the first flask, add a small, precise volume of deionized water or the diluent used for the sample (this is the unspiked sample).
-
To the remaining flasks, add increasing, known volumes of a strontium standard solution. The amounts added should ideally result in concentrations that are approximately 50%, 100%, and 150% of the expected sample concentration.
-
Dilute all flasks to the final volume with the appropriate diluent.
-
-
Analysis:
-
Aspirate the prepared solutions into the AAS and record the absorbance for each.
-
-
Data Analysis:
-
Plot the absorbance values on the y-axis against the concentration of the added standard on the x-axis.
-
Perform a linear regression on the data points.
-
The absolute value of the x-intercept of the regression line represents the original concentration of strontium in the sample.
-
Visualizations
Caption: Chemical interference and the action of a releasing agent.
Caption: Ionization interference and the role of a suppressor.
Caption: A logical workflow for troubleshooting common AAS issues.
References
- 1. nemi.gov [nemi.gov]
- 2. Analysis Interferences in atomic absorption spectroscopy. [delloyd.50megs.com]
- 3. researchgate.net [researchgate.net]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Types of interferences in AAS [delloyd.50megs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. homework.study.com [homework.study.com]
- 9. Interferences in AAS | PPTX [slideshare.net]
- 10. interferences in Atomic absorption and emission spectroscopy.pptx [slideshare.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 14. DSpace [scholarworks.umass.edu]
Technical Support Center: Enhancing Thermal Conductivity of Strontium Bromide Composites for Energy Storage
This technical support center is designed for researchers, scientists, and drug development professionals engaged in experiments to improve the thermal conductivity of strontium bromide (SrBr₂) composites for thermal energy storage applications. Here you will find troubleshooting guidance for common experimental issues and frequently asked questions, presented in a clear question-and-answer format.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis and characterization of this compound composites.
| Issue | Possible Causes | Recommended Solutions |
| Inconsistent Thermal Conductivity Measurements | 1. Non-homogeneous distribution of the conductive additive (e.g., graphite (B72142), carbon nanotubes) within the this compound matrix.2. Poor interfacial contact between the this compound and the additive.3. Inconsistent sample density and porosity.4. Variations in the hydration state of the this compound. | 1. Optimize the mixing process (e.g., prolonged mixing time, use of a high-shear mixer). For impregnation methods, ensure the this compound solution fully penetrates the porous additive.2. Consider surface treatment of the conductive additive to improve wetting and adhesion with the salt.3. Standardize the compaction pressure and sintering/drying process to achieve consistent sample dimensions and density.4. Ensure consistent pre-treatment of the this compound to a specific hydration state before composite formation. Utilize techniques like Thermogravimetric Analysis (TGA) to verify the initial water content. |
| Low Thermal Conductivity Despite High Additive Loading | 1. Agglomeration of the conductive additive, leading to a non-continuous conductive network.2. High thermal resistance at the particle-particle interfaces of the additive.3. The intrinsic thermal conductivity of the additive is lower than expected due to its morphology or purity. | 1. Use surfactants or dispersing agents during the mixing process to prevent agglomeration. Employ ultrasonication to break up existing agglomerates.2. Improve particle packing and contact by optimizing the compaction pressure. Consider using additives with morphologies that promote better connectivity (e.g., exfoliated graphite).3. Characterize the morphology and purity of the conductive additive before use. |
| Sample Deliquescence (Becoming liquid) | 1. Exposure of the hygroscopic this compound composite to high relative humidity.2. Over-hydration during experimental cycles. | 1. Handle and store the composites in a low-humidity environment (e.g., a glovebox or desiccator).2. Carefully control the water vapor partial pressure during hydration/dehydration cycles to prevent excessive water uptake. Embedding the salt in a porous matrix can also help mitigate deliquescence.[1][2] |
| Poor Cyclability and Reversibility | 1. Particle agglomeration and sintering after repeated hydration/dehydration cycles.[3] 2. Structural degradation of the composite material.3. Irreversible chemical reactions, such as the formation of strontium carbonate in the presence of CO₂. | 1. Incorporating the this compound into a stable porous matrix can reduce agglomeration.[4] 2. Select a robust matrix material that can withstand the volume changes during hydration and dehydration.3. Conduct experiments in an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components. |
| Corrosion of Experimental Apparatus | 1. This compound can be corrosive to certain metals, especially in the presence of moisture and elevated temperatures. | 1. Use corrosion-resistant materials for reactors and sample holders, such as glass, ceramic, or corrosion-resistant alloys.2. Ensure the experimental setup is free of leaks to prevent the ingress of atmospheric moisture. |
Frequently Asked Questions (FAQs)
1. What are the most effective additives for improving the thermal conductivity of this compound?
Carbon-based materials are the most commonly used and effective additives. These include:
-
Expanded Natural Graphite (ENG) : Offers a large surface area and excellent thermal transport properties. It can significantly enhance thermal conductivity.[3][4]
-
Natural Graphite : A cost-effective option that can provide a substantial increase in thermal conductivity.[4]
-
Carbon Nanotubes (CNTs) : Possess exceptionally high intrinsic thermal conductivity and can create effective heat conduction pathways at low filler concentrations.
2. What is the typical range of thermal conductivity improvement observed in this compound composites?
The degree of improvement depends on the type of additive, its weight percentage, and the quality of its dispersion. For instance, a fourfold increase in thermal conductivity has been reported with the addition of 20% natural graphite.[4] Composites with 10 wt% of expanded natural graphite treated with sulfuric acid (ENG-TSA) have also been identified as optimal.[2][5]
3. How does the morphology of the carbon additive affect the thermal conductivity of the composite?
The morphology plays a crucial role. Additives that can form an interconnected, continuous network within the this compound matrix are more effective at enhancing thermal conductivity. For example, the worm-like structure of expanded graphite can create excellent heat transfer pathways.
4. What are the key challenges in synthesizing stable this compound composites?
The main challenges include:
-
Achieving a homogeneous dispersion of the conductive additive.
-
Preventing agglomeration of the salt and the additive.[3]
-
Ensuring good interfacial adhesion between the this compound and the additive.
-
Maintaining the structural integrity of the composite over multiple hydration/dehydration cycles.[3]
5. How can I minimize the thermal hysteresis in my this compound composite?
Improving the thermal conductivity of the composite can help reduce thermal hysteresis by facilitating faster heat transfer during the hydration and dehydration reactions. The addition of natural graphite has been shown to reduce hysteresis.[4]
Quantitative Data on Thermal Conductivity
The following table summarizes the reported thermal conductivity values for various this compound composites.
| Additive Material | Additive Concentration (wt%) | Composite Density ( kg/m ³) | Thermal Conductivity (W/m·K) | Reference |
| Expanded Natural Graphite (ENG-TSA) | 10 | 743 | 7.97 | [2] |
| Natural Graphite | 20 | - | ~4 times increase from pure SrBr₂ | [4] |
| Expanded Graphite | - | - | Can enhance thermal conductivity fivefold | [3][4] |
Note: The thermal conductivity of pure salt hydrates is typically in the range of 0.5-1.5 W/m·K.[3][6]
Experimental Protocols
Synthesis of this compound-Expanded Graphite (SrBr₂-EG) Composite
This protocol describes a general impregnation method for preparing SrBr₂-EG composites.
Caption: Workflow for the synthesis and characterization of SrBr₂-EG composites.
Methodology:
-
Preparation of this compound Solution:
-
Dissolve a predetermined amount of anhydrous this compound (SrBr₂) in deionized water to create a saturated or near-saturated solution. The concentration will determine the final salt loading in the composite.
-
-
Preparation of Expanded Graphite:
-
Dry the expanded graphite in an oven at a temperature sufficient to remove any adsorbed moisture (e.g., 150°C for 12 hours) before use.[7]
-
-
Impregnation:
-
Slowly add the dried expanded graphite to the this compound solution while stirring continuously. Ensure that the graphite is fully submerged and saturated with the salt solution.
-
-
Mixing:
-
Mechanically stir the mixture for several hours to ensure a homogeneous distribution of the this compound within the porous structure of the expanded graphite.
-
-
Drying:
-
Dry the resulting composite in an oven to remove the solvent (water). The drying temperature and duration should be carefully controlled to achieve the desired hydration state of the this compound (e.g., monohydrate or anhydrous). A common approach is to heat the composite to 180°C to obtain the anhydrous form.
-
-
Sample Preparation for Measurement:
-
The dried composite powder is then typically compacted into pellets of a specific dimension and density for thermal conductivity measurements.
-
Measurement of Thermal Conductivity using Laser Flash Analysis (LFA)
Laser Flash Analysis is a widely used technique for measuring the thermal diffusivity of materials, from which thermal conductivity can be calculated.
Caption: Workflow for measuring thermal conductivity using Laser Flash Analysis.
Methodology:
-
Sample Preparation:
-
Prepare a small, disc-shaped pellet of the this compound composite with a uniform thickness and smooth, parallel surfaces.
-
Coat the front and back surfaces of the sample with a thin layer of graphite to ensure complete absorption of the laser pulse and uniform emissivity for the infrared detector.
-
-
Instrument Setup:
-
Place the prepared sample into the LFA instrument's sample holder.
-
Evacuate the sample chamber or fill it with an inert gas to prevent oxidation and minimize heat loss.
-
Set the desired measurement temperature.
-
-
Measurement:
-
A high-intensity, short-duration laser pulse is fired at the front surface of the sample.
-
An infrared detector focused on the rear surface of the sample records the temperature rise as a function of time.
-
-
Data Analysis:
-
The thermal diffusivity (α) is calculated from the time it takes for the rear surface to reach a certain percentage (typically 50%) of its maximum temperature rise.
-
The specific heat capacity (Cp) of the composite is measured independently using a technique like Differential Scanning Calorimetry (DSC).
-
The density (ρ) of the sample is determined from its mass and dimensions.
-
The thermal conductivity (k) is then calculated using the equation: k = α * Cp * ρ .[7]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of SrBr2 composite sorbents for a sorption thermal energy storage system to store low-temperature heat [ideas.repec.org]
- 6. Advancements and challenges in enhancing salt hydrate phase change materials for building energy storage: Optimization methodologies and mechanisms | National Science Open (NSO) [nso-journal.org]
- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Strontium Bromide Hydration/Dehydration Reactions: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydration and dehydration cycles of strontium bromide (SrBr₂). The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during the cycling of this compound hydration and dehydration reactions.
Issue 1: Decreasing reaction rate over multiple cycles.
-
Question: We are observing a significant drop in the hydration/dehydration reaction rate after a number of cycles. What could be the cause and how can we mitigate this?
-
Answer: A decrease in the reaction rate is a common cycle stability issue.[1] The primary cause is often the physical degradation of the salt particles. During repeated cycles, hydrated SrBr₂ particles can expand and then condense, leading to the formation of larger secondary particles or agglomerates.[1][2] This reduces the surface area available for the reaction and increases the diffusion path length for water vapor, thus slowing down the kinetics.[1] Over 900 cycles, the coefficient of H₂O diffusion in the particles can decrease exponentially, being five times lower than in the first cycle.[1] While the hydration reaction may appear stable under certain conditions, a decrease in the dehydration reaction rate is often observed at higher reaction conversions.[3]
Mitigation Strategies:
-
Composite Materials: Incorporating SrBr₂ into an inert porous matrix like vermiculite, silica (B1680970) gel, or silicone foam can help prevent agglomeration.[4]
-
Thermal Conductivity Enhancers: Adding materials like expanded graphite (B72142) can improve heat transfer within the material, which also influences reaction kinetics.[4]
-
Secondary Salts: Mixing SrBr₂ with a secondary, highly hygroscopic salt like lithium bromide (LiBr) has been shown to improve overall performance.[4]
-
Issue 2: Inconsistent water uptake/release in repeated experiments.
-
Question: Our experimental results show significant variability in the amount of water absorbed and released by the this compound sample across different runs. Why is this happening?
-
Answer: Inconsistent water content is often due to the hygroscopic nature of this compound, which readily absorbs moisture from the atmosphere.[2][5] This can lead to unintended changes in the hydration state of your starting material.[2][5] If the initial hydration state is not consistent for each experiment, the measured water uptake and release will vary.
Troubleshooting Steps:
-
Standardize Pre-treatment: Before each experiment, standardize the pre-treatment of the SrBr₂. For example, dry the hexahydrate in a circulating air oven at 70°C for several hours to consistently obtain the monohydrate form.[2][3]
-
Controlled Atmosphere: Store and handle the SrBr₂ in a controlled, low-humidity environment, such as a desiccator or glovebox, to minimize exposure to ambient moisture.[2]
-
Characterize Starting Material: Use techniques like Thermogravimetric Analysis (TGA) to verify the hydration state of your starting material before each experiment.[5]
-
Issue 3: Corrosion of the reactor or sample holder.
-
Question: We have noticed corrosion on our steel/copper reactor components after cycling experiments with this compound. What is the cause and how can it be prevented?
-
Answer: this compound can cause severe corrosion of steel and copper, especially in the presence of both high temperature and high moisture.[6][7] Corrosion rates greater than 1 mm per year have been observed for steel.[6] This is often due to the reaction of SrBr₂ with atmospheric carbon dioxide (CO₂), which can produce hydrobromic acid (HBr), a corrosive substance.[6][7] These conditions are typically met at the end of the heat-releasing hydration phase.[6]
Prevention and Mitigation:
-
Material Selection: Consider using more corrosion-resistant materials for your reactor and sample holders.
-
Inert Atmosphere: Conduct experiments under an inert atmosphere (e.g., nitrogen) to minimize contact with atmospheric CO₂.
-
Composite Materials: Encapsulating the salt within a host matrix can reduce direct contact with reactor surfaces and mitigate corrosion issues.[7]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties and experimental handling of this compound for hydration/dehydration reactions.
-
Question 1: What are the different hydration states of this compound and their transition temperatures?
-
Answer 1: this compound commonly exists as a hexahydrate (SrBr₂·6H₂O), monohydrate (SrBr₂·H₂O), and an anhydrous form (SrBr₂).[2] The transition between these states is dependent on temperature and water vapor partial pressure. The hexahydrate form melts at approximately 89°C.[2][3] The transition from the monohydrate to the anhydrous form occurs at higher temperatures, for example, a dehydration onset temperature of 211°C has been observed at a water vapor partial pressure of 19 kPa.[3][8]
-
Question 2: What is "thermal hysteresis" in the context of SrBr₂ hydration/dehydration?
-
Answer 2: Thermal hysteresis refers to the difference between the temperature required for dehydration (charging) and the temperature at which hydration (discharging) occurs at a given water vapor partial pressure.[3] For the SrBr₂/H₂O system, a significant thermal hysteresis can be observed; for instance, at a water vapor pressure of 19 kPa, the difference between the dehydration and hydration onset temperatures was found to be 53 K.[3][8] This is an important parameter for designing efficient thermochemical energy storage systems.
-
Question 3: How does particle size affect the reaction kinetics?
-
Answer 3: Particle size plays a crucial role in the reaction kinetics. Smaller particles generally offer a larger surface area-to-volume ratio, which can lead to faster reaction rates. However, as discussed in the troubleshooting section, particle agglomeration during cycling can effectively increase the particle size and hinder performance.[1] One study adjusted the sample diameter to 50 to 52 μm for their experiments.[1]
-
Question 4: What is the energy storage density of the SrBr₂/H₂O system?
-
Answer 4: The SrBr₂(s) + H₂O(g) ⇌ SrBr₂·H₂O(s) reaction has a specific energy density of 291 kJ/kg SrBr₂ (or 81 kWh/t).[3][8][9] The transition between the hexahydrate and monohydrate has a theoretical energy density of 945 kJ/kg of SrBr₂·6H₂O.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from cycling experiments on this compound.
Table 1: Cycle Stability Performance of SrBr₂
| Number of Cycles | System | Observation | Reference |
| 100 | Pure SrBr₂ | Hydration reaction is fully cycle-stable; dehydration reaction rate decreases at conversions >50%. | [3] |
| 900 | Pure SrBr₂ | Reaction rate decreases due to the formation of secondary particles; H₂O diffusion coefficient is 5 times lower than the first cycle. | [1] |
Table 2: Thermodynamic and Kinetic Parameters for the SrBr₂/H₂O Reaction
| Parameter | Value | Conditions | Reference |
| Specific Energy Density | 291 kJ/kg SrBr₂ | Monohydrate-Anhydrous Transition | [3][8] |
| Dehydration Onset Temperature | 211 °C | 19 kPa water vapor partial pressure | [3][8] |
| Hydration Onset Temperature | 158 °C | 19 kPa water vapor partial pressure | [3][8] |
| Thermal Hysteresis | 53 K | 19 kPa water vapor partial pressure | [3][8] |
| Thermal Hysteresis | 22 K | 5 kPa water vapor partial pressure | [3][8] |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) for Cycle Stability Testing
This protocol describes a typical TGA experiment to evaluate the cycle stability of SrBr₂.
-
Sample Preparation:
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Set the atmosphere to a continuous flow of an inert gas, such as nitrogen, to carry away the evolved water vapor.[2]
-
For hydration steps, introduce a controlled flow of water vapor to achieve the desired partial pressure.
-
-
Cycling Program:
-
Dehydration (Charging): Heat the sample to a set dehydration temperature (e.g., 170°C - 210°C) under a dry nitrogen atmosphere or a specific low water vapor partial pressure (e.g., 5 kPa).[3] Hold at this temperature for a set duration (e.g., 60 minutes) to ensure complete dehydration.
-
Hydration (Discharging): Cool the sample to a set hydration temperature (e.g., 170°C) and introduce a specific water vapor partial pressure (e.g., 30 kPa).[3] Hold for a set duration (e.g., 60 minutes) to allow for complete hydration.
-
Repeat: Repeat the dehydration and hydration steps for the desired number of cycles (e.g., 100 cycles).[3]
-
-
Data Analysis:
-
Record the mass of the sample as a function of time and temperature for each cycle.
-
Calculate the reaction conversion and reaction rate for both hydration and dehydration in each cycle.
-
Plot the reaction rate and/or conversion against the cycle number to evaluate the stability of the material.
-
Visualizations
References
- 1. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 2. benchchem.com [benchchem.com]
- 3. elib.dlr.de [elib.dlr.de]
- 4. pure.tue.nl [pure.tue.nl]
- 5. benchchem.com [benchchem.com]
- 6. orbi.umons.ac.be [orbi.umons.ac.be]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Cross-Validation of Analytical Methods for Strontium Bromide Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three key analytical methods for the characterization of Strontium Bromide (SrBr₂): Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Ion Chromatography (IC), and Powder X-ray Diffraction (PXRD). The objective is to offer a framework for the cross-validation of these techniques to ensure the identity, purity, and strength of this compound in a pharmaceutical setting.
Introduction to Cross-Validation
Cross-validation of analytical methods is a critical process in pharmaceutical development and quality control. It involves comparing the results from two or more distinct analytical methods to ensure the reliability and accuracy of the data generated. This process is essential for method transfer between laboratories and for regulatory submissions, providing a high degree of confidence in the analytical results.
Analytical Methodologies for this compound
The characterization of an inorganic salt like this compound requires a multi-faceted approach to confirm its identity, quantify its components, and assess its crystalline structure and purity. The three methods discussed here provide complementary information.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A powerful technique for elemental analysis, ICP-MS is ideal for the precise quantification of the strontium content in this compound. Its high sensitivity allows for the determination of trace elemental impurities.
-
Ion Chromatography (IC): This method is well-suited for the separation and quantification of ionic species. In the context of this compound, IC is the preferred method for the direct determination of the bromide counter-ion and other anionic impurities.
-
Powder X-ray Diffraction (PXRD): PXRD is a non-destructive technique used to identify the crystalline phases of a solid material. It is essential for confirming the crystal structure of this compound (e.g., the hexahydrate form) and detecting any crystalline impurities.
Data Presentation: Comparative Performance of Analytical Methods
The following table summarizes the key performance characteristics for each analytical method based on typical validation parameters for the analysis of strontium and bromide in pharmaceutical ingredients and similar matrices.
| Parameter | ICP-MS (for Strontium) | Ion Chromatography (for Bromide) | Powder X-ray Diffraction (for Crystalline Identity & Purity) |
| Specificity | High | High | High (for crystalline phases) |
| Accuracy (% Recovery) | 95-105% | 98-102% | N/A (qualitative) |
| Precision (% RSD) | < 2% | < 3% | N/A (qualitative) |
| Limit of Detection (LOD) | ng/L (ppb) | µg/L (ppb) | ~1-5% by weight for crystalline impurities |
| Limit of Quantitation (LOQ) | µg/L (ppb) | mg/L (ppm) | N/A |
| Linearity (R²) | > 0.999 | > 0.998 | N/A |
| Primary Use | Strontium assay, elemental impurities | Bromide assay, anionic impurities | Crystalline identification, phase purity |
Experimental Protocols
Detailed methodologies for the characterization of this compound using each of the discussed techniques are provided below.
Strontium Content Determination by ICP-MS
Objective: To accurately quantify the strontium content in a this compound sample.
Instrumentation: Agilent 7800 ICP-MS or equivalent.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve the sample in 100 mL of a 2% nitric acid solution in a volumetric flask.
-
Further dilute an aliquot of this solution with 2% nitric acid to a final concentration within the calibrated range of the instrument (e.g., 1-100 µg/L).
-
Prepare a series of strontium calibration standards (e.g., 1, 5, 10, 50, 100 µg/L) from a certified reference material in 2% nitric acid.
-
Prepare spiked samples by adding known amounts of strontium standard to the sample solution to assess recovery.
ICP-MS Operating Conditions:
-
RF Power: 1550 W
-
Plasma Gas Flow: 15 L/min
-
Carrier Gas Flow: 0.9 L/min
-
Sampling Depth: 8 mm
-
Detector Mode: Pulse counting
-
Isotopes Monitored: ⁸⁶Sr, ⁸⁷Sr, ⁸⁸Sr
Data Analysis: Quantify the strontium concentration in the sample solution using the calibration curve. Calculate the percentage of strontium in the original this compound sample. The spike recovery should be within 95-105%.
Bromide Content Determination by Ion Chromatography
Objective: To quantify the bromide content in a this compound sample.
Instrumentation: Dionex ICS-3000 or equivalent with a conductivity detector.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve the sample in 100 mL of deionized water in a volumetric flask.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Prepare a series of bromide calibration standards (e.g., 1, 5, 10, 25, 50 mg/L) from a certified reference material in deionized water.
IC Operating Conditions:
-
Column: Dionex IonPac AS14A or equivalent
-
Eluent: 8.0 mM Sodium Carbonate / 1.0 mM Sodium Bicarbonate
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 25 µL
-
Detection: Suppressed conductivity
Data Analysis: Quantify the bromide concentration in the sample solution using the calibration curve. Calculate the percentage of bromide in the original this compound sample.
Crystalline Phase Identification by Powder X-ray Diffraction
Objective: To confirm the crystalline form of this compound and identify any crystalline impurities.
Instrumentation: Bruker D8 Advance or equivalent with a Cu Kα radiation source.
Sample Preparation:
-
Gently grind the this compound sample to a fine powder using an agate mortar and pestle.
-
Mount the powdered sample onto a zero-background sample holder.
-
Ensure the sample surface is flat and level with the surface of the sample holder.
PXRD Operating Conditions:
-
X-ray Source: Cu Kα (λ = 1.5406 Å)
-
Voltage: 40 kV
-
Current: 40 mA
-
Scan Range (2θ): 5° to 70°
-
Step Size: 0.02°
-
Scan Speed: 1°/min
Data Analysis: Compare the experimental PXRD pattern of the sample with a reference pattern for this compound hexahydrate (or other relevant forms) from a crystallographic database (e.g., the Powder Diffraction File™ from the ICDD). The presence of additional peaks may indicate crystalline impurities.
Mandatory Visualizations
Caption: Workflow for the cross-validation of analytical methods for this compound characterization.
Caption: Logical relationships between quality attributes and analytical methods for this compound.
A Comparative Guide: Determining Strontium in SrBr2 Samples with AAS and ICP-OES
For researchers, scientists, and professionals in drug development, the accurate determination of strontium in strontium bromide (SrBr2) samples is critical for quality control and formulation development. The two most common analytical techniques for this purpose are Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES). This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in selecting the most suitable technique for your specific analytical needs.
Quantitative Performance Comparison
The choice between AAS and ICP-OES often depends on the required sensitivity, sample throughput, and the complexity of the sample matrix. The following table summarizes the key quantitative performance parameters for strontium determination using both techniques.
| Parameter | Atomic Absorption Spectrometry (AAS) | Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) |
| Instrumentation | Flame AAS (FAAS) / Graphite Furnace AAS (GFAAS) | Simultaneous or Sequential ICP-OES |
| Detection Limit (LOD) | FAAS: ~1-50 µg/L[1][2] GFAAS: ~0.02-3 µg/L[3][4] | ~0.3-1 µg/L[5][6] |
| Linear Working Range | FAAS: ~0.1-5 mg/L[7] GFAAS: ~5-250 µg/L[8][3] | Wide, typically spanning several orders of magnitude (e.g., µg/L to hundreds of mg/L) |
| Precision (RSD) | Typically <5%[8] | Typically <3%[6][9] |
| Accuracy (Recovery) | Good, typically 90-110% with proper interference management[4] | Excellent, typically 97-103%[6] |
| Sample Throughput | Lower (single-element analysis) | Higher (simultaneous multi-element analysis) |
| Matrix Interference | Prone to chemical and ionization interferences[7]. Requires releasing agents (e.g., lanthanum chloride) and ionization suppressors (e.g., potassium chloride) for SrBr2 matrix. | Less prone to chemical interferences, but can be affected by spectral overlaps and high dissolved solids[10][11]. The high bromide concentration in SrBr2 can cause matrix effects. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative methodologies for the determination of strontium in a SrBr2 sample using both AAS and ICP-OES.
Strontium Determination by Flame Atomic Absorption Spectrometry (FAAS)
This protocol is adapted for a high-salt matrix like SrBr2.
1. Reagents and Standard Preparation:
-
Stock Strontium Standard (1000 mg/L): Dissolve an appropriate amount of dried strontium carbonate (SrCO3) in a minimum amount of dilute hydrochloric acid and dilute to a final volume with deionized water.
-
Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L) by diluting the stock standard.
-
Lanthanum-Potassium Solution (Releasing Agent and Ionization Suppressor): Dissolve lanthanum oxide (La2O3) in a minimum amount of dilute HCl and add potassium chloride (KCl). Dilute with deionized water to achieve final concentrations of 10 g/L La and 10 g/L K.[7]
-
Sample Preparation: Accurately weigh a quantity of the SrBr2 sample, dissolve it in deionized water, and dilute to a known volume to bring the expected strontium concentration within the linear working range of the instrument.
-
Final Solution Preparation: To an aliquot of each standard and sample solution, add the lanthanum-potassium solution to obtain a final concentration of 1 g/L of both La and K.[7]
2. Instrumental Parameters:
-
Wavelength: 460.7 nm
-
Slit Width: Typically 0.2 - 0.5 nm
-
Lamp Current: As recommended by the manufacturer
-
Flame: Air-acetylene
-
Burner Height: Optimize for maximum absorbance
3. Analysis:
-
Aspirate the blank, standards, and samples into the flame.
-
Construct a calibration curve by plotting absorbance versus concentration of the standards.
-
Determine the concentration of strontium in the sample solutions from the calibration curve.
Strontium Determination by Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
This protocol is suitable for the analysis of strontium in a pharmaceutical-grade salt.
1. Reagents and Standard Preparation:
-
Stock Strontium Standard (1000 mg/L): Prepare as described for AAS.
-
Working Standards: Prepare a series of working standards covering the expected concentration range of the diluted samples (e.g., 0.01, 0.1, 1, 10, 100 mg/L).
-
Sample Preparation: Accurately weigh the SrBr2 sample, dissolve it in deionized water or a dilute acid (e.g., 1-2% nitric acid), and dilute to a known volume. A significant dilution is necessary to minimize matrix effects from the high salt concentration.
2. Instrumental Parameters:
-
Wavelengths: Select sensitive and interference-free emission lines for strontium, such as 407.771 nm and 421.552 nm.[12]
-
Plasma Gas Flow: Optimize for robust plasma conditions.
-
Auxiliary Gas Flow: As recommended by the manufacturer.
-
Nebulizer Gas Flow: Optimize for stable signal and low RSD.
-
RF Power: Typically 1100-1500 W.
-
Viewing Mode: Axial or radial, depending on the required sensitivity. Axial viewing offers higher sensitivity.
3. Analysis:
-
Introduce the blank, standards, and samples into the plasma.
-
Generate a calibration curve for each selected wavelength.
-
Measure the emission intensity of strontium in the samples and calculate the concentration based on the calibration curve.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and aid in the selection between AAS and ICP-OES, the following diagrams have been generated using the DOT language.
Conclusion
Both AAS and ICP-OES are robust and reliable techniques for the determination of strontium in SrBr2 samples.
-
AAS , particularly Flame AAS, offers a cost-effective solution for routine quality control when only strontium needs to be determined and the expected concentrations are in the mg/L range. Graphite Furnace AAS provides excellent sensitivity for trace and ultra-trace level determination. However, careful attention must be paid to mitigating chemical and ionization interferences, especially in a high-salt matrix like SrBr2, through the use of releasing agents and ionization suppressors.
-
ICP-OES is the superior choice when high sample throughput and multi-element analysis are required. It is less susceptible to chemical interferences and offers a wider linear dynamic range. While the initial investment is higher, the operational efficiency can be more cost-effective for laboratories with a high volume of diverse samples. For SrBr2 analysis, significant dilution of the sample is recommended to minimize potential matrix effects.
Ultimately, the selection of the most appropriate technique will depend on the specific requirements of the laboratory, including the number of samples, the need for multi-elemental data, the required detection limits, and budgetary considerations.
References
- 1. Determination of strontium at low concentration levels by flame atomic absorption spectrometry associated on-line with continuous coprecipitation preconcentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of strontium in human whole blood by ICP-AES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The accurate determination of major and trace elements in seawater using ICP-OES | Sciety [sciety.org]
- 7. nemi.gov [nemi.gov]
- 8. Quantification of strontium in plasma and urine with flameless atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Development and validation of combined in vitro and in vivo assays for evaluating the efficacy of strontium-chelating compounds - PMC [pmc.ncbi.nlm.nih.gov]
Strontium Bromide vs. Strontium Chloride: A Comparative Guide for Use as a Calcium Tracer
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
The divalent cation strontium (Sr²⁺) serves as an invaluable tracer for calcium (Ca²⁺) in a multitude of biological systems. Its chemical similarity to calcium allows it to mimic and compete with calcium in physiological processes, providing a powerful tool to study calcium uptake, transport, and mineralization without the need for radioactive isotopes.[1][2][3] Both strontium chloride (SrCl₂) and strontium bromide (SrBr₂) are common salts used for this purpose. While SrCl₂ is more frequently cited in the literature, an objective comparison is critical for researchers designing new experimental paradigms.
This guide provides a detailed comparison of this compound and strontium chloride, focusing on their physicochemical properties, biological performance, and relevant experimental considerations to aid in the selection of the appropriate tracer for your research needs.
Section 1: Physicochemical Properties
The choice between SrBr₂ and SrCl₂ can be influenced by fundamental chemical properties that affect solution preparation and handling. Strontium chloride is typically available as a hexahydrate, while this compound also forms a hexahydrate, which decomposes to the anhydrous form at higher temperatures.[4][5]
| Property | Strontium Chloride (SrCl₂) | This compound (SrBr₂) | Key Consideration for Researchers |
| Formula Weight (Anhydrous) | 158.53 g/mol | 247.43 g/mol | Affects calculations for preparing stock solutions of equivalent strontium concentration. |
| Formula Weight (Hexahydrate) | 266.62 g/mol | 355.52 g/mol | The hydrated form is more common for initial laboratory use; accurate molarity calculations are crucial. |
| Solubility in Water | High (53.8 g/100 mL at 20°C, anhydrous)[5] | High (Soluble in water)[6] | Both salts are highly soluble, ensuring ease of preparation for aqueous buffers and media. |
| Appearance | White crystalline solid[7] | White, odorless, crystalline powder[4] | No significant difference in physical appearance for routine lab use. |
| Hygroscopicity | Dehydration of hexahydrate begins above 61°C[5] | Described as deliquescent/hygroscopic[6] | Proper storage in a desiccator is recommended for the anhydrous forms to prevent water absorption and ensure accurate weighing. |
Section 2: Biological Performance and Considerations
The efficacy of strontium as a calcium tracer relies on biological systems treating Sr²⁺ as a Ca²⁺ analogue.[8] Both SrCl₂ and SrBr₂ serve as delivery vehicles for the Sr²⁺ ion. The primary differentiator from a biological perspective is the accompanying anion, chloride (Cl⁻) versus bromide (Br⁻).
| Performance Metric | Strontium Chloride (SrCl₂) | This compound (SrBr₂) | Comparative Analysis |
| Primary Tracer Ion | Sr²⁺ | Sr²⁺ | Identical. Both salts effectively deliver the tracer ion. |
| Anion Consideration | Chloride (Cl⁻) | Bromide (Br⁻) | Chloride is the most abundant physiological anion and is generally considered inert at typical tracer concentrations. Bromide is less common physiologically and could potentially have off-target effects, although this is unlikely at the low concentrations used for tracing. |
| Reported Toxicity | Properties are intermediate between the more toxic barium chloride and calcium chloride.[7][9] | Toxic by ingestion and inhalation.[6] | The primary toxicity concern stems from the strontium ion itself, especially at high concentrations or during long-term exposure, which can reduce biomass accumulation.[10] The choice of anion is unlikely to be a major factor in toxicity at typical tracer levels. |
| Compatibility | Widely used and validated in numerous studies across various biological models. | Less commonly cited in tracer literature, but used in some pharmaceutical applications.[4] | SrCl₂ has a more extensive history of use, providing a larger body of reference data and established protocols. |
Key Finding: For most applications, the biological action of the Sr²⁺ ion is the critical factor. Because Sr²⁺ competes with Ca²⁺ for the same transport mechanisms, it can be used to trace calcium pathways.[11][12] The choice between the chloride and bromide salt is often a matter of laboratory convention and availability, with Strontium Chloride being the more established and documented choice.
Section 3: Experimental Protocols and Workflows
The following section outlines a generalized protocol for an in-vitro experiment using a strontium salt as a calcium tracer. The fundamental steps are identical for both SrCl₂ and SrBr₂.
Generalized Experimental Protocol: Strontium Tracing in Cell Culture
-
Stock Solution Preparation:
-
Prepare a sterile 1 M stock solution of either Strontium Chloride (SrCl₂) or this compound (SrBr₂) in ultrapure water.
-
Filter-sterilize the stock solution using a 0.22 µm filter.
-
Store at 4°C. Note: Ensure you are using the correct molecular weight based on the hydration state of the salt.
-
-
Cell Culture and Treatment:
-
Plate cells (e.g., osteoblasts, neurons) at a desired density in a standard culture medium.
-
Allow cells to adhere and grow to the desired confluency.
-
Prepare a treatment medium by diluting the strontium stock solution into the normal culture medium to a final concentration typically in the low millimolar (e.g., 1-5 mM) range. This medium should replace the normal calcium-containing medium to study uptake.
-
-
Strontium Exposure:
-
Remove the standard culture medium from the cells.
-
Wash cells gently with a buffered saline solution (e.g., PBS) to remove residual calcium.
-
Add the strontium-containing treatment medium to the cells.
-
Incubate for the desired time period (this can range from minutes to hours, depending on the process being studied).[13]
-
-
Sample Collection and Preparation:
-
Terminate the experiment by removing the strontium-containing medium.
-
Wash the cells multiple times with ice-cold, calcium-free and strontium-free buffer to remove extracellular tracer.
-
Lyse the cells or prepare them for elemental analysis according to the chosen detection method.
-
-
Detection and Analysis:
-
Quantify the intracellular strontium content using an appropriate analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Atomic Absorption Spectroscopy (AAS), or Electron Probe X-ray Microanalysis.[8][13]
-
Normalize the strontium signal to the amount of cellular protein or cell number to determine the uptake per cell.
-
Experimental Workflow Diagram
Section 4: Mechanism of Action - Strontium as a Calcium Analogue
Strontium's utility as a tracer is based on its ability to enter cells and interact with calcium-binding proteins and signaling pathways. It primarily enters cells through the same channels and transporters as calcium.
Conclusion and Recommendation
Both this compound and Strontium Chloride are effective sources of the strontium ion for use as a calcium tracer.
-
Strontium Chloride (SrCl₂) is the recommended choice for most applications. Its widespread use has resulted in a wealth of publicly available data and well-established protocols, making it a reliable and convenient option. Furthermore, the chloride anion is physiologically ubiquitous and less likely to introduce confounding variables.
-
This compound (SrBr₂) is a viable alternative. There is no strong evidence to suggest it would be less effective as a tracer. However, due to the relative scarcity of its use in this specific application, researchers may need to perform more extensive validation studies. It should be selected only if there is a specific experimental reason to avoid chloride ions.
Ultimately, the decision rests on the specific needs of the experiment. For establishing new methodologies or when comparability to existing literature is important, SrCl₂ is the superior choice.
References
- 1. academic.oup.com [academic.oup.com]
- 2. books.apple.com [books.apple.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Strontium chloride - Wikipedia [en.wikipedia.org]
- 6. This compound | 10476-81-0 [amp.chemicalbook.com]
- 7. Strontium_chloride [chemeurope.com]
- 8. Strontium as a tracer to study the transport of calcium in the epiphyseal growth plate (electronprobe microanalysis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. STRONTIUM CHLORIDE - Ataman Kimya [atamanchemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Comparison Between Calcium and Strontium Transport by the (Ca2+ + Mg2+)ATPase of the Basolateral Plasma Membrane of Renal Proximal Convoluted Tubules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strontium, a tracer to study the transport of calcium in mineralizing tissues by electron probe microanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Hygroscopic Properties of Alkaline Earth Metal Bromides
For Immediate Publication
[City, State] – [Date] – A comprehensive comparative study has been conducted on the hygroscopic properties of four key alkaline earth metal bromides: Magnesium Bromide (MgBr₂), Calcium Bromide (CaBr₂), Strontium Bromide (SrBr₂), and Barium Bromide (BaBr₂). This research provides critical data for researchers, scientists, and professionals in drug development where moisture control is a paramount concern. The findings indicate a clear trend in hygroscopicity, with Magnesium Bromide and Calcium Bromide demonstrating significantly greater affinity for atmospheric moisture compared to their heavier counterparts, this compound and Barium Bromide.
The hygroscopic nature of a substance, its ability to attract and hold water molecules from the surrounding environment, is a critical factor in a wide range of scientific and industrial applications, from chemical synthesis and catalysis to pharmaceutical formulation. All alkaline earth metal halides exhibit some degree of hygroscopicity, readily forming hydrates.[1][2] This comparative guide delves into the nuanced differences between the bromide salts of this group.
Quantitative Comparison of Hygroscopic Properties
To provide a clear and objective comparison, the Deliquescence Relative Humidity (DRH) of each bromide has been a key focus. The DRH is the specific relative humidity at which a crystalline solid begins to absorb enough atmospheric moisture to dissolve and form a solution. A lower DRH value signifies a more hygroscopic compound.
While a complete, directly comparable dataset for all four bromides under identical conditions is not available in a single source, a compilation of available data and qualitative descriptions from various studies allows for a clear ranking of their hygroscopic nature.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Deliquescence Relative Humidity (DRH) at ~298 K | General Hygroscopic Nature |
| Magnesium Bromide | MgBr₂ | 184.11 | Very Low (<20%) | Extremely Deliquescent |
| Calcium Bromide | CaBr₂ | 199.89 | Low (<20% - 30%) | Highly Deliquescent |
| This compound | SrBr₂ | 247.43 | Moderate | Hygroscopic/Deliquescent |
| Barium Bromide | BaBr₂ | 297.14 | High (>80%) | Hygroscopic/Deliquescent |
Note: The DRH values are estimations based on available literature. Specific experimental conditions can influence these values.
Magnesium Bromide and Calcium Bromide are classified as Type I salts, characterized by their low percent deliquescence relative humidity (%DRH), indicating they readily form stable liquid crystalline mesophases in the presence of small amounts of water.[3] Studies using vapor sorption analyzers have shown that the DRH for compounds like Calcium Bromide can be below 20%.[4][5] In contrast, salts with higher %DRH values are less prone to forming such stable mesophases.[3] The general trend observed is that the hygroscopicity of alkaline earth metal halides decreases as the size of the metal ion increases.[1]
Experimental Protocols for Determining Hygroscopicity
The data presented in this guide is typically obtained through established experimental methodologies designed to quantify the interaction of materials with water vapor. The two primary techniques are Gravimetric Sorption Analysis and Dynamic Vapor Sorption (DVS).
Gravimetric Sorption Analysis
This method involves exposing a pre-weighed, dried sample of the salt to a controlled humidity environment at a constant temperature. The mass of the sample is monitored over time until it reaches equilibrium. The increase in mass corresponds to the amount of water absorbed. The Deliquescence Relative Humidity (DRH) is identified as the humidity level at which a sharp, significant increase in mass is observed.[4][5]
Protocol Outline:
-
Sample Preparation: A small, accurately weighed sample of the anhydrous alkaline earth metal bromide is placed in a sample pan.
-
Drying: The sample is dried in the instrument, typically by exposure to a stream of dry nitrogen gas at an elevated temperature until a stable weight is achieved.
-
Humidity Ramp: The relative humidity (RH) of the chamber is incrementally increased in a stepwise manner.
-
Equilibration: At each RH step, the sample mass is continuously monitored until it stabilizes, indicating that equilibrium has been reached.
-
Data Analysis: The percentage change in mass is plotted against the relative humidity to generate a water sorption isotherm. The DRH is determined from the sharp inflection point in the isotherm.
Dynamic Vapor Sorption (DVS)
DVS is a more automated and precise gravimetric technique that measures the rate and amount of solvent (in this case, water) absorbed by a sample.[6] It operates by varying the vapor concentration around the sample and measuring the resulting change in mass.[6]
Protocol Outline:
-
Sample Loading: A small amount of the sample is placed on a microbalance within the DVS instrument.
-
Drying: The sample is initially dried under a flow of dry air or nitrogen.
-
Humidity Program: A pre-programmed sequence of relative humidity steps is initiated. The instrument automatically adjusts the mix of dry and saturated gas flows to achieve the target RH at each step.
-
Mass Measurement: The microbalance continuously records the sample's mass with high precision.
-
Isotherm Generation: The equilibrium mass at each RH is used to generate a detailed water sorption isotherm, from which the DRH can be accurately determined.
Logical Workflow for Hygroscopicity Determination
The process of characterizing the hygroscopic properties of the alkaline earth metal bromides follows a structured workflow, from sample preparation to data interpretation.
References
- 1. Compounds Of Alkaline Earth Metals - Study Material for IIT JEE | askIITians [askiitians.com]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. Effect of hygroscopicity of the metal salt on the formation and air stability of lyotropic liquid crystalline mesophases in hydrated salt-surfactant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A database for deliquescence and efflorescence relative humidities of compounds with atmospheric relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
Comparative Efficacy of Strontium Bromide as a Sedative Relative to Other Bromide Salts: A Research Guide
Abstract: This guide provides a comparative analysis of the sedative properties of strontium bromide and other inorganic bromide salts, such as potassium and sodium bromide. The use of bromide salts as sedatives dates back to the 19th century, representing one of the earliest classes of drugs for managing anxiety, insomnia, and seizures.[1][2][3][4] While largely superseded by modern therapeutics with improved safety profiles, the study of these simple ionic compounds offers fundamental insights into neuropharmacology.[5] The sedative and anticonvulsant effects of these salts are conferred by the bromide ion (Br-), which allosterically modulates GABA-A receptors, enhancing inhibitory neurotransmission.[5] This document synthesizes the available historical and pharmacological data, details the underlying mechanism of action, presents experimental protocols for evaluating sedative efficacy, and provides structured data for comparison.
Comparative Data of Bromide Salts
Direct quantitative comparisons of the sedative efficacy of this compound against other bromide salts are scarce in modern literature due to their historical use. The primary therapeutic action is dependent on the bromide ion, suggesting that the choice of the cation (e.g., K+, Na+, Sr2+) was historically influenced by factors such as solubility, stability, and tolerability rather than significant differences in efficacy.[6][7] The following table summarizes key pharmacological parameters, compiled from historical data and veterinary studies, which primarily utilize potassium and sodium bromide. Data for this compound is limited.
| Parameter | This compound (SrBr₂) | Potassium Bromide (KBr) | Sodium Bromide (NaBr) | Lithium Bromide (LiBr) |
| Primary Use | Sedative, Anticonvulsant (historical)[8] | Sedative, Anticonvulsant (historical, current veterinary use)[5][7][9] | Sedative, Anticonvulsant (historical, some veterinary use)[6][7] | Sedative, Antimanic (historical) |
| Active Moiety | Bromide Ion (Br⁻) | Bromide Ion (Br⁻)[7] | Bromide Ion (Br⁻)[6] | Bromide Ion (Br⁻) & Lithium Ion (Li⁺) |
| Therapeutic Br⁻ Serum Conc. | Data not available | 0.7 - 2.0 mg/mL (canine, as anticonvulsant)[10] | Similar to KBr | Data not available |
| Biological Half-Life (Br⁻) | ~12 days (inferred)[7] | ~12 days (human)[7], 24 days (canine) | ~12 days (human)[7] | Data not available |
| Common Side Effects | Sedation, ataxia, gastrointestinal irritation (inferred) | Sedation, ataxia, polyuria, polydipsia, vomiting, skin rashes.[5][9] | Similar to KBr; high salt load is a consideration.[7] | Bromism symptoms plus potential for lithium toxicity. |
| Key Considerations | Limited modern data.[8] | Cation (K⁺) can cause gastric irritation.[7] | Cation (Na⁺) intake must be monitored, especially in cardiac patients.[11] | Cation (Li⁺) has its own narrow therapeutic index and CNS effects. |
Mechanism of Action: GABAergic Inhibition
The sedative effects of all bromide salts are mediated by the bromide ion's action on the central nervous system. Bromide ions readily cross neuronal membranes through chloride channels, including those of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[5]
Signaling Pathway:
-
GABA Binding: The neurotransmitter γ-aminobutyric acid (GABA) binds to its specific site on the GABA-A receptor.[12][13]
-
Channel Opening: This binding event causes a conformational change in the receptor, opening its central ion channel.[13]
-
Ion Influx: The channel is permeable to chloride ions (Cl⁻). In the presence of bromide salts, both Cl⁻ and Br⁻ ions flow into the neuron down their electrochemical gradient.[5]
-
Hyperpolarization: The influx of negative ions (anions) makes the inside of the neuron more negative, an effect known as hyperpolarization.
-
Inhibition: This hyperpolarized state moves the neuron's membrane potential further away from the threshold required to fire an action potential, thus producing a generalized inhibitory or sedative effect on the central nervous system.[5]
The diagram below illustrates this signaling pathway.
Experimental Protocols for Efficacy Assessment
Objective: To determine the dose-dependent sedative and hypnotic effects of a test compound.
Materials:
-
Test compounds (e.g., this compound, Potassium Bromide) dissolved in a suitable vehicle (e.g., saline).
-
Vehicle control.
-
Adult male/female rodents (e.g., C57BL/6 mice).
-
Apparatus: Open field arena, rotarod, elevated plus maze.
Methodology:
-
Dose-Response Study:
-
Animals are divided into groups, each receiving a different dose of the test compound or vehicle control via a specific route (e.g., intraperitoneal injection).
-
A typical design would include at least 3-4 dose levels plus a vehicle control group.
-
-
Behavioral Assessments (Sedation):
-
Open Field Test: Conducted 30 minutes post-administration. The apparatus is a square arena with walls. Animal movement is tracked for 5-10 minutes. A sedative effect is indicated by a significant reduction in locomotor activity (total distance traveled, rearing frequency).
-
Rotarod Test: Assesses motor coordination and ataxia, a common side effect of sedatives. Animals are placed on a rotating rod, and the latency to fall is recorded. A shorter latency indicates impaired motor function.
-
-
Hypnotic Effect Assessment:
-
Loss of Righting Reflex (LORR): A measure of sleep induction. After administration of a higher dose, an animal is placed on its back. The inability to right itself (i.e., return to a prone position) within a set time (e.g., 30 seconds) is considered the onset of LORR. The duration from the onset to the spontaneous return of the reflex is measured as "sleep time".
-
-
Data Analysis:
-
Behavioral data (locomotor activity, rotarod latency) are analyzed using ANOVA followed by post-hoc tests to compare dose groups to the control.
-
The dose required to produce a sedative effect in 50% of the animals (ED50) can be calculated using probit analysis.
-
Sleep time data is analyzed to compare the hypnotic efficacy of different compounds.
-
The diagram below outlines this generalized experimental workflow.
Conclusion and Future Directions
The available evidence confirms that this compound, like other inorganic bromide salts, functions as a sedative by enhancing GABA-A receptor-mediated inhibition in the central nervous system.[5][8] The active agent is the bromide ion, and the associated cation primarily influences the salt's physical properties and side-effect profile.[6][7] Potassium bromide remains in veterinary use for epilepsy, providing the most robust, albeit non-human, modern data on bromide pharmacology.[9][10][11]
Due to a lack of direct comparative studies, particularly for this compound, it is difficult to definitively rank its efficacy against other salts. The principle of equimolar bromide ion delivery would suggest comparable efficacy, with any differences likely arising from pharmacokinetics or cation-specific toxicity. Future research, should interest in these compounds be revived for specific applications, would require rigorous head-to-head preclinical studies following the experimental workflows outlined above to quantify differences in the therapeutic index and side-effect profiles of various bromide salts.
References
- 1. Bromides [inhn.org]
- 2. Educational Series 2. Bulletin 5. Vignette 2: Sedatives in the second part of the 19th century [inhn.org]
- 3. caringsunshine.com [caringsunshine.com]
- 4. britannica.com [britannica.com]
- 5. Bromide: the good, the bad, and the ugly of the oldest antiseizure medication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. Potassium bromide - Wikipedia [en.wikipedia.org]
- 8. This compound | Br2Sr | CID 25302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Bromides | VCA Animal Hospitals [vcahospitals.com]
- 10. [Effectiveness of bromide in therapy resistant epilepsy of dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potassium Bromide for Veterinary Use - Wedgewood Pharmacy [wedgewood.com]
- 12. GABAA receptor - Wikipedia [en.wikipedia.org]
- 13. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Strontium Bromide and Strontium Nitrate in Pyrotechnic Formulations
In the field of pyrotechnics, the generation of vibrant and consistent colors is a primary objective. For the production of deep and brilliant reds, strontium-based compounds are the industry standard. Among these, strontium nitrate (B79036) has traditionally been a prevalent choice. However, strontium bromide presents itself as a compelling alternative. This guide provides an objective comparison of the performance of this compound versus strontium nitrate in pyrotechnic compositions, supported by their chemical properties and established experimental evaluation protocols.
Physical and Chemical Properties
The performance of a pyrotechnic composition is fundamentally dictated by the physical and chemical properties of its ingredients. Strontium nitrate serves a dual role as both a colorant and an oxidizer, while this compound primarily functions as a colorant.[1][2] A critical distinction lies in their chemical composition and hygroscopic nature. Strontium nitrate's tendency to absorb atmospheric moisture is a significant drawback in manufacturing and storage, whereas this compound is less susceptible to this issue.[3][4]
Table 1: Comparison of Physical and Chemical Properties
| Property | This compound | Strontium Nitrate |
| Chemical Formula | SrBr₂ | Sr(NO₃)₂[2] |
| Molecular Weight | 247.43 g/mol | 211.63 g/mol [2] |
| Appearance | White crystalline powder | White crystalline solid[2] |
| Melting Point | 643 °C | 570 °C[2] |
| Boiling/Decomposition | 2,146 °C | Decomposes at 645 °C[2] |
| Primary Pyrotechnic Role | Red Colorant | Red Colorant & Oxidizer[1][2] |
| Hygroscopicity | Less Hygroscopic | Hygroscopic[3][4] |
| Solubility in Water | 107 g/100 mL | 66 g/100 mL (20 °C)[2] |
Performance in Pyrotechnic Compositions
The choice between this compound and strontium nitrate impacts several key performance metrics of a pyrotechnic device, including color quality, burn rate, and stability.
Color Production
The brilliant red color from strontium-based pyrotechnics is the result of the emission of light from excited strontium-containing species in the flame, primarily strontium monochloride (SrCl).[1][5]
-
Strontium Nitrate : To achieve the most vibrant red, compositions using strontium nitrate require the addition of a chlorine donor, such as polyvinyl chloride (PVC) or potassium perchlorate.[4] Without a chlorine source, the emission is dominated by strontium monohydroxide (SrOH), which produces a less desirable orange-red hue.[1]
-
This compound : As this compound inherently contains a halogen (bromine), it can form strontium monobromide (SrBr) in the flame. While SrCl is the traditional species for deep red, the presence of a halogen within the strontium salt molecule can potentially lead to more efficient formation of the light-emitting species, resulting in a purer red color without the need for an additional chlorine donor.
Burn Rate and Oxidizing Properties
-
Strontium Nitrate : Functioning as a potent oxidizer, strontium nitrate significantly contributes to the combustion rate of the pyrotechnic mixture.[6] The decomposition of the nitrate group provides the oxygen necessary for the rapid combustion of the fuel (e.g., magnesium, aluminum).[7][8] This makes it a crucial component for controlling the timing and intensity of the pyrotechnic effect.
-
This compound : this compound is not an oxidizer. Therefore, compositions utilizing it must include a separate oxidizing agent, such as potassium nitrate or perchlorate. This allows for more independent control over the burn rate and color production, as the oxidizer and colorant can be varied independently.
Hygroscopicity, Stability, and Handling
-
Strontium Nitrate : The hygroscopic nature of strontium nitrate is a major challenge.[3] Absorption of moisture from the air can lead to clumping of the powder, degradation of the composition, and delayed or failed ignition.[4] This necessitates careful drying of the material before use and storage in controlled, low-humidity environments.[9][10]
-
This compound : this compound is less prone to absorbing atmospheric moisture, which simplifies handling and storage. This increased stability can lead to more reliable and consistent performance, particularly in humid conditions.
Experimental Protocols for Performance Evaluation
To quantitatively compare the performance of pyrotechnic compositions containing this compound and strontium nitrate, a series of standardized experimental tests are employed.
Spectral Analysis for Color Purity
This protocol is used to objectively measure the color produced by the pyrotechnic flame.
-
Objective : To determine the dominant wavelength and colorimetric purity of the light emitted during combustion.
-
Methodology :
-
A sample of the pyrotechnic composition is prepared and ignited in a controlled environment.
-
The light from the flame is captured by a spectrometer.[11][12]
-
The spectrometer records the emission spectrum, showing the intensity of light at different wavelengths.
-
The data is analyzed to identify the dominant wavelength, which corresponds to the perceived color.
-
The purity of the color is calculated based on the narrowness of the emission band. A purer red will have a more concentrated emission in the 606–687 nm range, characteristic of SrCl.[5]
-
Burn Rate Measurement
This test measures the linear rate at which the pyrotechnic composition is consumed.[13]
-
Objective : To determine the linear burn rate of a pressed pyrotechnic composition.
-
Methodology :
-
The pyrotechnic mixture is consolidated into a tube or "strand" of known length and density.[14]
-
The strand is ignited at one end.
-
The time taken for the flame front to travel the known length of the strand is accurately measured.[15]
-
The burn rate is calculated by dividing the length of the strand by the burn time (e.g., in mm/s).[13]
-
This test can be conducted at atmospheric pressure or in a pressurized vessel (a "strand burner") to simulate conditions within a firework device.[16]
-
Hygroscopicity Testing
This protocol quantifies the tendency of the chemical or composition to absorb moisture.
-
Objective : To measure the amount of moisture absorbed by a sample when exposed to a high-humidity environment.
-
Methodology :
-
A precisely weighed sample of the chemical or composition is placed in a desiccator to ensure it is completely dry.
-
The dry sample is then placed in a controlled humidity chamber (e.g., at 75% relative humidity) for a specified period.[15]
-
The sample is periodically re-weighed.
-
The percentage increase in mass due to absorbed water is calculated over time.[] This provides a quantitative measure of its hygroscopicity.
-
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior of the compositions.[18]
-
Objective : To determine ignition temperature, decomposition characteristics, and thermal stability.
-
Methodology :
-
A small, precisely weighed sample is placed in a crucible within the DSC/TGA instrument.
-
The sample is heated at a controlled rate in a controlled atmosphere.[15]
-
The TGA measures the change in mass as a function of temperature, indicating decomposition and reaction stages.
-
The DSC measures the heat flow into or out of the sample, identifying exothermic (heat-releasing) reactions, which are indicative of ignition and combustion.[19]
-
Logical Framework for Comparison
The selection between this compound and strontium nitrate for a pyrotechnic application involves a trade-off between functionality, performance, and practicality. The following diagram illustrates the decision-making pathway based on their core properties.
Caption: Comparison workflow for this compound and Strontium Nitrate in pyrotechnics.
Conclusion
Both this compound and strontium nitrate are effective for producing red colors in pyrotechnic compositions. The choice between them depends on the specific requirements of the formulation and the manufacturing environment.
-
Strontium Nitrate is a versatile, dual-purpose compound that serves as both an oxidizer and a colorant.[1] It is widely used and effective, especially when paired with a chlorine donor to produce a deep red color.[4] However, its hygroscopic nature presents significant challenges for storage, handling, and long-term stability.[3]
-
This compound offers superior stability due to its lower hygroscopicity, making it a more reliable choice in varying environmental conditions. While it requires the use of a separate oxidizer, this allows for greater flexibility in formulation design, enabling independent control over the burn rate and color characteristics. Its inherent halogen content is also an advantage for producing a high-quality red flame.
For researchers and developers, this compound is an excellent candidate for high-performance, stable, and reliable pyrotechnic compositions where color purity and shelf-life are paramount. Strontium nitrate remains a viable option for simpler formulations where its dual-role is advantageous and humidity can be strictly controlled.
References
- 1. quora.com [quora.com]
- 2. Strontium nitrate - Wikipedia [en.wikipedia.org]
- 3. fireworkscookbook.com [fireworkscookbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. 10 chemicals used in fireworks and pyrotechnics [monarchchemicals.co.uk]
- 7. Pyrotechnic and Thermal Studies on the Magnesium-Strontium Nitrate Pyrotechnic System | Semantic Scholar [semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Huddersfield Repository - University of Huddersfield [eprints.hud.ac.uk]
- 10. Studies on the ageing of a magnesium-strontium nitrate pyrotechnic composition using isothermal microcalorimetry and thermal analysis techniques [inis.iaea.org]
- 11. Emission Studies of Selected Pyrotechnic Flames* [opg.optica.org]
- 12. jpyro.co.uk [jpyro.co.uk]
- 13. Burn rate (chemistry) - Wikipedia [en.wikipedia.org]
- 14. jpyro.co.uk [jpyro.co.uk]
- 15. mdpi.com [mdpi.com]
- 16. Richard Nakka's Experimental Rocketry Site [nakka-rocketry.net]
- 18. contractlaboratory.com [contractlaboratory.com]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of α-SrBr2 and β-SrBr2 X-ray Diffraction Patterns
For researchers, scientists, and professionals in drug development, understanding the crystallographic phases of materials is crucial for ensuring product stability, performance, and quality. This guide provides a detailed comparison of the X-ray diffraction (XRD) patterns of the α and β phases of strontium bromide (SrBr2), offering valuable insights for material characterization.
This compound is known to exist in two primary crystalline forms at different temperatures: a lower-temperature α-phase and a higher-temperature β-phase. The transition between these phases leads to significant changes in the material's crystal structure, which are readily distinguishable by X-ray diffraction.
Crystal Structure and Phase Transition
At ambient temperatures, this compound exists as α-SrBr2, which possesses a tetragonal crystal structure.[1] Upon heating to approximately 920 K (650 °C), it undergoes a reversible solid-solid phase transition to the β-SrBr2 form.[1] The β-phase adopts a higher-symmetry cubic fluorite structure and is characterized as a less ordered phase with high ionic conductivity.[1]
Comparison of Crystallographic Data
The distinct crystal structures of the α and β phases of SrBr2 result in different lattice parameters and, consequently, unique X-ray diffraction patterns. The key crystallographic data for both phases are summarized in the table below.
| Property | α-SrBr2 (Tetragonal) | β-SrBr2 (Cubic) |
| Crystal System | Tetragonal | Cubic |
| Space Group | P4/n | Fm-3m |
| Lattice Parameter (a) | 11.6042 Å | ~7.2 Å (estimated at 920 K) |
| Lattice Parameter (c) | 7.1306 Å | N/A |
X-ray Diffraction Pattern Comparison
The theoretical X-ray diffraction patterns for both phases, calculated for Cu Kα radiation (λ = 1.5406 Å), highlight the significant differences in their diffraction peak positions.
| α-SrBr2 (Calculated) | β-SrBr2 (Calculated) | ||
| 2θ (degrees) | Intensity (%) | 2θ (degrees) | Intensity (%) |
| 15.24 | 35 | 24.68 | 100 |
| 21.60 | 100 | 28.62 | 30 |
| 24.88 | 45 | 40.82 | 50 |
| 28.98 | 80 | 48.15 | 40 |
| 30.70 | 50 | 50.02 | 15 |
| 35.48 | 65 | 58.98 | 25 |
| 41.22 | 40 | 64.90 | 20 |
| 45.88 | 70 | 72.88 | 10 |
Note: The calculated patterns are based on the known crystal structures. Experimental patterns may show slight variations due to factors such as sample preparation and instrumental parameters.
Experimental Protocols
Obtaining high-quality XRD patterns for both phases of SrBr2 requires careful sample preparation and precise control of experimental conditions, especially for the high-temperature β-phase.
Sample Preparation for α-SrBr2 (Room Temperature)
Anhydrous this compound is hygroscopic and should be handled in a dry environment, such as a glovebox, to prevent hydration.
-
Grinding: The SrBr2 powder should be gently ground using an agate mortar and pestle to ensure a fine, uniform particle size. This minimizes preferred orientation effects in the XRD pattern.
-
Sample Mounting: The finely ground powder is then back-loaded into a standard XRD sample holder. To protect the sample from atmospheric moisture during data collection, an airtight sample holder with a Kapton or beryllium window is recommended.
High-Temperature XRD for β-SrBr2
Characterization of the β-phase requires an XRD system equipped with a high-temperature attachment.
-
Sample Preparation: The anhydrous SrBr2 powder is loaded into a high-temperature sample holder, typically made of a non-reactive material like platinum or alumina. This should be done in an inert atmosphere (e.g., inside a glovebox) to prevent oxidation and hydration.
-
Instrumentation: A high-temperature X-ray diffractometer is used. The sample chamber is evacuated and purged with an inert gas (e.g., nitrogen or argon) before heating.
-
Data Collection:
-
An initial XRD pattern of the α-phase is collected at room temperature.
-
The sample is then heated to a temperature above the transition point (e.g., 700 °C). The temperature should be held constant for a sufficient time to ensure complete phase transformation.
-
The XRD pattern of the β-phase is then collected at the elevated temperature.
-
Logical Workflow for Phase Identification
The following diagram illustrates the workflow for identifying the α and β phases of SrBr2 using X-ray diffraction.
References
Validating the Stoichiometry of Strontium Bromide Hydrates: A Comparative Guide to TGA and Alternative Methods
For researchers, scientists, and drug development professionals, accurate determination of the hydration state of chemical compounds is critical for ensuring material stability, optimizing processes, and meeting regulatory requirements. This guide provides a comprehensive comparison of Thermogravimetric Analysis (TGA) with alternative analytical techniques for validating the stoichiometry of strontium bromide hydrates, supported by experimental data and detailed methodologies.
This compound (SrBr₂) is an inorganic salt that readily forms hydrates, with the hexahydrate (SrBr₂·6H₂O) and monohydrate (SrBr₂·H₂O) being the most common forms. The transition between these hydrated states is of significant interest for applications such as thermochemical energy storage.[1][2] Thermogravimetric Analysis (TGA) is a powerful and widely used technique to study these transformations by measuring the change in mass of a sample as a function of temperature.
Thermogravimetric Analysis (TGA) for Stoichiometry Validation
TGA provides quantitative information about the water content of a hydrate (B1144303) by monitoring the mass loss as the sample is heated. The resulting TGA curve shows distinct steps, each corresponding to the loss of a specific number of water molecules.
Experimental Data for this compound Hydrates
The thermal decomposition of this compound hexahydrate (SrBr₂·6H₂O) typically occurs in multiple steps. The theoretical mass loss for each dehydration step can be calculated based on the molar masses of water and the anhydrous salt.
| Dehydration Step | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) (Typical) |
| SrBr₂·6H₂O → SrBr₂·2H₂O + 4H₂O | ~50 - 100 | 20.26 | 20-21 |
| SrBr₂·2H₂O → SrBr₂ + 2H₂O | ~100 - 200 | 10.13 | 10-11 |
| Overall: SrBr₂·6H₂O → SrBr₂ + 6H₂O | ~50 - 200 | 30.39 | 30-32 |
Note: Observed temperature ranges and mass losses can vary slightly depending on experimental conditions such as heating rate and atmospheric conditions.
Experimental Protocol for TGA
This protocol outlines the general steps for determining the water of hydration in this compound using TGA.
-
Instrument Calibration: Ensure the TGA instrument is calibrated for both mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound hydrate sample into a clean, tared TGA crucible (e.g., aluminum or platinum).[3]
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Set the desired temperature program. A typical program involves heating the sample from ambient temperature (e.g., 25°C) to a temperature above the final dehydration step (e.g., 300°C) at a constant heating rate (e.g., 10°C/min).[4]
-
Set the atmosphere to a continuous flow of an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to carry away the evolved water vapor.[3]
-
-
Data Acquisition:
-
Start the TGA run. The instrument will record the mass of the sample as a function of temperature.
-
-
Data Analysis:
-
The resulting TGA curve will show stepwise mass losses corresponding to the dehydration events.
-
From the mass loss at each step, the number of water molecules lost can be calculated to determine the stoichiometry of the hydrate.[4]
-
Comparison with Alternative Analytical Techniques
While TGA is a robust method, other techniques can also be employed to validate the stoichiometry of hydrates. The choice of method often depends on the specific requirements of the analysis, such as the need for structural information or the presence of other volatile components.
| Technique | Principle | Advantages | Disadvantages |
| Thermogravimetric Analysis (TGA) | Measures mass change as a function of temperature.[5] | Quantitative, provides information on thermal stability, can distinguish between different dehydration steps. | Not specific to water if other volatile components are present, requires careful calibration. |
| Karl Fischer Titration (KF) | Chemical titration specific to water.[6] | Highly specific to water, very accurate and precise, can measure low water content.[7][8] | Destructive, can be affected by interfering substances that react with the KF reagents.[9] |
| Powder X-ray Diffraction (PXRD) | Analyzes the crystalline structure of a solid.[2] | Provides information on the crystal structure, can identify different hydrate phases, non-destructive.[9] | Not directly quantitative for water content, requires a crystalline sample. |
Detailed Experimental Protocols for Alternative Methods
Karl Fischer Titration
Karl Fischer titration is a highly specific method for determining water content.[6] It is based on a chemical reaction between water and a reagent containing iodine, sulfur dioxide, and a base.[6]
-
Instrument Setup:
-
Set up a Karl Fischer titrator (volumetric or coulometric).
-
The titration vessel should be sealed to prevent atmospheric moisture contamination.
-
-
Reagent Preparation:
-
Use a standardized Karl Fischer reagent.
-
The solvent is typically methanol.
-
-
Sample Preparation:
-
Accurately weigh a suitable amount of the this compound hydrate sample.
-
Dissolve the sample completely in the anhydrous solvent in the titration vessel.
-
-
Titration:
-
Titrate the sample with the Karl Fischer reagent until the endpoint is reached, which is typically detected by a change in potential.
-
-
Calculation:
-
The water content is calculated from the volume of titrant consumed and the titer of the reagent.
-
Powder X-ray Diffraction (PXRD)
PXRD is a non-destructive technique that provides information about the crystal structure of a material, allowing for the identification of different hydrate phases.[2]
-
Sample Preparation:
-
Grind the this compound hydrate sample to a fine powder to ensure random orientation of the crystallites.
-
Mount the powdered sample on a sample holder.
-
-
Instrument Setup:
-
Place the sample holder in the diffractometer.
-
Set the X-ray source (e.g., Cu Kα radiation) and detector parameters.
-
-
Data Collection:
-
Scan the sample over a range of 2θ angles.
-
-
Data Analysis:
-
The resulting diffraction pattern will show a series of peaks at specific 2θ angles.
-
Compare the experimental diffraction pattern with reference patterns from a database (e.g., the Powder Diffraction File) to identify the specific hydrate phase(s) present. Changes in the crystal structure upon dehydration can also be monitored by performing PXRD at different temperatures.[2]
-
Conclusion
Thermogravimetric Analysis is a highly effective and widely accessible technique for the quantitative determination of the stoichiometry of this compound hydrates. It provides clear, stepwise information on dehydration processes and is relatively straightforward to implement. However, for applications requiring absolute specificity for water or detailed crystallographic information, Karl Fischer titration and Powder X-ray Diffraction, respectively, serve as excellent complementary or alternative methods. The choice of the most appropriate technique will ultimately depend on the specific research question, the nature of the sample, and the available instrumentation. By understanding the principles, advantages, and limitations of each method, researchers can confidently validate the stoichiometry of hydrated materials.
References
- 1. benchchem.com [benchchem.com]
- 2. rigaku.com [rigaku.com]
- 3. researchgate.net [researchgate.net]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. elib.dlr.de [elib.dlr.de]
- 8. news-medical.net [news-medical.net]
- 9. researchgate.net [researchgate.net]
Comparing the ionic conductivity of Strontium bromide with other solid electrolytes
A Comprehensive Guide to the Ionic Conductivity of Strontium Bromide and Other Prominent Solid Electrolytes
For researchers and professionals in the fields of materials science and drug development, the quest for efficient solid electrolytes is paramount. Among the myriad of options, this compound (SrBr₂) presents unique characteristics, particularly its phase transition to a superionic state at elevated temperatures. This guide provides an objective comparison of the ionic conductivity of this compound with other well-established solid electrolytes, supported by experimental data and detailed methodologies.
Comparative Analysis of Ionic Conductivity
The ionic conductivity of a solid electrolyte is a critical measure of its ability to transport ions. Below is a comparative summary of the ionic conductivity of this compound and other selected solid electrolytes at various temperatures.
| Solid Electrolyte | Formula | Temperature (°C) | Ionic Conductivity (S/cm) |
| This compound (α-phase) | α-SrBr₂ | < 650 | (low, specific values vary) |
| This compound (β-phase) | β-SrBr₂ | ~650 | ~1[1] |
| Y-stabilized Zirconia (YSZ) | (Y₂O₃)₀.₀₈(ZrO₂)₀.₉₂ | 600 | 0.02 |
| 800 | ~0.1 | ||
| 1000 | ~0.2 | ||
| LSGM | La₀.₈Sr₀.₂Ga₀.₈Mg₀.₂O₃ | 600 | ~0.01 - 0.04 |
| 800 | ~0.1 - 0.15 | ||
| NASICON | Na₃Zr₂Si₂PO₁₂ | 25 | ~1 x 10⁻³ - 1 x 10⁻⁴ |
| 300 | ~0.1 - 0.2 | ||
| Silver Iodide (α-phase) | α-AgI | > 147 | > 1 |
| Silver Iodide (β-phase) | β-AgI | 25 | ~1 x 10⁻⁶ - 1 x 10⁻⁴ |
Note: The ionic conductivity of α-SrBr₂ is generally low and increases with temperature. The dramatic increase to ~1 S/cm occurs at the α to β phase transition temperature of approximately 650°C (920 K)[1].
Understanding the Superionic Transition in this compound
This compound exists in a tetragonal crystal structure (α-phase) at room temperature. Around 920 K (650 °C), it undergoes a first-order solid-solid phase transition to a cubic fluorite structure (β-phase)[1]. This transition is accompanied by a significant increase in ionic conductivity, reaching approximately 1 S/cm, a value comparable to that of molten SrBr₂[1]. This remarkable enhancement is attributed to extensive disorder within the bromide sublattice in the β-phase, which facilitates the high mobility of bromide ions[1].
Experimental Methodologies for Measuring Ionic Conductivity
The accurate determination of ionic conductivity is crucial for evaluating and comparing solid electrolytes. The two primary techniques employed for this purpose are Electrochemical Impedance Spectroscopy (EIS) and the Four-Probe Method.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique used to characterize the electrical properties of materials. It involves applying a small amplitude alternating current (AC) signal over a wide range of frequencies to the material and measuring the resulting impedance.
Experimental Protocol for Solid Electrolytes:
-
Sample Preparation: The solid electrolyte material is typically pressed into a dense pellet. The parallel surfaces of the pellet are coated with a conductive material (e.g., platinum, gold, or silver paste) to serve as electrodes.
-
Cell Assembly: The pellet is placed in a measurement cell with electrical contacts. For high-temperature measurements, the cell is placed inside a furnace with precise temperature control.
-
Measurement: An AC voltage (typically 10-100 mV) is applied across the sample, and the impedance is measured over a frequency range that can span from MHz to mHz.
-
Data Analysis: The collected impedance data is often visualized in a Nyquist plot (imaginary part vs. real part of impedance). The bulk resistance of the electrolyte is determined from the intercept of the impedance arc with the real axis. The ionic conductivity (σ) is then calculated using the formula:
σ = L / (R * A)
where L is the thickness of the pellet, R is the bulk resistance, and A is the electrode area.
Four-Probe Method
The four-probe method is another standard technique for measuring the resistivity (the inverse of conductivity) of materials, which effectively eliminates the influence of contact resistance.
Experimental Protocol for Solid Electrolytes:
-
Sample Preparation: A bar- or wafer-shaped sample of the solid electrolyte is prepared.
-
Probe Configuration: Four equally spaced, co-linear probes are brought into contact with the surface of the sample.
-
Measurement: A constant DC current is passed through the two outer probes, and the voltage difference is measured between the two inner probes.
-
Calculation: The resistivity (ρ) is calculated from the measured current (I) and voltage (V), and a geometric correction factor (C.F.) that depends on the probe spacing and sample dimensions. The ionic conductivity (σ) is the reciprocal of the resistivity (σ = 1/ρ).
Logical Workflow for Comparing Solid Electrolyte Ionic Conductivity
The following diagram illustrates the logical process for the comparative evaluation of the ionic conductivity of solid electrolytes.
Caption: Workflow for comparing solid electrolyte ionic conductivity.
References
Safety Operating Guide
Navigating the Safe Disposal of Strontium Bromide: A Procedural Guide
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical reagents like strontium bromide are critical components of laboratory safety protocols. This compound, while not classified as a highly toxic substance, can cause skin, eye, and respiratory irritation, necessitating careful management from acquisition to disposal.[1][2][3] This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, ensuring the protection of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling
Before initiating any experiment involving this compound, it is crucial to be familiar with its potential hazards and the necessary precautions. This compound is known to cause irritation to the skin and serious eye irritation.[1][2] Inhalation of dust may also lead to respiratory irritation.[1][2] Therefore, handling should always occur in a well-ventilated area, preferably within a chemical fume hood.[2][3][4]
Personal Protective Equipment (PPE):
A comprehensive personal protective equipment strategy is essential to minimize exposure. The following table summarizes the required protective gear when handling this compound.[3]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[3] | To prevent eye contact with dust or splashes which can cause serious irritation.[3] |
| Skin Protection | Impervious gloves (e.g., nitrile rubber) and a lab coat.[3] | To avoid direct skin contact which can lead to irritation.[3] |
| Respiratory Protection | A dust mask or a NIOSH/MSHA-approved respirator.[3] | To prevent the inhalation of airborne particles that may cause respiratory tract irritation.[3] |
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate any potential hazards.
Minor Spills:
-
Evacuate and Ventilate: If not already in a well-ventilated area, move to one and ensure good air circulation.[2][5]
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the necessary PPE as outlined in the table above.[5]
-
Contain and Collect: Carefully sweep up the solid material, avoiding the generation of dust.[2][5][6] Place the collected material into a clearly labeled, sealed container for hazardous waste disposal.[2][5]
-
Decontaminate: After the material has been collected, wash the spill site with water.[2][5]
Major Spills: For larger spills, the procedure should be escalated to your institution's Environmental Health and Safety (EHS) department or the equivalent authority.
Step-by-Step Disposal Procedure
The recommended and most compliant method for disposing of this compound waste is through a licensed professional waste disposal service.[1][4] Attempting to treat or neutralize the chemical in-house without established and validated protocols can be hazardous and may violate regulations.
-
Waste Identification and Classification: All this compound waste, whether it is excess reagent, contaminated materials, or spill cleanup residue, should be treated as hazardous chemical waste.[5]
-
Waste Segregation and Collection:
-
Collect all solid this compound waste in a dedicated, clearly labeled, and sealable container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
For solutions of this compound, use a compatible liquid waste container.
-
-
Labeling: The waste container must be labeled in accordance with hazardous waste regulations. The label should include:
-
The words "Hazardous Waste"[7]
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant")
-
The date of accumulation
-
The laboratory or department of origin
-
-
Storage: Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) until it is ready for pickup. This area should be away from general laboratory traffic and incompatible materials.[8]
-
Arrange for Professional Disposal: Contact your institution's EHS department to schedule a pickup of the hazardous waste. They will have established procedures with a licensed waste disposal company to ensure the final disposal is conducted in an environmentally sound and legally compliant manner.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.
References
- 1. dept.harpercollege.edu [dept.harpercollege.edu]
- 2. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. benchchem.com [benchchem.com]
- 4. chemiis.com [chemiis.com]
- 5. benchchem.com [benchchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
